4-Methylphenylsulfonylurea
Description
Propriétés
IUPAC Name |
(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-6-2-4-7(5-3-6)14(12,13)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTYWCZSEBLPAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168704 | |
| Record name | 4-Tolylsulfonylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1694-06-0 | |
| Record name | Tosylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1694-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Tolylsulfonylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Tolylsulfonylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(aminocarbonyl)-4-methylbenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TOLYLSULFONYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9W3K7K5XB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of 4-Methylphenylsulfonylurea and its Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of the 4-methylphenylsulfonylurea moiety, a cornerstone of the sulfonylurea class of drugs used in the management of type 2 diabetes mellitus. This document provides a detailed overview of the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and developing compounds based on this chemical scaffold.
Primary Mechanism of Action: Inhibition of the Pancreatic β-Cell K-ATP Channel
The principal therapeutic effect of sulfonylureas is the stimulation of insulin secretion from pancreatic β-cells.[1][2] This is achieved through the specific inhibition of the ATP-sensitive potassium (K-ATP) channel, a crucial regulator of β-cell membrane potential.[2][3]
The K-ATP channel is a hetero-octameric complex composed of two distinct subunits:
-
The sulfonylurea receptor 1 (SUR1): A regulatory subunit and a member of the ATP-binding cassette (ABC) transporter superfamily, which serves as the primary binding site for sulfonylureas.[4][5]
-
The inwardly rectifying potassium channel 6.2 (Kir6.2): The pore-forming subunit of the channel.[4]
The binding of a sulfonylurea drug to the SUR1 subunit initiates a cascade of events:[1][6]
-
K-ATP Channel Closure: The drug-receptor interaction leads to the closure of the K-ATP channel, inhibiting the efflux of potassium ions (K+) from the β-cell.[3][7]
-
Membrane Depolarization: The reduction in K+ efflux causes the cell membrane to depolarize.[6][8]
-
Activation of Voltage-Gated Calcium Channels: The change in membrane potential triggers the opening of voltage-dependent Ca2+ channels.[4][9]
-
Calcium Influx: The opening of these channels allows for an influx of extracellular Ca2+ into the β-cell.[8]
-
Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration stimulates the exocytosis of insulin-containing secretory granules, leading to the release of insulin into the bloodstream.[4][9]
This primary mechanism is glucose-independent, meaning that sulfonylureas can stimulate insulin secretion regardless of the ambient glucose concentration, which is a key factor in the risk of hypoglycemia associated with this drug class.[9]
Secondary Mechanism of Action: The Role of Epac2/Rap1 Signaling
Recent research has unveiled a secondary, complementary pathway through which some sulfonylureas potentiate insulin secretion. This pathway involves the direct activation of the cyclic AMP (cAMP) sensor Epac2 (also known as cAMP-GEFII), a guanine nucleotide exchange factor for the small G-protein Rap1.[3][4]
Fluorescence resonance energy transfer (FRET) and binding experiments have shown that certain sulfonylureas can directly interact with and activate Epac2.[3] The activation of the Epac2/Rap1 signaling pathway is believed to enhance insulin secretion by controlling the size of the readily releasable pool of insulin granules.[4] It is important to note that not all sulfonylureas engage this pathway to the same extent; for instance, glibenclamide and glimepiride appear to act through this mechanism, while gliclazide does not.[10]
Quantitative Data: Binding Affinities and Inhibitory Concentrations
The efficacy and selectivity of different sulfonylurea derivatives are determined by their binding affinity for the various SUR subtypes and their potency in inhibiting the K-ATP channel. The following tables summarize key quantitative data for representative sulfonylureas.
| Drug | SUR Subtype | Binding Affinity (Ki) | Reference |
| Glibenclamide | SUR1 | ~2 nM | [11] |
| Glibenclamide | SUR2A | >200 nM | [11] |
| Glibenclamide | SUR2B | >200 nM | [11] |
Table 1: Comparative binding affinities of Glibenclamide for different SUR subtypes.
| Drug | Channel Composition | IC50 for K-ATP Channel Inhibition | Reference |
| Glibenclamide | Kir6.2/SUR1 | 0.13 nM | [6] |
| Glibenclamide | Kir6.2/SUR2A | 45 nM | [6] |
| Glibenclamide | Kir6.2/SUR2B | 42 nM | [6] |
| Glimepiride | Kir6.2/SUR1 | 3.0 nM | [12] |
| Glimepiride | Kir6.2/SUR2A | 5.4 nM | [12] |
| Glimepiride | Kir6.2/SUR2B | 7.3 nM | [12] |
Table 2: Half-maximal inhibitory concentrations (IC50) of Glibenclamide and Glimepiride for different K-ATP channel subtypes.
Experimental Protocols
The elucidation of the mechanism of action of sulfonylureas has been made possible through a variety of experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for SUR Affinity
This assay is used to determine the binding affinity of a sulfonylurea for its receptor.[8][13]
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the desired SUR isoform (e.g., HEK293 cells transfected with SUR1 and Kir6.2).
-
Harvest the cells and resuspend them in an ice-cold lysis buffer containing protease inhibitors.
-
Homogenize the cell suspension and centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[8]
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate the prepared cell membranes with a fixed concentration of a radiolabeled sulfonylurea (e.g., [³H]Glibenclamide) and varying concentrations of the unlabeled test compound.
-
Incubate to allow the binding to reach equilibrium.
-
Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a scintillation counter.[8][14]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the unlabeled test compound to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Patch-Clamp Electrophysiology for K-ATP Channel Activity
This technique directly measures the activity of the K-ATP channel and its inhibition by sulfonylureas.[1][15]
Protocol:
-
Cell Preparation:
-
Isolate pancreatic islets from an animal model and dissociate them into single β-cells.
-
-
Electrophysiological Recording:
-
Using a glass micropipette, form a high-resistance seal with the membrane of a single β-cell (cell-attached mode).
-
Rupture the membrane patch to gain electrical access to the cell interior (whole-cell mode) or excise the patch to study the channel in isolation (inside-out mode).[15]
-
Apply a voltage clamp to the cell and record the resulting potassium currents.
-
-
Drug Application:
Insulin Secretion Assay
This assay quantifies the physiological response to sulfonylurea treatment by measuring the amount of insulin released from pancreatic islets.[1][17]
Protocol:
-
Islet Isolation and Culture:
-
Isolate pancreatic islets and culture them overnight.
-
-
Pre-incubation:
-
Pre-incubate the islets in a buffer with low glucose to establish a basal insulin secretion rate.
-
-
Stimulation:
-
Incubate the islets in a buffer containing a stimulatory concentration of glucose or a low glucose concentration supplemented with the test sulfonylurea.[1]
-
-
Quantification of Insulin:
Visualizations of Signaling Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Primary signaling pathway of sulfonylurea-induced insulin secretion.
Caption: Experimental workflow for characterizing sulfonylurea mechanism of action.
Caption: Secondary signaling pathway involving Epac2/Rap1.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonylurea stimulation of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cAMP sensor Epac2 is a direct target of antidiabetic sulfonylurea drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonylurea action re‐revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. oipub.com [oipub.com]
- 8. benchchem.com [benchchem.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Role of Epac2A/Rap1 signaling in interplay between incretin and sulfonylurea in insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Enhanced GLP-1- and Sulfonylurea-Induced Insulin Secretion in Islets Lacking Leptin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to 4-Methylphenylsulfonylurea (Tolbutamide)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and synthesis of 4-Methylphenylsulfonylurea, a compound widely known in the pharmaceutical field as Tolbutamide. This document consolidates critical data, outlines detailed experimental methodologies, and visualizes key processes to support research and development activities.
Chemical Structure and Identification
This compound, with the IUPAC name 1-butyl-3-(4-methylphenyl)sulfonylurea, is a first-generation sulfonylurea compound.[1][2] Its structure consists of a central sulfonylurea core linking a p-tolyl group and a butyl group.
Molecular Structure:
Caption: Chemical structure of this compound (Tolbutamide).
Physicochemical Properties
Quantitative physicochemical data for this compound are summarized below. The compound is a white or practically white crystalline powder.[3][4] It is practically insoluble in water, soluble in ethanol, and slightly soluble in diethyl ether.[3]
| Property | Value | Conditions | Source(s) |
| Molecular Formula | C₁₂H₁₈N₂O₃S | [1][2] | |
| Molecular Weight | 270.35 g/mol | [1][2] | |
| Melting Point | 128-130 °C | [4] | |
| 128.5-129.5 °C | [2] | ||
| 125 °C | Polymorphic transformation at ~40°C | ||
| pKa | 5.32 | In H₂O at 37°C (Uncertain) | [4] |
| Water Solubility | 0.14 g/L | 25 °C | [4] |
| 777.9 mg/L | 37 °C | [5][6] | |
| Solubility in Organic Solvents | ~30 mg/mL | In Ethanol, DMSO, Dimethylformamide | [7] |
| UV/Vis Absorbance (λmax) | 229 nm | [7] | |
| Density | 1.363 g/cm³ | [8] | |
| Refractive Index | 1.579 | [8] |
Synthesis of this compound
A common synthetic route for this compound involves the reaction of p-toluenesulfonyl isocyanate with ammonia.[9] This method is suitable for large-scale production.
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a described large-scale synthesis.[9]
-
Reactor Preparation: An inert atmosphere is established in a suitable reactor (e.g., 3000L stainless steel) by purging with nitrogen gas.
-
Charging Reactants: p-Toluenesulfonyl isocyanate (1000 mol) is charged into the reactor along with toluene (1000L).
-
Reaction: The mixture is stirred and cooled to a temperature between -5 and 5 °C. Ammonia gas (8000 mol) is slowly introduced at a pressure of approximately 0.6 MPa. The reaction is allowed to proceed for 4 hours, during which a white solid will precipitate.
-
Work-up: The reactor is slowly vented (with appropriate scrubbing, e.g., with 1% hydrochloric acid), and the atmosphere is replaced with nitrogen. Refrigeration is stopped, and the mixture is allowed to warm to 25-30 °C and held for 4 hours.
-
Isolation of Crude Product: The precipitate is collected by filtration and washed with water until the pH of the filtrate is approximately 7.[9]
-
Recrystallization: The crude product is transferred to a separate reactor with a 1:1 (v/v) mixture of acetonitrile and water. The mixture is heated to 80 ± 5 °C and refluxed for 1 hour.
-
Final Isolation: The solution is cooled in a controlled manner (e.g., 10 °C/h) to below 20 °C. The resulting white crystals are collected by centrifugation and dried to yield pure this compound.[9]
Determination of Melting Point (Differential Scanning Calorimetry)
Differential Scanning Calorimetry (DSC) is a precise method for determining the melting point and observing polymorphic transitions.
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.
-
Instrument Setup: The DSC instrument is calibrated using appropriate standards (e.g., indium). A nitrogen purge is applied to the DSC cell.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., from 25 °C to 150 °C).
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition observed in the thermogram. Any other thermal events, such as polymorphic transitions, are also recorded.
Solubility Determination
-
Solvent Selection: A known volume of the desired solvent (e.g., ethanol, DMSO, water) is placed in a thermostatically controlled vessel.
-
Equilibration: An excess amount of this compound is added to the solvent. The resulting suspension is agitated (e.g., using a magnetic stirrer) at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Sample Analysis: The saturated solution is filtered to remove undissolved solid. A known aliquot of the clear filtrate is then analyzed by a suitable quantitative method, such as UV-Vis spectrophotometry at 229 nm or a validated HPLC method, to determine the concentration of the dissolved solid.[7]
Spectroscopic Analysis
Standard spectroscopic methods are used to confirm the identity and purity of this compound.
-
¹H NMR Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). The spectrum is recorded on an NMR spectrometer (e.g., 400 MHz). Expected signals would correspond to the aromatic protons of the p-tolyl group, the protons of the butyl chain, and the NH protons.
-
Infrared (IR) Spectroscopy: A solid sample is analyzed using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or using an ATR accessory. Characteristic absorption bands for the sulfonyl (S=O), carbonyl (C=O), and N-H functional groups are observed.[10]
-
Mass Spectrometry (MS): Mass spectral data can be obtained using techniques like electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak [M]+ or pseudomolecular ions like [M+H]+ or [M+Na]+ are observed to confirm the molecular weight.[11][12]
Mechanism of Action (as Tolbutamide)
As the drug Tolbutamide, this compound is used to treat type 2 diabetes mellitus. Its primary mechanism of action is the stimulation of insulin release from pancreatic β-cells.[3][9]
-
Binding to SUR1: Tolbutamide binds to the sulfonylurea receptor 1 (SUR1), which is a subunit of the ATP-sensitive potassium (K-ATP) channel in the pancreatic β-cell membrane.[7]
-
Channel Closure and Depolarization: This binding inhibits the K-ATP channel, reducing the efflux of potassium ions from the cell. The resulting accumulation of intracellular potassium leads to depolarization of the cell membrane.
-
Calcium Influx: The change in membrane potential triggers the opening of voltage-gated calcium channels.
-
Insulin Secretion: The subsequent influx of calcium ions into the cell promotes the fusion of insulin-containing granules with the cell membrane, leading to the exocytosis and release of insulin into the bloodstream.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tolbutamide | C12H18N2O3S | CID 5505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. TOLBUTAMIDE CAS#: 64-77-7 [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | 1694-06-0 [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound CAS 1694-06-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. tandfonline.com [tandfonline.com]
- 11. massbank.eu [massbank.eu]
- 12. Tolbutamide [webbook.nist.gov]
The Biological Activity of (4-Methylphenyl)sulfonylurea Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of compounds containing the (4-methylphenyl)sulfonylurea moiety. As this chemical structure forms the core of first-generation sulfonylurea drugs, this document will focus on Tolbutamide as a representative and well-characterized example. Tolbutamide is an oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1]
Core Mechanism of Action
(4-Methylphenyl)sulfonylurea-containing compounds, such as Tolbutamide, exert their primary biological effect by stimulating insulin secretion from pancreatic β-cells.[2][3] This action is contingent upon the presence of functional β-cells. The molecular mechanism involves the specific binding to the sulfonylurea receptor 1 (SUR1), which is a regulatory subunit of the ATP-sensitive potassium (K-ATP) channels in the pancreatic β-cell membrane.[4][5]
The binding of Tolbutamide to SUR1 induces the closure of the K-ATP channels.[4] This inhibition of potassium efflux leads to depolarization of the β-cell membrane. The change in membrane potential triggers the opening of voltage-gated calcium channels, resulting in an influx of calcium ions. The subsequent rise in intracellular calcium concentration promotes the fusion of insulin-containing vesicles with the cell membrane and stimulates the exocytosis of insulin.[2][4]
Beyond its primary role in insulin secretion, long-term administration of Tolbutamide may also have extrapancreatic effects, including the reduction of basal hepatic glucose production and enhanced peripheral sensitivity to insulin.
Quantitative Biological Data
The following tables summarize key quantitative data regarding the biological activity of Tolbutamide.
| Parameter | Value | Cell Type/System | Notes |
| IC50 (K-ATP Channel Inhibition) | 1.4 µM | Pancreatic β-cells | In the absence of extracellular Ca2+[2] |
| 11.5 µM | Pancreatic β-cells | In the presence of 2 mM extracellular Ca2+[2] | |
| 32.2 µM | INS-1 cells | ||
| Ki (SUR1 Binding Affinity) | ~5 µM | Xenopus oocytes expressing Kir6.2/SUR1 | High-affinity binding site[6] |
| Parameter | Value | Study Population | Notes |
| Decrease in Fasting Serum Glucose | 17 ± 2% | Maturity-onset diabetic patients | Over six months of therapy[7] |
| Increase in Glucose Disappearance Rate (Kg) | From 0.47 to 0.70 %/min | Maturity-onset diabetic patients | After six months of treatment[7] |
| Parameter | Value | Administration |
| Time to Peak Plasma Concentration | 3 to 4 hours | Oral |
| Plasma Half-life | 4.5 to 6.5 hours | Oral[8] |
| Metabolism | Hepatic (oxidation of the p-methyl group) | The resulting carboxyl metabolite is inactive[8][9] |
| Excretion | Primarily renal (as metabolites) | Up to 75% of the administered dose recovered in urine within 24 hours[8] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of (4-Methylphenyl)sulfonylurea Action
Caption: Signaling cascade of Tolbutamide-induced insulin secretion in pancreatic β-cells.
Experimental Workflow for Insulin Secretion Assay
Caption: General workflow for an in vitro insulin secretion assay.
Detailed Experimental Protocols
Insulin Secretion Assay from Isolated Pancreatic Islets
This protocol is designed to quantify insulin release from pancreatic islets in response to (4-methylphenyl)sulfonylurea compounds.
a. Islet Isolation and Culture:
-
Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) using collagenase digestion of the pancreas.
-
Purify the islets using a density gradient.
-
Culture the isolated islets overnight in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics to allow for recovery.
b. Insulin Secretion Assay:
-
Prepare a Krebs-Ringer Bicarbonate Buffer (KRBB) with a low glucose concentration (e.g., 2.8 mM).
-
Pre-incubate groups of islets (typically 5-10 islets per group) in the low-glucose KRBB for 1-2 hours to establish a basal insulin secretion rate.
-
Prepare stimulation buffers:
-
Control: Low-glucose KRBB.
-
Positive Control: KRBB with a high, stimulatory glucose concentration (e.g., 16.7 mM).
-
Test Compound: Low-glucose KRBB supplemented with various concentrations of the (4-methylphenyl)sulfonylurea compound (e.g., Tolbutamide).
-
-
Incubate the pre-incubated islets in the respective stimulation buffers for a defined period (e.g., 1-2 hours) at 37°C.
-
Following incubation, collect the supernatant from each group.
-
Quantify the insulin concentration in the collected supernatants using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
Electrophysiological Measurement of K-ATP Channel Activity (Patch-Clamp)
This protocol allows for the direct measurement of the effect of (4-methylphenyl)sulfonylurea compounds on the K-ATP channels in pancreatic β-cells using the patch-clamp technique.[10]
a. Cell Preparation:
-
Isolate pancreatic islets as described in the previous protocol.
-
Dissociate the islets into single β-cells using enzymatic digestion (e.g., with trypsin) and gentle mechanical trituration.
-
Plate the single cells onto glass coverslips and allow them to adhere.
b. Patch-Clamp Recording (Inside-Out Configuration):
-
Prepare the following solutions:
-
Pipette Solution (intracellular): e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH adjusted to 7.2 with KOH.
-
Bath Solution (extracellular): e.g., 140 mM KCl, 10 mM HEPES, 2 mM MgCl₂, 1 mM CaCl₂, pH adjusted to 7.4 with KOH.
-
-
Use a glass micropipette to form a high-resistance seal (a "gigaseal") with the membrane of a single β-cell.
-
Apply a brief pulse of suction to rupture the patch of membrane within the pipette, establishing the whole-cell configuration. Subsequently, pull the pipette away from the cell to excise the membrane patch, resulting in the inside-out configuration where the intracellular face of the membrane is exposed to the bath solution.
-
Record the baseline K-ATP channel activity.
-
Perfuse the bath with solutions containing varying concentrations of the (4-methylphenyl)sulfonylurea compound and record the changes in channel activity. This allows for the direct assessment of the compound's inhibitory effect on the K-ATP channels.
Adverse Effects and Clinical Considerations
The primary adverse effect associated with (4-methylphenyl)sulfonylurea derivatives is hypoglycemia, which results from the stimulation of insulin secretion regardless of blood glucose levels.[10] Weight gain is also a common side effect.[10] Due to its short duration of action resulting from rapid metabolism, Tolbutamide has been considered relatively safe for use in older individuals.[11] However, newer generations of sulfonylureas are now more commonly used in clinical practice.[1]
References
- 1. Direct demonstration of sulphonylurea-sensitive KATP channels on nerve terminals of the rat motor cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Identification of the high-affinity tolbutamide site on the (SUR 1) subunit of the (K ATP) channel - ProQuest [proquest.com]
- 6. Tissue specificity of sulfonylureas: studies on cloned cardiac and beta-cell K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glipizide versus tolbutamide, an open trial. Effects on insulin secretory patterns and glucose concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. s3.pgkb.org [s3.pgkb.org]
- 10. benchchem.com [benchchem.com]
- 11. Tolbutamide - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis of p-Toluenesulfonylurea: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for p-Toluenesulfonylurea, a key intermediate in the synthesis of various pharmaceuticals. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass spectroscopic analyses of p-Toluenesulfonylurea.
¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.15 | Singlet | 1H | -SO₂-NH -CO- |
| 7.75 | Doublet | 2H | Ar-H (ortho to -SO₂) |
| 7.35 | Doublet | 2H | Ar-H (ortho to -CH₃) |
| 6.50 | Singlet (broad) | 2H | -CO-NH₂ |
| 2.35 | Singlet | 3H | -CH₃ |
¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 157.5 | C =O |
| 143.0 | Ar-C -SO₂ |
| 139.5 | Ar-C -CH₃ |
| 129.5 | Ar-C H (ortho to -CH₃) |
| 126.0 | Ar-C H (ortho to -SO₂) |
| 21.0 | -CH₃ |
IR Spectroscopy Data (KBr Pellet)
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3350 - 3150 | Strong, Broad | N-H Stretching (Amide and Sulfonamide) |
| 3050 | Medium | Aromatic C-H Stretching |
| 1680 | Strong | C=O Stretching (Amide I) |
| 1595 | Medium | C=C Aromatic Ring Stretching |
| 1340 | Strong | Asymmetric SO₂ Stretching |
| 1160 | Strong | Symmetric SO₂ Stretching |
Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 214 | 40 | [M]⁺ (Molecular Ion) |
| 155 | 100 | [M - NH₂CO]⁺ |
| 91 | 85 | [C₇H₇]⁺ (Tropylium ion) |
| 65 | 30 | [C₅H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of p-Toluenesulfonylurea was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was filtered through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a 30° pulse angle and a relaxation delay of 1 second. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on a 100 MHz spectrometer with proton decoupling.[1] A 30° pulse angle and a 2-second relaxation delay were used.[2] Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (δ 39.52).
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.[3] A small amount of the solid p-Toluenesulfonylurea sample was finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data was obtained using an electron ionization (EI) mass spectrometer.[4] A small amount of the sample was introduced into the ion source, where it was vaporized and bombarded with a beam of high-energy electrons (70 eV).[5] The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio (m/z).[5]
Spectroscopic Data Interpretation and Analysis Workflow
The following diagram illustrates the logical workflow for the analysis and interpretation of the spectroscopic data of p-Toluenesulfonylurea.
References
Crystal structure and polymorphism of 4-Methylphenylsulfonylurea
An In-depth Technical Guide to the Crystal Structure and Polymorphism of 4-Methylphenylsulfonylurea (Tolbutamide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, commonly known as tolbutamide, is a first-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus. The physicochemical properties of an active pharmaceutical ingredient (API), such as its solubility, dissolution rate, and bioavailability, are profoundly influenced by its solid-state form. Tolbutamide is known to exist in multiple crystalline forms, a phenomenon known as polymorphism. Understanding the crystal structure and polymorphic behavior of tolbutamide is critical for drug development, formulation, and ensuring therapeutic efficacy and stability. This technical guide provides a comprehensive overview of the known polymorphic forms of tolbutamide, their structural characteristics, thermal properties, and the experimental methodologies used for their characterization.
Polymorphic Forms of Tolbutamide
Tolbutamide has been reported to exist in at least five polymorphic forms, designated as Form I, Form II, Form III, Form IV, and Form V. These polymorphs exhibit distinct crystal structures and physicochemical properties.[1][2] Forms I, II, and III are reportedly stable at room temperature, while Form IV is a metastable form.[3][4] Form V has also been identified as an unstable polymorph. The interconversion between these forms can be influenced by various factors such as temperature, humidity, and the presence of excipients.
Crystallographic and Thermal Properties
The crystallographic and thermal data for the known polymorphs of tolbutamide are summarized in the tables below. This data is essential for the identification and characterization of the different solid-state forms of the drug.
Table 1: Crystallographic Data of Tolbutamide Polymorphs
| Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| Form I | Orthorhombic | Pcab | 12.12 | 13.34 | 18.23 | 90 | 90 | 90 | 8 |
| Form II | Monoclinic | P2₁/c | 10.58 | 14.58 | 9.88 | 90 | 100.8 | 90 | 4 |
| Form III | Monoclinic | P2₁/c | 13.94 | 5.11 | 21.08 | 90 | 106.3 | 90 | 4 |
| Form IV | - | - | - | - | - | - | - | - | - |
| Form V | - | - | - | - | - | - | - | - | - |
| Note: Detailed crystallographic data for Forms IV and V are not consistently available in the reviewed literature. Form IV has been characterized primarily by powder X-ray diffraction.[2] |
Table 2: Thermal Properties of Tolbutamide Polymorphs
| Form | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Transition Information |
| Form I | ~128 | - | Stable form at higher temperatures. |
| Form II | ~117 | - | Can melt and recrystallize to Form I upon heating. |
| Form III | - | - | Resembles Form O crystallized from 1-octanol.[5] |
| Form IV | - | - | Metastable form; converts to Form II.[3] |
| Form V | - | - | Unstable form. |
| Note: Thermal data can vary depending on the experimental conditions, such as heating rate. |
Experimental Protocols
The characterization of tolbutamide polymorphs involves a combination of analytical techniques. Detailed methodologies are crucial for reproducible results.
Preparation of Polymorphic Forms
-
Form I: This form can be obtained from the commercial crystalline powder or by recrystallization from various solvents.[1][5]
-
Form III: This polymorph can be obtained by crystallization from 1-octanol.[5]
-
Form IV: This metastable form can be produced by spray-drying a solution of tolbutamide in an ethanol/dichloromethane mixture. It can also be selectively crystallized from an aqueous solution in the presence of 2,6-di-O-methyl-β-cyclodextrin.[3][4]
-
Form II: Form II can be obtained by storing Form IV at a constant temperature and humidity (e.g., 45°C and 75% relative humidity).[3]
Powder X-ray Diffraction (PXRD)
PXRD is a primary technique for identifying crystalline phases.
-
Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation, λ = 1.5418 Å) is typically used.[6]
-
Sample Preparation: Samples are lightly ground to ensure a random orientation of the crystallites.[7]
-
Data Collection: Diffraction patterns are typically collected over a 2θ range of 5° to 35° with a defined step size.[6]
Differential Scanning Calorimetry (DSC)
DSC is used to determine melting points, transition temperatures, and enthalpies.
-
Instrumentation: A calibrated differential scanning calorimeter is used.
-
Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan and sealed.
-
Analysis: The sample is heated at a constant rate, often 10 °C/min, under a nitrogen purge. Varying the heating rates can provide insights into kinetic transitions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to probe differences in the molecular environment and hydrogen bonding between polymorphs.
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Sample Preparation: Samples can be prepared as potassium bromide (KBr) pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.[8][9] For KBr pellets, a small amount of the sample is mixed with KBr powder and pressed into a transparent disk.[8] For ATR, the sample is placed in direct contact with the ATR crystal.[9]
-
Data Collection: Spectra are typically recorded in the mid-IR region (4000-400 cm⁻¹).[10]
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
Solid-state 13C NMR spectroscopy is a powerful tool for distinguishing between polymorphs based on differences in the chemical environment of the carbon atoms in the crystal lattice.
-
Instrumentation: A solid-state NMR spectrometer.
-
Analysis: 13C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments are commonly performed. The differences in chemical shifts and peak multiplicities in the spectra of different polymorphs provide a unique fingerprint for each form.[11][12][13]
Visualizations
Polymorphic Relationships of Tolbutamide
The following diagram illustrates the known relationships and interconversions between the different polymorphic forms of tolbutamide.
Caption: Interconversion pathways of tolbutamide polymorphs.
Experimental Workflow for Polymorph Characterization
This diagram outlines a typical experimental workflow for the identification and characterization of tolbutamide polymorphs.
Caption: Workflow for tolbutamide polymorph characterization.
Conclusion
The polymorphic landscape of this compound (tolbutamide) is complex, with multiple crystalline forms that possess distinct structural and thermal properties. A thorough understanding and characterization of these polymorphs are paramount for the development of stable and effective pharmaceutical formulations. The application of a suite of analytical techniques, including PXRD, DSC, FTIR, and solid-state NMR, is essential for the comprehensive analysis of tolbutamide's solid-state chemistry. This guide provides a foundational understanding for researchers and professionals in the pharmaceutical industry to navigate the challenges associated with the polymorphism of this important API.
References
- 1. Crystal morphologies and polymorphs in tolbutamide microcrystalline powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational polymorphism of tolbutamide: A structural, spectroscopic, and thermodynamic characterization of Burger's forms I-IV. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Crystal forms of tolbutamide from acetonitrile and 1-octanol: effect of solvent, humidity and compression pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. marshall.edu [marshall.edu]
- 8. eng.uc.edu [eng.uc.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 11. irispublishers.com [irispublishers.com]
- 12. Solid-State NMR of Pharmaceuticals [chem.fsu.edu]
- 13. Differentiation of pharmaceutical polymorphs by solid-state NMR | Applications Notes | JEOL Ltd. [jeol.com]
Solubility of 4-Methylphenylsulfonylurea in various organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 4-Methylphenylsulfonylurea (also known as p-Toluenesulfonylurea), a key intermediate in the synthesis of various pharmaceutical agents and herbicides. Understanding the solubility of this compound is critical for its application in organic synthesis, formulation development, and biological studies.
Quantitative Solubility Data
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility |
| Water | 37 | 777.9 mg/L |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble |
| Methanol | Not Specified | Slightly Soluble |
For the purpose of providing a broader perspective on the potential solubility of this compound in common organic solvents, the following table presents solubility data for Tolbutamide (1-butyl-3-(p-tolylsulfonyl)urea), a structurally similar first-generation sulfonylurea drug. This data should be considered as an estimation and for comparative purposes only.
Table 2: Solubility of Tolbutamide (a structurally similar compound)
| Solvent | Temperature (°C) | Solubility (g/kg of solvent) |
| Methanol | 5 | 51.5 |
| 15 | 73.1 | |
| 25 | 102.3 | |
| 40 | 159.2 | |
| 1-Propanol | 5 | 28.1 |
| 15 | 41.6 | |
| 25 | 60.5 | |
| 40 | 98.6 | |
| Ethyl Acetate | 5 | 17.5 |
| 15 | 26.6 | |
| 25 | 39.8 | |
| 40 | 67.5 | |
| Acetonitrile | 5 | 14.9 |
| 15 | 22.1 | |
| 25 | 32.2 | |
| 40 | 53.6 | |
| Toluene | 5 | 1.3 |
| 15 | 2.2 | |
| 25 | 3.7 | |
| 40 | 7.2 |
Experimental Protocols for Solubility Determination
A standard and widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method , followed by a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC) to determine the concentration of the dissolved compound.
Shake-Flask Method for Equilibrium Solubility
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., methanol, ethanol, DMSO, etc.)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).
-
After the equilibration period, remove the vial from the shaker and let it stand to allow the excess solid to settle.
-
To separate the undissolved solid, centrifuge the solution at a high speed.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter. This step is critical to remove any remaining solid particles.
-
Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method.
HPLC Method for Quantification
Objective: To quantify the concentration of this compound in the prepared saturated solutions.
Instrumentation and Conditions (Illustrative Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 60:40 v/v). The exact composition may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (a common wavelength for similar compounds is around 230 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-35 °C.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system and record the peak area.
-
Concentration Calculation: Using the calibration curve, determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Visualization of a Relevant Workflow
This compound is a crucial intermediate in the synthesis of the second-generation sulfonylurea antidiabetic drug, Glibenclamide (Glyburide). The following diagram illustrates the synthetic pathway.
Caption: Synthetic pathway of Glibenclamide from this compound.
This guide provides a foundational understanding of the solubility characteristics of this compound. For specific applications, it is highly recommended that researchers determine the solubility experimentally under their precise conditions of interest.
p-Toluenesulfonylurea Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The p-toluenesulfonylurea moiety is a cornerstone scaffold in medicinal chemistry, demonstrating remarkable versatility and therapeutic significance. Its derivatives have given rise to a multitude of clinically important drugs, most notably in the management of type 2 diabetes. However, the pharmacological potential of this structural motif extends far beyond glycemic control, with emerging research highlighting potent anticancer, antibacterial, and antiviral activities. This guide provides an in-depth exploration of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols related to p-toluenesulfonylurea derivatives in these critical therapeutic areas.
Antidiabetic Applications: The KATP Channel Modulators
The most well-established therapeutic application of p-toluenesulfonylurea derivatives is in the treatment of type 2 diabetes mellitus.[1] These compounds, often referred to as sulfonylureas, function as insulin secretagogues, stimulating the release of insulin from pancreatic β-cells.[2][3]
Mechanism of Action
Sulfonylureas exert their primary effect by binding to and inhibiting the ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells.[2][4] The KATP channel is a complex composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[5][6]
The binding of sulfonylureas to the SUR1 subunit induces channel closure.[2] This blockage prevents the efflux of potassium ions (K+), leading to depolarization of the β-cell membrane. The resulting change in membrane potential activates voltage-dependent calcium channels, causing an influx of calcium ions (Ca2+).[2][7] This elevation in intracellular Ca2+ is the critical trigger for the exocytosis of insulin-containing secretory granules, thereby increasing insulin secretion into the bloodstream.[2][7]
Caption: Signaling pathway of sulfonylurea-induced insulin secretion.
Key Antidiabetic Derivatives
Several generations of sulfonylurea drugs have been developed, with second-generation agents like glimepiride being more potent than first-generation compounds.[1]
| Compound | Generation | Structure | Key Pharmacological Data |
| Tolbutamide | First | Duration of action: 6-12 hours | |
| Gliclazide | Second | Reduces HbA1c by 1-1.25%[1] | |
| Glimepiride | Second/Third | Newest sulfonylurea, marketed in 1995[1] | |
| Glyburide (Glibenclamide) | Second | High-affinity binding to SUR1[4] |
Experimental Protocols
A common and versatile method for synthesizing p-toluenesulfonylurea derivatives involves the reaction of p-toluenesulfonamide with an appropriate isocyanate or by converting the sulfonamide into an N-sulfonyl carbamate derivative followed by reaction with an amine.[8] A modern, safer approach avoids hazardous reagents like phosgene and isocyanates by reacting amines with diphenyl carbonate to form carbamates, which then react with sulfonamides.[9]
Protocol: Synthesis via Carbamate Intermediate [9]
-
Carbamate Formation: Dissolve the desired amine in a 90:10 mixture of water and tetrahydrofuran (THF). Add diphenyl carbonate to the solution at room temperature and stir until the reaction is complete (monitored by TLC).
-
Isolation: Extract the resulting carbamate with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Sulfonylurea Formation: Dissolve the isolated carbamate and p-toluenesulfonamide in a suitable solvent like THF.
-
Reaction: Add a base (e.g., sodium hydride) to the mixture and stir at room temperature or with gentle heating until the reaction is complete.
-
Work-up and Purification: Quench the reaction with water, acidify to precipitate the product, filter the solid, and purify by recrystallization or column chromatography.
Protocol: Oral Glucose Tolerance Test (OGTT) in Diabetic Mice [10]
-
Animal Model: Use streptozotocin (STZ)-induced diabetic mice. Fast the animals overnight (12-16 hours) with free access to water.
-
Compound Administration: Administer the test p-toluenesulfonylurea derivative orally (e.g., by gavage) at a predetermined dose (e.g., 30-60 mg/kg). A vehicle control group (e.g., saline) and a positive control group (e.g., Glimepiride) should be included.
-
Glucose Challenge: After 30-60 minutes of compound administration, administer a glucose solution (e.g., 2 g/kg) orally to all animals.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at time points 0 (just before glucose challenge), 30, 60, 90, and 120 minutes after the glucose load.
-
Analysis: Measure blood glucose levels using a glucometer. Plot the mean blood glucose concentration versus time for each group. The efficacy of the compound is determined by its ability to lower the area under the curve (AUC) compared to the vehicle control.
Anticancer Applications
Recent research has unveiled the potential of p-toluenesulfonylurea and related derivatives as anticancer agents, acting through various mechanisms distinct from their antidiabetic function.[11][12] Some derivatives have shown commendable anti-cancer activity in both in vitro and in vivo models.[11]
Mechanism of Action
The anticancer mechanisms of these derivatives are diverse. One proposed mechanism involves the inhibition of the Akt/mTOR/p70S6K signaling pathway, which is crucial for tumor cell growth and survival.[13] Para-toluenesulfonamide (PTS), a related compound, has been shown to inhibit this pathway in castration-resistant prostate cancer cells.[13] Other sulfonylureas, such as glibenclamide and glimepiride, may enhance the efficacy of standard chemotherapeutics by inhibiting ATP-binding cassette (ABC) transporters involved in multidrug resistance.[12]
Caption: Inhibition of the Akt/mTOR pathway by p-toluenesulfonylurea derivatives.
Key Anticancer Derivatives and Activity
The anticancer activity of these compounds is often evaluated against a panel of human cancer cell lines.
| Compound Class | Target Cell Line | Activity (IC50 / Effect) | Reference |
| Para-toluenesulfonamide (PTS) | PC-3, DU-145 (Prostate Cancer) | Inhibited tumor growth in xenograft model (56% inhibition) | [13] |
| Glimepiride (in combination) | MCF-7 (Breast Cancer) | 4.4-fold increase in doxorubicin cytotoxicity | [12] |
| Glibenclamide | Various (Melanoma, Lung, Cervical, etc.) | Directly inhibits cancer cell proliferation in vitro | [12] |
| Substituted Diarylureas | U87MG (Glioma) | Suppresses tumor growth in vivo | [14] |
Experimental Protocols
Many potent anticancer agents are diarylureas, where the p-toluenesulfonyl group is replaced by another aryl group. The synthesis often involves the reaction of an aryl isocyanate with an aniline derivative.
Protocol: Synthesis of a Diarylurea
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the desired substituted aniline in a dry aprotic solvent (e.g., dichloromethane or THF).
-
Reaction: Add an equimolar amount of the corresponding aryl isocyanate to the solution. The reaction is often exothermic and can be stirred at room temperature.
-
Completion: Stir the mixture for several hours until the reaction is complete (monitored by TLC). The product often precipitates out of the solution.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. If necessary, the product can be purified by recrystallization.
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[15][16]
Protocol: MTT Cell Viability Assay [15][16]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test p-toluenesulfonylurea derivative in the cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Caption: Standard workflow for the MTT cell viability assay.
Antibacterial and Antiviral Applications
The structural framework of p-toluenesulfonylurea is also being explored for the development of novel antimicrobial agents. Derivatives have shown activity against various pathogenic bacteria and viruses.
Mechanism of Action
The mechanisms for antimicrobial activity are not as well-defined as for antidiabetic effects. For antibacterial action, compounds may interfere with essential metabolic pathways or disrupt cell membrane integrity. For antiviral activity, derivatives might inhibit viral entry or replication. For instance, some compounds act as dual inhibitors of host proteases like TMPRSS2 and HAT, which are critical for the entry of respiratory viruses, including SARS-CoV-2.[17]
Key Antimicrobial Derivatives and Activity
| Compound Class | Target Organism/Virus | Activity (MIC / IC50) | Reference |
| Pyridine-based Sulfonylureas | Staphylococcus aureus, Escherichia coli | Moderate antibacterial activity | General finding |
| Pyridobenzothiazolone (PBTZ) Analogues | HCoV-OC43, RSV, HMPV | EC90 of 6-12 µM | [18] |
| p-Aminobenzylamine Derivatives | SARS-CoV-2 | Sub-micromolar IC50 against TMPRSS2 | [17] |
| Pyrazoles from p-Toluenesulfonic acid | B. pumilus, S. aureus, P. aeruginosa, E. coli | Moderate-to-significant activity | [19] |
Experimental Protocols
Protocol: p-Toluenesulfonic Acid-Catalyzed Synthesis [19]
-
Reaction Mixture: In a mortar, combine 2-hydrazino-4,6-dimethylpyrimidine, a suitable β-ketonitrile, and a catalytic amount of p-toluenesulfonic acid.
-
Grinding: Grind the mixture with a pestle at room temperature for the time specified in the literature (e.g., 5-10 minutes). The reaction progress can be monitored by TLC.
-
Work-up: After completion, wash the solid mixture with a cold saturated sodium bicarbonate solution, followed by water.
-
Isolation: Filter the solid product, wash with cold ethanol, and dry to obtain the crude 5-aminopyrazole derivative.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure compound.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
General Synthesis Strategies
The synthesis of the p-toluenesulfonylurea core can be achieved through several established routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the urea nitrogen atoms.
Caption: Common synthetic pathways to p-toluenesulfonylurea derivatives.
Traditional methods often rely on the reaction of p-toluenesulfonamide with isocyanates or the reaction of p-toluenesulfonyl isocyanate with ammonia or amines.[8][20] More recent and environmentally friendly methods have been developed to avoid hazardous intermediates.[8][9] One such method involves the reaction of p-toluenesulfonamide and urea in the presence of an inorganic base.[21]
Conclusion and Future Outlook
The p-toluenesulfonylurea scaffold is a privileged structure in medicinal chemistry, with a rich history and a bright future. While its role in diabetes management is well-established, the expanding applications in oncology and infectious diseases highlight its vast therapeutic potential. The structure-activity relationships explored to date provide a solid foundation for the rational design of next-generation derivatives. Future research will likely focus on developing isoform-selective KATP channel modulators to minimize side effects, designing highly potent and targeted anticancer agents, and optimizing the antimicrobial spectrum of new derivatives. The continued exploration of this versatile chemical entity promises to yield novel and effective therapeutic agents to address significant unmet medical needs.
References
- 1. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulphonylurea antidiabetic drugs. An update of their clinical pharmacology and rational therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the differential modulation of sulphonylurea block of β-cell and cardiac ATP-sensitive K+ (KATP) channels by Mg-nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. A facile synthesis of sulfonylureas via water assisted preparation of carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Toxicity Assessment of an Anti-Cancer Drug of p-Toluene Sulfonamide in Zebrafish Larvae Based on Cardiovascular and Locomotion Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo | MDPI [mdpi.com]
- 13. Frontiers | Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway: Roles of Lipid Raft and Cholesterol Contents [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 17. Identification of p-aminobenzylamine derivatives as dual non-covalent inhibitors of the transmembrane host proteases TMPRSS2 and HAT proteases with anti-viral potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. 4-Methylphenylsulfonylurea synthesis - chemicalbook [chemicalbook.com]
- 21. CN102557997A - Preparation method of p-toluenesulfonylurea - Google Patents [patents.google.com]
4-Methylphenylsulfonylurea (CAS 1694-06-0): A Technical Guide to Its Core Applications and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylphenylsulfonylurea, with the CAS number 1694-06-0, is a sulfonylurea compound primarily recognized for its roles as a key intermediate in the synthesis of pharmaceuticals and as an active ingredient in herbicidal formulations. This technical guide provides a comprehensive overview of the fundamental research concerning this molecule, with a focus on its synthesis, established mechanisms of action in its applied contexts, and relevant experimental protocols. Due to a notable scarcity of public-domain research on the specific biological activities of this compound beyond its established applications, this document emphasizes its chemical synthesis and its role as a precursor, alongside the generalized mechanism of action for sulfonylurea herbicides.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₃S | [1] |
| Molecular Weight | 214.24 g/mol | [1] |
| CAS Number | 1694-06-0 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 196-198 °C | [2] |
| Water Solubility | Sparingly soluble | [1] |
| Synonyms | p-Toluenesulfonylurea, Tolylsulfonylurea, PTSU | [3][4] |
Synthesis of this compound
The synthesis of this compound has been approached through several methods, primarily documented in patent literature. These methods generally involve the reaction of a p-toluenesulfonyl derivative with a source of urea.
Synthesis via p-Toluenesulfonyl Isocyanate
A common and high-yield method involves the reaction of p-toluenesulfonyl isocyanate with ammonia.[5]
Experimental Protocol:
-
A 3000L stainless steel reactor is rendered inert by purging with nitrogen gas.
-
p-Toluenesulfonyl isocyanate (197 kg, 1000 mol) and toluene (1000 L) are added to the reactor.
-
The mixture is cooled to a temperature between -5 to 5 °C with stirring.
-
Ammonia gas (136 kg, 8000 mol) is slowly introduced at a pressure of approximately 0.6 MPa.
-
The reaction is allowed to proceed for 4 hours, during which a white solid precipitates.
-
The reactor is slowly vented, with the off-gas absorbed by a 1% hydrochloric acid solution.
-
The system is purged with nitrogen, and the cooling is discontinued.
-
The temperature is gradually raised to 25-30 °C and maintained for 4 hours.
-
The crude product is isolated by filtration and washed with water until the pH of the filtrate is approximately 7.
-
Recrystallization: The crude p-toluenesulfonylurea is added to a 3000L reactor with 2000L of a 1:1 (v/v) mixture of acetonitrile and water. The mixture is heated to 80 ± 5 °C and refluxed for 1 hour. The solution is then programmatically cooled at a rate of 10 °C/h. Once the temperature is below 20 °C, the purified product is collected by centrifugation and dried. This method has been reported to yield 209 kg (96.3%) of white crystalline p-toluenesulfonylurea with a purity of 99.9% as determined by HPLC.[5]
Synthesis from p-Toluenesulfonamide and Urea
Another prevalent method utilizes p-toluenesulfonamide and urea as starting materials.[6] This "one-kettle way" two-step reaction is reported to have a high product yield of up to 93% with a purity greater than 99.7%.[6]
Experimental Protocol:
-
In an organic solvent, 4-methyl benzenesulfonamide and a mineral alkali are heated to 80-100 °C for 0.5-1 hour, followed by a further heating step at 100-120 °C for 1 hour.[6]
-
The reaction mixture is cooled to 30-70 °C, and urea is added.[6]
-
The temperature is then raised to 100-120 °C and maintained for 3-6 hours.[6]
-
After cooling to 30-70 °C, water is added to dissolve the product, and the mixture is stirred and allowed to separate.[6]
-
The aqueous layer is separated, and the product is precipitated by acidification.[6]
-
The crude product is collected by centrifugation.[6]
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Tosylurea | C8H10N2O3S | CID 74327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, Para Toluene Sulphonyl Urea, PTSU, CasNo.1694-06-0 hangzhou verychem science and technology co.ltd China (Mainland) [verychem.lookchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN102557997A - Preparation method of p-toluenesulfonylurea - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of para-Toluenesulfonylurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of para-Toluenesulfonylurea (p-TSU). It includes quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support research and development activities. p-TSU is a key intermediate in the synthesis of second-generation sulfonylurea drugs, which are widely used in the management of type 2 diabetes.[1][2][3]
Core Physicochemical Properties
The fundamental physicochemical characteristics of para-Toluenesulfonylurea are summarized below. These properties are crucial for its handling, formulation, and synthesis into active pharmaceutical ingredients.
| Property | Value | Source(s) |
| CAS Number | 1694-06-0 | [3][4][5][6][7][8][9][10] |
| Molecular Formula | C₈H₁₀N₂O₃S | [2][3][5][6][7][8][9][10] |
| Molecular Weight | 214.24 g/mol | [3][5][7][8][9][10][11] |
| Appearance | White to off-white crystalline powder or solid.[2][4][6] | [2][4][6] |
| Melting Point | 190-198 °C | [4][5][6][7][9] |
| Boiling Point | Decomposes before boiling.[2] | [2] |
| Solubility | Slightly soluble in water (777.9 mg/L at 37 °C); Soluble in ethanol, methanol, and DMSO.[2][5][7][9] | [2][5][7][9] |
| pKa | 5.07 (Predicted) | [5][9] |
| Density | ~1.38 g/cm³ (estimate) | [2][5][7][9] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of para-Toluenesulfonylurea are critical for reproducible research and development.
Synthesis of para-Toluenesulfonylurea
A common method for the preparation of para-Toluenesulfonylurea involves the reaction of p-toluenesulfonamide with urea.[12][13] The following is a generalized laboratory-scale protocol based on documented procedures.[13][14][15]
Materials:
-
p-Toluenesulfonamide
-
Urea
-
Sodium Hydroxide (NaOH)
-
Sulfuric Acid (e.g., 30% solution)
-
Deionized Water
-
Three-necked flask with mechanical stirrer and heating mantle
Procedure:
-
Equip a 1000 mL three-necked flask with a mechanical stirrer and an oil bath for heating.
-
Charge the flask with p-toluenesulfonamide (e.g., 70g), sodium hydroxide (e.g., 20g), and urea (e.g., 40g).[13][14] The molar ratio of p-toluenesulfonamide:NaOH:urea is typically around 1:1-1.3:1.4-1.5.[13]
-
Heat the mixture using the oil bath to a temperature of 130-135 °C. The materials will begin to melt.[13][14]
-
Initiate stirring once the mixture is partially melted. Maintain the temperature and continue stirring for approximately 100-120 minutes. The reaction mixture will thicken as the reaction proceeds.[13][14]
-
Once the mixture becomes too thick to stir, stop the stirrer and heating.
-
Apply a vacuum for 1-2 minutes to remove the ammonia gas generated during the reaction.[14]
-
Allow the reaction vessel to cool, then add approximately 700 mL of deionized water and stir to dissolve the solid product.[14]
-
Slowly add 30% sulfuric acid dropwise to acidify the solution to a pH of approximately 4.[13][14] This will precipitate the crude p-toluenesulfonylurea.
-
Collect the precipitate by filtration.
-
Wash the filter cake with deionized water until the pH of the filtrate is between 5 and 6.[13][14]
-
Dry the purified product at 100 °C to obtain p-toluenesulfonylurea as a white solid. Purity can be assessed by HPLC.[12][14]
References
- 1. Video: Oral Hypoglycemic Agents: Sulfonylureas [jove.com]
- 2. P-Toluenesulfonylurea Exporter | P-Toluenesulfonylurea Exporting Company | P-Toluenesulfonylurea International Distributor [multichemexports.com]
- 3. N-(p-Toluenesulfonyl)urea | CymitQuimica [cymitquimica.com]
- 4. p-Toluenesulfonylurea | 1694-06-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. chembk.com [chembk.com]
- 6. p-Toluenesulphonyl urea, 98% 1694-06-0 India [ottokemi.com]
- 7. chembk.com [chembk.com]
- 8. N-(p-Toluenesulfonyl)urea | LGC Standards [lgcstandards.com]
- 9. 4-Methylphenylsulfonylurea | 1694-06-0 [chemicalbook.com]
- 10. calpaclab.com [calpaclab.com]
- 11. Tosylurea | C8H10N2O3S | CID 74327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN102557997A - Preparation method of p-toluenesulfonylurea - Google Patents [patents.google.com]
- 13. CN102964280B - Preparation method of toluenesulfonylurea - Google Patents [patents.google.com]
- 14. Preparation method of toluenesulfonylurea - Eureka | Patsnap [eureka.patsnap.com]
- 15. CN102964280A - Preparation method of toluenesulfonylurea - Google Patents [patents.google.com]
Methodological & Application
Protocol for synthesis of Glibenclamide from 4-Methylphenylsulfonylurea
Introduction
Glibenclamide, also known as Glyburide, is a second-generation sulfonylurea oral hypoglycemic agent widely used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells. This document provides a detailed protocol for the chemical synthesis and purification of Glibenclamide, intended for researchers, scientists, and professionals in drug development. While the requested synthesis starting from 4-Methylphenylsulfonylurea is not a commonly documented route, a well-established protocol commencing from a structurally relevant sulfonamide intermediate, 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide, is presented here.
Mechanism of Action
Glibenclamide exerts its therapeutic effect by binding to and inhibiting the ATP-sensitive potassium channels (KATP) on the plasma membrane of pancreatic β-cells.[1][2] These channels are composed of two subunits: the sulfonylurea receptor 1 (SUR1) and the inwardly rectifying potassium channel Kir6.2.[1][2] The binding of Glibenclamide to the SUR1 subunit leads to the closure of the KATP channels.[1][2] This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential triggers the opening of voltage-gated calcium channels, leading to an influx of extracellular calcium ions. The subsequent increase in intracellular calcium concentration stimulates the exocytosis of insulin-containing granules, thereby increasing insulin release into the bloodstream.
Experimental Protocols
1. Synthesis of Glibenclamide from 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide
This protocol details the reaction of 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide with cyclohexyl isocyanate to yield Glibenclamide.[3]
-
Materials:
-
4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide (Compound IV)
-
N,N-Dimethylformamide (DMF)
-
Potassium tert-butoxide
-
18-crown-6 ether
-
Cyclohexyl isocyanate
-
1N Hydrochloric acid
-
Standard laboratory glassware and equipment (reaction flask, dropping funnel, condenser, magnetic stirrer, ice bath, filtration apparatus)
-
-
Procedure:
-
Dissolve 3.69 g (10 mmol) of 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide in 50 mL of DMF in a reaction flask equipped with a magnetic stirrer.
-
To this solution, add 1.34 g (12 mmol) of potassium tert-butoxide and 0.8 g (3 mmol) of 18-crown-6 ether.
-
Prepare a 1 M solution of cyclohexyl isocyanate in DMF.
-
Cool the reaction mixture to 0-5°C using an ice bath.
-
Add 13 mL of the 1 M cyclohexyl isocyanate solution dropwise to the reaction mixture while maintaining the temperature between 0-5°C.
-
After the addition is complete, warm the reaction mixture to reflux and maintain for 6 hours.
-
Cool the reaction mixture to 0-5°C and pour it into 1N dilute hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration.
-
Dry the collected solid under vacuum to obtain the crude Glibenclamide product.
-
2. Purification of Glibenclamide by Recrystallization
This protocol describes the purification of crude Glibenclamide to achieve high purity.[4]
-
Materials:
-
Crude Glibenclamide
-
Methanol
-
Ammonia water (10-20% concentration)
-
Glacial acetic acid
-
Recirculating cooling water system
-
Vacuum drying oven
-
pH meter or pH indicator strips
-
-
Procedure:
-
Place the crude Glibenclamide product in a reaction tank and add methanol. Stir the mixture.
-
Slowly add ammonia water to the mixture to dissolve the crude product, adjusting the pH to 8.0-9.0.
-
After complete dissolution, cool the solution using a recirculating cooling water system.
-
Filter the cooled solution into a refining tank.
-
Slowly add glacial acetic acid to the filtrate to induce recrystallization, adjusting the pH to 6.0-7.0.
-
Collect the recrystallized product by filtration.
-
Wash the product and drain thoroughly.
-
Dry the purified Glibenclamide under vacuum at 50-60°C. The final product should be a white or off-white powder.
-
Data Presentation
| Parameter | Synthesis of Crude Glibenclamide | Purification of Glibenclamide |
| Starting Material | 3.69 g (10 mmol) of 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide | Crude Glibenclamide |
| Product Yield | 4.49 g (9.1 mmol) | 83% - 85.5% |
| Purity | Not specified | Impurities < 0.25% |
| Appearance | Solid precipitate | White or off-white powder |
Mandatory Visualization
Caption: Workflow for the synthesis and purification of Glibenclamide.
Caption: Signaling pathway of Glibenclamide in pancreatic β-cells.
References
- 1. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 2. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glibenclamide synthesis - chemicalbook [chemicalbook.com]
- 4. CN105111113A - Refining method for producing glibenclamide - Google Patents [patents.google.com]
Application Notes and Protocols: p-Toluenesulfonylurea in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Toluenesulfonylurea (TsU), a sulfonylurea derivative, is a versatile and valuable building block in modern organic synthesis. While primarily recognized as a key intermediate in the preparation of numerous sulfonylurea-based pharmaceuticals, particularly oral hypoglycemic agents, its reactivity also lends itself to other synthetic transformations. This document provides detailed application notes and experimental protocols for the utilization of p-toluenesulfonylurea in key synthetic methodologies.
Application 1: Synthesis of Substituted Sulfonylureas via Nucleophilic Substitution
The most prominent application of p-toluenesulfonylurea lies in its role as a precursor for the synthesis of more complex, substituted sulfonylureas. The acidic N-H protons of the urea moiety can be deprotonated by a base, and the resulting anion can participate in nucleophilic substitution reactions. This strategy is fundamental in the industrial synthesis of various second-generation sulfonylurea drugs.
A prime example is the synthesis of Glibenclamide (Glyburide), a widely used anti-diabetic drug. In this synthesis, p-toluenesulfonylurea is alkylated with a suitable electrophile.
Experimental Protocol: Synthesis of Glibenclamide from p-Toluenesulfonylurea
This protocol outlines the synthesis of Glibenclamide by the alkylation of p-toluenesulfonylurea with 2-(5-chloro-2-methoxybenzamido)ethyl chloride.
Materials:
-
p-Toluenesulfonylurea
-
2-(5-chloro-2-methoxybenzamido)ethyl chloride
-
Sodium hydroxide (NaOH)
-
Acetone
-
Water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve p-toluenesulfonylurea (1 equivalent) in acetone.
-
To this solution, add a solution of sodium hydroxide (1.1 equivalents) in water. Stir the mixture at room temperature for 30 minutes to form the sodium salt of p-toluenesulfonylurea.
-
Add 2-(5-chloro-2-methoxybenzamido)ethyl chloride (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
-
Add water to the residue and acidify with dilute hydrochloric acid to a pH of 4-5.
-
The crude Glibenclamide will precipitate as a solid. Collect the solid by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Glibenclamide.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Purity (%) |
| p-Toluenesulfonylurea | 214.24 | 1 | - | >99 |
| 2-(5-chloro-2-methoxybenzamido)ethyl chloride | 278.13 | 1 | - | >98 |
| Glibenclamide | 494.00 | - | 75-85 | >99 |
Logical Workflow for Glibenclamide Synthesis:
Caption: Workflow for the synthesis of Glibenclamide.
Application 2: In-situ Generation of Tosyl Isocyanate for the Synthesis of Unsymmetrical Sulfonylureas
While p-toluenesulfonylurea itself is not highly reactive, it can be considered a precursor for the in-situ generation of the highly electrophilic p-toluenesulfonyl isocyanate (TsNCO). Although typically synthesized from p-toluenesulfonyl chloride, under specific thermal or chemical conditions, p-toluenesulfonylurea can potentially eliminate ammonia to form the isocyanate. This reactive intermediate can then be trapped by various nucleophiles, such as amines, to generate a diverse range of unsymmetrical sulfonylureas. This approach avoids the handling of the hazardous and moisture-sensitive tosyl isocyanate.
Experimental Protocol: One-Pot Synthesis of an Unsymmetrical Sulfonylurea
This protocol describes a general one-pot procedure for the synthesis of an N'-aryl-N-(p-toluenesulfonyl)urea from p-toluenesulfonamide and an aryl isocyanate, which proceeds through a p-toluenesulfonylurea intermediate.
Materials:
-
p-Toluenesulfonamide
-
Aryl isocyanate (e.g., phenyl isocyanate)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Amine (e.g., aniline)
-
Standard laboratory glassware and equipment
Procedure:
-
To a stirred solution of p-toluenesulfonamide (1 equivalent) in dry DMF, add potassium carbonate (1.5 equivalents).
-
Heat the mixture to 80 °C for 1 hour.
-
Cool the mixture to room temperature and add the aryl isocyanate (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 2-3 hours to form the p-toluenesulfonylurea derivative in situ.
-
To the same pot, add the desired amine (1.2 equivalents).
-
Heat the reaction mixture to 100-120 °C and monitor the reaction by TLC. The reaction time may vary depending on the amine used.
-
After completion, cool the mixture, pour it into ice-cold water, and acidify with dilute HCl.
-
The precipitated product is filtered, washed with water, and purified by recrystallization.
Quantitative Data Summary:
| Reactant | Molar Ratio | Solvent | Base | Temperature (°C) | Typical Yield (%) |
| p-Toluenesulfonamide | 1 | DMF | K₂CO₃ | 80 | - |
| Aryl isocyanate | 1.1 | DMF | - | RT | 70-90 |
| Amine | 1.2 | DMF | - | 100-120 | (overall) |
Reaction Pathway Diagram:
Caption: One-pot synthesis of unsymmetrical sulfonylureas.
Conclusion
p-Toluenesulfonylurea is a cornerstone intermediate in the synthesis of sulfonylurea-based pharmaceuticals. Its application in the straightforward synthesis of complex drug molecules like Glibenclamide highlights its industrial significance. While direct applications as a versatile reagent are limited, its role as a stable precursor for more reactive species in one-pot syntheses demonstrates its potential for broader applications in modern organic synthesis. The protocols and data presented herein provide a practical guide for researchers in the fields of medicinal chemistry and drug development.
High-performance liquid chromatography (HPLC) method for 4-Methylphenylsulfonylurea.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of 4-Methylphenylsulfonylurea using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is designed for accuracy, precision, and robustness, making it suitable for routine quality control and research applications. This application note includes a comprehensive experimental protocol, tabulated analytical performance data, and a visual representation of the experimental workflow.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds, particularly sulfonylurea drugs prescribed for type 2 diabetes.[1] Accurate and reliable quantification of this compound is crucial for ensuring the quality and purity of raw materials and final drug products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of chemical compounds.[2][3] This application note details a reversed-phase HPLC method optimized for the analysis of this compound.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and procedures for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (85%)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
Chromatographic Conditions
A summary of the HPLC instrument parameters is provided in the table below.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Run Time | 10 minutes |
Preparation of Solutions
Mobile Phase Preparation:
-
Prepare the aqueous component by adding 1 mL of 85% phosphoric acid to 1 L of deionized water and mix thoroughly.
-
The mobile phase is a 50:50 (v/v) mixture of acetonitrile and the 0.1% phosphoric acid solution.
-
Degas the mobile phase by sonication for 15 minutes before use.
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a suitable volume of the mobile phase to achieve a theoretical concentration within the calibration range.
-
Ensure the sample is completely dissolved, using sonication if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Quantitative Data Summary
The following tables summarize the expected quantitative performance data for this HPLC method.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 5500 |
| Retention Time (RT) | Approx. 4.5 min | 4.52 min |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
Experimental Workflow and Diagrams
The logical flow of the analytical procedure is depicted in the following diagram.
References
Application Notes: 4-Methylphenylsulfonylurea in Novel Herbicide Development
Introduction
Sulfonylureas represent a major class of herbicides widely used in modern agriculture for their high efficacy at low application rates and broad-spectrum weed control.[1][2] These compounds act by inhibiting a key enzyme in the biosynthesis of essential amino acids in plants.[3][4] 4-Methylphenylsulfonylurea serves as a crucial chemical scaffold for the synthesis of new sulfonylurea derivatives. By modifying its structure, researchers can develop novel herbicides with improved characteristics such as enhanced herbicidal activity, greater crop selectivity, and more favorable environmental degradation profiles.[1][5]
Mechanism of Action
The primary mode of action for sulfonylurea herbicides is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[6][7][8] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine.[5][8] These amino acids are vital for protein synthesis and overall plant growth.
When a sulfonylurea herbicide like a derivative of this compound is applied, it is absorbed by the plant's roots and foliage and translocates to the growing points (meristems).[3][8] There, it binds to the ALS enzyme, blocking its active site.[6] This inhibition leads to a rapid depletion of the essential branched-chain amino acids, which in turn halts cell division and plant growth.[9] The affected weeds slowly starve, exhibiting symptoms such as chlorosis (yellowing) and necrosis (tissue death) before eventually dying.[8][10] This specific mechanism of action is not present in mammals, which contributes to the low toxicity of sulfonylurea herbicides to non-plant organisms.[5]
Application in Herbicide Development
The this compound core structure is a valuable starting point for developing new herbicide candidates through chemical synthesis. The process, known as lead optimization, involves creating a library of derivatives by making systematic modifications to different parts of the molecule. For instance, researchers can alter the substituent groups on the phenyl ring or the heterocyclic moiety attached to the urea bridge.[1][11]
These structural modifications can significantly influence the compound's properties:
-
Herbicidal Potency: Changes can affect how tightly the molecule binds to the ALS enzyme, thereby altering its inhibitory activity.[12]
-
Weed Spectrum: Modifications can change the range of weed species the herbicide is effective against.
-
Crop Selectivity: Structural alterations can make the herbicide safer for use on specific crops, like wheat or corn, by enhancing the crop's ability to metabolize the compound into inactive forms.[5]
-
Environmental Fate: The chemical nature of the substituents can influence the herbicide's persistence and degradation rate in the soil, with the goal of reducing residual carryover to subsequent crops.[5]
Quantitative structure-activity relationship (QSAR) studies are often employed to model how these chemical changes correlate with herbicidal activity, guiding the design of more effective and safer molecules.[12]
Visualizations
Caption: Mechanism of action of sulfonylurea herbicides via inhibition of the ALS enzyme.
Caption: Experimental workflow for developing novel herbicides from a core scaffold.
Quantitative Data
The following table summarizes representative herbicidal activity data for novel pyrimidine- and triazine-substituted sulfonylurea derivatives against common weeds in pre-emergence greenhouse trials.[5] This data illustrates the variable efficacy that can be achieved through structural modification of the core sulfonylurea molecule.
Table 1: Herbicidal Activity of Chlorsulfuron Derivatives at 150 g a.i./ha [5]
| Compound ID | Target Weed Species | Inhibition Rate (%) |
| W103 | Brassica campestris (Field Mustard) | 13.9% |
| Echinochloa crusgalli (Barnyard Grass) | 40.1% | |
| W104 | Brassica campestris (Field Mustard) | 70.8% |
| Echinochloa crusgalli (Barnyard Grass) | 65.3% | |
| W107 | Brassica campestris (Field Mustard) | 11.8% |
| Echinochloa crusgalli (Barnyard Grass) | 0% | |
| W108 | Brassica campestris (Field Mustard) | 2.4% |
| Echinochloa crusgalli (Barnyard Grass) | 0% |
Data sourced from a study on chlorsulfuron derivatives, which share the same sulfonylurea mechanism of action. The varying inhibition rates highlight the impact of different chemical substituents on herbicidal efficacy.[5]
Experimental Protocols
Protocol 1: General Synthesis of a Novel this compound Derivative
This protocol provides a generalized two-step method for synthesizing a novel sulfonylurea herbicide candidate starting from 4-methylphenylsulfonyl isocyanate.
Materials:
-
4-Methylphenylsulfonyl isocyanate
-
Appropriate heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine)
-
Anhydrous solvent (e.g., Toluene, Acetonitrile)
-
Ammonia gas or an appropriate amine
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
-
Drying oven
Procedure:
-
Synthesis of p-Toluenesulfonylurea: a. Charge a dry reaction vessel with p-toluenesulfonyl isocyanate and an anhydrous solvent like toluene under an inert atmosphere (e.g., nitrogen).[13] b. Cool the stirred mixture to a low temperature (e.g., -5 to 5 °C).[13] c. Slowly bubble ammonia gas through the solution or add the desired amine. A white solid precipitate should form.[13] d. Allow the reaction to proceed for several hours at a controlled temperature before slowly warming to room temperature.[13] e. Collect the crude product by filtration and wash it to remove impurities.[13] f. Recrystallize the crude product from a suitable solvent system (e.g., acetonitrile/water) to obtain pure p-toluenesulfonylurea.[13]
-
Coupling with Heterocyclic Amine: a. In a separate reaction vessel, dissolve the synthesized p-toluenesulfonylurea and the selected heterocyclic amine in an appropriate solvent. b. The reaction conditions (temperature, catalyst, reaction time) will vary depending on the specific reactants used. This step typically involves forming the sulfonylurea bridge. c. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC). d. Upon completion, isolate the final product through filtration or extraction. e. Purify the final compound using recrystallization or column chromatography. f. Confirm the structure and purity of the synthesized derivative using analytical methods such as NMR, HRMS, and elemental analysis.[1][5]
Protocol 2: Whole-Plant Greenhouse Bioassay for Herbicidal Activity
This protocol details a robust method for testing the efficacy of newly synthesized compounds on target weed species at the whole-plant level.[14][15]
Materials:
-
Seeds of target weed species (e.g., Brassica campestris, Echinochloa crusgalli) and a susceptible reference population.[15]
-
Pots or trays filled with standard potting mix.[16]
-
Greenhouse with controlled temperature, humidity, and light conditions.
-
Precision bench sprayer.[16]
-
Synthesized herbicide compounds, commercial standard herbicide, and appropriate solvents/surfactants.
-
Barcode reader and data logging software (optional but recommended).[16]
Procedure:
-
Plant Preparation: a. If necessary, break seed dormancy using appropriate methods for the selected weed species (e.g., stratification, scarification).[16] b. Sow seeds in pots or trays and place them in the greenhouse to germinate and grow. c. Thin seedlings to a uniform number per pot (e.g., 10-15 seedlings) once they have emerged. d. Grow plants until they reach the desired growth stage for treatment (e.g., 2-4 leaf stage).[16][17]
-
Herbicide Application: a. Prepare stock solutions of the test compounds and a standard commercial herbicide at various concentrations. The application rates should bracket the expected effective dose. b. Calibrate the precision bench sprayer to deliver a consistent volume per unit area. c. Treat the plants with the different herbicide solutions. Include an untreated control group (sprayed with solvent/surfactant only) for comparison. d. Randomize the placement of the treated pots in the greenhouse to minimize environmental variability.
-
Assessment: a. Evaluate the plants at set time intervals (e.g., 7, 14, and 21 days after treatment).[16] b. Assess herbicidal injury using a visual rating scale (e.g., 0% = no effect, 100% = complete plant death). c. At the final assessment, count the number of surviving plants and harvest the above-ground biomass. d. Dry the biomass in an oven until a constant weight is achieved to determine the dry weight reduction compared to the untreated control. e. Analyze the data to calculate metrics such as the GR₅₀ (the dose required to cause a 50% reduction in growth) or ED₅₀ (median effective dose).
Protocol 3: Crop Selectivity Assay
This protocol is a modification of the whole-plant bioassay to determine the safety of lead herbicide candidates on important crop species.
Materials:
-
Same as Protocol 2, but with seeds of crop species (e.g., wheat, corn, soybean) instead of weeds.
Procedure:
-
Plant Preparation: a. Follow the same procedure as in Protocol 2, but use crop plants. Ensure the growth stage for treatment is relevant to typical herbicide application timing in the field.
-
Herbicide Application: a. Apply the test compounds at doses that showed high efficacy against weeds (e.g., 1x, 2x, and 4x the effective dose). This helps to establish the margin of crop safety. b. Include an untreated control and a commercial standard known to be safe on the crop.
-
Assessment: a. Visually assess the crop plants for any signs of phytotoxicity (injury), such as stunting, chlorosis, or malformation, at regular intervals. b. Use a crop injury rating scale (e.g., 0-10, where 0 is no injury and 10 is plant death). c. At the end of the experiment (e.g., 21-28 days post-treatment), measure plant height and shoot dry weight to quantify any growth inhibition. d. Compare the results to the untreated control to determine if the compound causes statistically significant harm to the crop at effective weed-control rates.[5]
References
- 1. Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives [crcu.jlu.edu.cn]
- 2. battelle.org [battelle.org]
- 3. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 4. Molecular and phenotypic characterization of Als1 and Als2 mutations conferring tolerance to acetolactate synthase herbicides in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 8. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 9. georgiaforages.caes.uga.edu [georgiaforages.caes.uga.edu]
- 10. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 11. Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives [cjcu.jlu.edu.cn]
- 12. Quantitative structure–activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of p-Toluenesulfonylurea in Complex Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Toluenesulfonylurea (PTSU) is a critical intermediate in the synthesis of several sulfonylurea-class drugs, which are widely used in the management of type 2 diabetes. Accurate quantification of PTSU in complex reaction mixtures is paramount for reaction monitoring, yield optimization, and ensuring the purity of the final active pharmaceutical ingredient (API). The presence of unreacted starting materials, by-products, and other reagents in the reaction matrix necessitates robust and selective analytical methods for reliable quantification.
This document provides detailed application notes and protocols for the quantification of p-Toluenesulfonylurea using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methodologies
A variety of analytical techniques can be employed for the quantification of p-Toluenesulfonylurea. The choice of method often depends on the complexity of the reaction mixture, the required sensitivity, and the available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for the quantification of PTSU. The method's robustness and simplicity make it suitable for routine in-process control and final product analysis.
Protocol: A highly sensitive HPLC method for the determination of p-toluenesulfonylurea has been established.[1][2]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the reaction mixture into a 25 mL volumetric flask.
-
Add 5.0 mL of acetonitrile to dissolve the sample.
-
Dilute to volume with a suitable diluent (e.g., a mixture of mobile phases).
-
Filter the solution through a 0.45 µm nylon or PTFE syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Symmetry C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 5 mM ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 216 nm.
-
-
Quantification: The concentration of PTSU is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentration.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of trace amounts of PTSU in highly complex matrices. The use of Multiple Reaction Monitoring (MRM) enhances the specificity of the analysis.
Protocol: This protocol is based on established methods for the analysis of sulfonylureas and related compounds.[3][4][5][6][7]
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Prepare the sample as described for the HPLC-UV method. Further dilution may be necessary to fall within the linear range of the instrument.
-
For very complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed for sample clean-up.
-
-
LC Conditions:
-
Column: C18 or similar reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A suitable gradient to resolve PTSU from matrix components.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. Negative mode is often suitable for sulfonated compounds.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These need to be determined by infusing a standard solution of PTSU. For related p-toluenesulfonamides, fragmentation can occur via elimination of the amine or an alkene.
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of volatile and thermally stable compounds. However, p-toluenesulfonylurea is not sufficiently volatile for direct GC analysis and requires derivatization.
Protocol: This is a theoretical approach based on methods for similar compounds, as direct GC-MS analysis of PTSU is not common.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Sample Preparation and Derivatization:
-
Extract the PTSU from the reaction mixture using a suitable solvent.
-
Evaporate the solvent to dryness.
-
Derivatize the PTSU to increase its volatility. A common approach for similar compounds is alkylation or silylation. For example, reaction with pentafluorobenzyl bromide (PFBBr) can be used for sulfonamides.[8]
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: A temperature gradient to separate the derivatized PTSU from other components.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized PTSU.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the analytical methods described.
Table 1: HPLC-UV Method Validation Data
| Parameter | Result |
| Linearity Range | LOQ to 150% of target concentration |
| Correlation Coefficient (r²) | > 0.9922[1] |
| Limit of Detection (LOD) | < 30% of target concentration of 0.1%[1] |
| Limit of Quantification (LOQ) | < 30% of target concentration of 0.1%[1] |
| Accuracy (% Recovery) | 86.56% to 105.21%[1] |
| Precision (% RSD) | < 10%[1] |
Table 2: LC-MS/MS Method Performance (Estimated for PTSU based on related compounds)
| Parameter | Expected Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 90% - 110% |
| Precision (% RSD) | < 15% |
Table 3: GC-MS Method Performance (Estimated for derivatized PTSU)
| Parameter | Expected Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 20 ng/mL |
| Accuracy (% Recovery) | 85% - 115% |
| Precision (% RSD) | < 15% |
Visualizations
The following diagrams illustrate the general workflow for the quantification of p-Toluenesulfonylurea and a conceptual signaling pathway where a sulfonylurea drug might act.
Caption: General workflow for the quantification of p-Toluenesulfonylurea.
Caption: Conceptual signaling pathway of sulfonylurea drugs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Identification of sulfonylureas in serum by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Quantification of Antidiabetic Agents in Human Plasma by a UPLC–QToF-MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uni-saarland.de [uni-saarland.de]
Application Notes and Protocols for the Scaled-Up Synthesis of 4-Methylphenylsulfonylurea
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental setup and execution of a scaled-up synthesis of 4-Methylphenylsulfonylurea (CAS No: 1694-06-0), a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals.[1][2][3] The protocols outlined below are based on established industrial-scale procedures, emphasizing safety, efficiency, and product quality.
Overview and Synthesis Route
This compound, also known as p-toluenesulfonylurea, is a white to off-white crystalline solid.[1] The most common and scalable synthesis route involves the reaction of p-toluenesulfonyl isocyanate with ammonia.[3] An alternative two-step, one-pot method starts from 4-methylbenzenesulfonamide and urea.[2] This document will focus on the former, as it is well-documented for large-scale production.
Reaction Scheme:
Caption: Reaction of p-toluenesulfonyl isocyanate and ammonia.
Experimental Protocols
Large-Scale Synthesis of this compound
This protocol is adapted from a documented industrial-scale synthesis.[3]
2.1.1 Materials and Equipment
| Material/Equipment | Specifications |
| Reactors | 3000 L Stainless Steel Reactor (for reaction), 3000 L Reactor (for purification) |
| Filtration | Centrifuge |
| Drying | Industrial Dryer |
| Reagents | p-Toluenesulfonyl isocyanate, Toluene, Ammonia (gas), Acetonitrile, Water |
| Inert Gas | Nitrogen |
| Scrubbing Solution | 1% Hydrochloric acid solution |
2.1.2 Reaction Procedure
-
Reactor Preparation: Purge a 3000 L stainless steel reactor with nitrogen gas to create an inert atmosphere.
-
Charging Reactants: Charge the reactor with p-toluenesulfonyl isocyanate (197 kg, 1000 mol) and toluene (1000 L).[3]
-
Cooling: Stir the mixture and cool the reactor to a temperature range of -5 to 5 °C.[3]
-
Ammonia Addition: Slowly introduce ammonia gas (136 kg, 8000 mol) into the reactor, maintaining the pressure at approximately 0.6 MPa. A white solid will precipitate during this addition.[3]
-
Reaction Incubation: Maintain the reaction mixture at -5 to 5 °C for 4 hours with continuous stirring.[3]
-
Venting and Warming: Slowly vent the excess ammonia through a scrubber containing a 1% hydrochloric acid solution. Replace the headspace with nitrogen. Discontinue cooling and allow the reactor temperature to slowly rise to 25-30 °C. Hold at this temperature for an additional 4 hours.[3]
-
Isolation of Crude Product: Filter the reaction mixture to collect the precipitated solid. Wash the solid with water until the pH of the filtrate is approximately 7. This yields the crude this compound.[3]
2.1.3 Purification
-
Charging for Purification: Add the crude this compound to a 3000 L reactor.
-
Solvent Addition: Add 2000 L of a 1:1 (v/v) mixture of acetonitrile and water to the reactor.[3]
-
Recrystallization: Heat the mixture to 80 ± 5 °C and reflux for 1 hour to ensure complete dissolution.[3]
-
Cooling and Crystallization: Implement a programmed cooling ramp of 10 °C per hour. Continue cooling until the temperature is below 20 °C to allow for crystallization.[3]
-
Isolation of Pure Product: Centrifuge the mixture to collect the white crystals of this compound.[3]
-
Drying: Dry the purified product to obtain the final this compound.
Alternative Laboratory-Scale Synthesis
An alternative method involves the reaction of 4-methylbenzenesulfonamide with an inorganic base and urea in a "one-pot" synthesis.[2]
2.2.1 Reaction Procedure
-
Initial Reaction: In a suitable flask, combine 4-methylbenzenesulfonamide, an inorganic base (e.g., sodium hydroxide), and an organic solvent (e.g., toluene). Heat the mixture to 80-100 °C for 0.5-1 hour, then increase the temperature to 100-120 °C for 1 hour.[2]
-
Urea Addition: Cool the reaction mixture to 30-70 °C and add urea. Reheat the mixture to 100-120 °C and maintain for 3-6 hours.[2]
-
Work-up: Cool the mixture to 30-70 °C and add water to dissolve the product. After stirring, allow the layers to separate and remove the aqueous layer.[2]
-
Acidification and Isolation: Acidify the aqueous layer to precipitate the crude product, which is then collected by filtration.[2]
-
Purification: The crude product can be purified by recrystallization from water or an alcohol like ethanol or methanol.[2]
Data Presentation
Table 1: Summary of Large-Scale Synthesis Parameters and Results [3]
| Parameter | Value |
| Reactant: p-Toluenesulfonyl isocyanate | 197 kg (1000 mol) |
| Reactant: Ammonia | 136 kg (8000 mol) |
| Solvent: Toluene | 1000 L |
| Reaction Temperature | -5 to 5 °C |
| Reaction Time | 4 hours |
| Post-Reaction Warming Temperature | 25-30 °C |
| Post-Reaction Warming Time | 4 hours |
| Purification Solvent | Acetonitrile/Water (1:1 v/v), 2000 L |
| Final Product Yield | 209 kg |
| Overall Yield | 96.3% |
| Purity (by HPLC) | 99.9% |
| Melting Point | 189.5-191.2 °C |
Safety and Hazard Considerations
Scaling up chemical syntheses requires stringent safety protocols.
-
p-Toluenesulfonyl isocyanate: This reagent is highly reactive and reacts violently with water.[1][4] It is a skin and eye irritant and may cause respiratory sensitization.[1][5] Handle in a well-ventilated area, under an inert atmosphere, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[6][7]
-
Ammonia: Ammonia is a corrosive and toxic gas. Ensure the reaction is conducted in a well-ventilated area or a closed system with appropriate scrubbing for vented gases.
-
Toluene: Toluene is a flammable liquid. Use in a well-ventilated area and avoid sources of ignition.
-
Pressure and Temperature Control: The reaction is exothermic. Proper cooling and controlled addition of reagents are crucial to prevent a runaway reaction. The reactor should be equipped with pressure relief systems.
Quality Control and Analytical Methods
5.1 High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound and quantifying impurities.[3][8]
5.1.1 HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., formic or phosphoric acid)[9] |
| Elution | Isocratic or gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 227 nm or 254 nm[9][10] |
5.2 Other Analytical Techniques
-
Melting Point: Determination of the melting point is a quick and simple method to assess purity. The expected range for pure this compound is 189.5-191.2 °C.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups and for structural identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the final product and any isolated impurities.
Experimental Workflow and Diagrams
Workflow for Scaled-Up Synthesis:
Caption: Workflow for the scaled-up synthesis of this compound.
Logical Relationship of Synthesis Steps:
Caption: Logical flow of the synthesis and purification process.
References
- 1. fishersci.nl [fishersci.nl]
- 2. CN102557997A - Preparation method of p-toluenesulfonylurea - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. p-Toluenesulfonyl isocyanate - Hazardous Agents | Haz-Map [haz-map.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ukm.my [ukm.my]
Application Notes and Protocols for the Derivatization of Tosylurea for Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tosylureas, a class of organic compounds characterized by a p-toluenesulfonyl group attached to a urea moiety, are of significant interest in medicinal chemistry and drug development. Their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is often challenging due to their low volatility and thermal lability, which stems from the presence of polar N-H and C=O functional groups. Chemical derivatization is a crucial sample preparation step to overcome these limitations by converting the polar tosylurea molecules into more volatile and thermally stable derivatives. This enhances their chromatographic performance, leading to improved peak shape, resolution, and sensitivity.
This document provides detailed application notes and experimental protocols for two common and effective derivatization techniques for tosylureas: methylation and silylation . The information presented is intended to guide researchers in selecting and implementing an appropriate derivatization strategy for the quantitative and qualitative analysis of tosylureas by GC-MS.
Derivatization Strategies for Tosylureas
The primary aim of derivatization for the GC-MS analysis of tosylureas is to replace the active hydrogen atoms on the nitrogen atoms of the urea and sulfonamide groups. This reduces intermolecular hydrogen bonding and increases the volatility of the analyte. The two most common approaches are alkylation (specifically methylation) and silylation.
Methylation
Methylation involves the introduction of a methyl group to the acidic N-H protons of the tosylurea molecule. Diazomethane has traditionally been used for the methylation of sulfonylureas, a subclass of tosylureas. This reaction primarily results in N-methylation, although the formation of O-methylated byproducts and thermal decomposition of the derivatives in the GC inlet can occur[1]. Due to the hazardous nature of diazomethane, safer alternatives like trimethylsilyldiazomethane (TMSD) and thermally assisted methylation (TAM) with reagents such as trimethylphenylammonium hydroxide (TMPAH) are increasingly employed.
Silylation
Silylation is a versatile and widely used derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents suitable for a broad range of polar compounds, including those with amide and sulfonamide functionalities[2][3]. The resulting TMS derivatives are generally more volatile and thermally stable than the parent compounds. For less reactive or sterically hindered compounds, the addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction efficiency[3][4].
Quantitative Data Summary
The selection of a derivatization method is often guided by its quantitative performance, including sensitivity and linearity. The following table summarizes representative quantitative data for the GC-MS analysis of tosylurea-related compounds after methylation and silylation. It is important to note that these values are illustrative and can vary depending on the specific tosylurea derivative, instrumentation, and analytical conditions.
| Derivatization Method | Analyte Class | Reagent | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Linearity (R²) | Reference |
| Methylation | Alkyl Phosphonic Acids | TMPAH | < 0.5 ng/injection | - | - | [5] |
| Tolbutamide | Diazomethane | - | - | - | [1] | |
| Chlorpropamide | Diazomethane | - | - | - | [1] | |
| Silylation | Hydroxyurea | BSTFA | 0.078 µg/mL | 0.313 µg/mL | > 0.99 | [6] |
| Hormones & UV Filters | MSTFA | 0.1 - 1.3 µg/L | 0.3 - 4.2 µg/L | > 0.9 | [7] | |
| Benzodiazepines | BSTFA + 1% TMCS | - | - | - | [4] |
Experimental Protocols
Protocol 1: Methylation of Tosylurea using Trimethylsilyldiazomethane (TMSD)
This protocol describes a safer alternative to the use of diazomethane for the methylation of tosylureas.
Materials:
-
Tosylurea standard or sample extract
-
Trimethylsilyldiazomethane (TMSD) solution (2.0 M in hexanes)
-
Methanol
-
Toluene
-
Anhydrous sodium sulfate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Microsyringes
-
Nitrogen gas supply for evaporation
-
Heating block or water bath
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of the tosylurea standard or transfer a dried extract of the sample into a 2 mL reaction vial.
-
Dissolution: Add 500 µL of a 1:1 (v/v) mixture of toluene and methanol to the vial. Vortex briefly to dissolve the sample.
-
Derivatization Reaction: Using a microsyringe, carefully add 50 µL of 2.0 M trimethylsilyldiazomethane solution to the vial. Caution: TMSD is toxic and should be handled in a well-ventilated fume hood.
-
Incubation: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Reaction Quench & Evaporation: After cooling to room temperature, add a few drops of glacial acetic acid to quench any excess TMSD (cessation of gas evolution indicates completion). Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 200 µL of ethyl acetate or another suitable solvent for GC-MS analysis.
-
Drying: Add a small amount of anhydrous sodium sulfate to remove any residual moisture.
-
Analysis: Transfer the supernatant to a GC vial with a micro-insert and inject 1 µL into the GC-MS system.
Protocol 2: Silylation of Tosylurea using BSTFA with TMCS Catalyst
This protocol details the derivatization of tosylureas using a common and powerful silylating agent.
Materials:
-
Tosylurea standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Nitrogen gas supply for evaporation
-
Heating block or water bath
Procedure:
-
Sample Preparation: Place 1 mg of the tosylurea standard or a dried sample extract into a 2 mL reaction vial. Ensure the sample is completely dry, as moisture will deactivate the silylating reagent.
-
Solvent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the sample. Pyridine also acts as a catalyst and acid scavenger.
-
Derivatization Reagent Addition: Add 100 µL of BSTFA with 1% TMCS to the reaction vial. The use of BSTFA with TMCS as a catalyst is recommended to ensure complete derivatization of the amide and sulfonamide groups[3][4].
-
Incubation: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or water bath. Optimal time and temperature may need to be determined empirically for specific tosylurea compounds[3].
-
Cooling and Dilution: After incubation, allow the vial to cool to room temperature. Dilute the reaction mixture with 300 µL of anhydrous ethyl acetate to a final volume of 500 µL.
-
Analysis: Transfer the derivatized sample to a GC vial and inject 1 µL into the GC-MS system.
Visualizations
Experimental Workflow for Tosylurea Derivatization
Caption: General experimental workflow for the derivatization of tosylurea prior to GC-MS analysis.
Signaling Pathway of Tosylurea Derivatization Reactions
Caption: Chemical derivatization pathways for tosylurea analysis by GC-MS.
References
- 1. Gas chromatographic and mass spectrometric analysis of the products of methylation of sulfonylurea drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS | MDPI [mdpi.com]
- 5. Thermally assisted methylation and subsequent silylation of scheduled acids of chemical weapon convention for on-site analysis and its comparison with the other methods of methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brjac.com.br [brjac.com.br]
Application Notes and Protocols for the Synthesis of N-Aryl-4-methylphenylsulfonylureas via N-Arylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Aryl sulfonylureas are a significant class of compounds in medicinal chemistry and drug development, forming the structural core of various therapeutic agents. The synthesis of these molecules often involves the formation of a carbon-nitrogen (C-N) bond between an aryl group and a sulfonylurea moiety. This document provides detailed application notes and protocols for the synthesis of N-aryl-4-methylphenylsulfonylureas through N-arylation reactions. The primary focus is on transition metal-catalyzed cross-coupling reactions, which have become standard methods for efficient C-N bond formation.[1][2]
The two principal methodologies discussed are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] These reactions offer a versatile and efficient means to synthesize a library of N-aryl-4-methylphenylsulfonylureas, which are valuable for structure-activity relationship (SAR) studies in drug discovery. While direct N-arylation of 4-methylphenylsulfonylurea can be challenging, a highly effective strategy involves a two-step process: an initial N-arylation of a protected urea, followed by a second coupling reaction.[3]
Key Methodologies for N-Arylation
The synthesis of N-aryl-4-methylphenylsulfonylureas can be effectively achieved using modern cross-coupling reactions. These methods offer significant advantages over classical approaches, such as broader substrate scope and milder reaction conditions.[1]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1][4][5] It utilizes a palladium catalyst with a suitable phosphine ligand to couple an amine (in this case, a sulfonylurea) with an aryl halide or triflate.[1][6] The reaction typically proceeds under basic conditions.[6] The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-aryl product.[1]
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for N-arylation that uses a copper catalyst.[2][7] Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper.[2][8] However, modern modifications of this reaction employ soluble copper catalysts with ligands, allowing for milder reaction conditions.[2] The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[9]
Experimental Protocols
The following protocols are based on established methodologies for the N-arylation of ureas and related compounds and can be adapted for the synthesis of N-aryl-4-methylphenylsulfonylureas.[3] A general and efficient approach involves a two-step sequence using a protected urea, such as benzylurea, which allows for the sequential introduction of two different aryl groups.[3]
Protocol 1: Palladium-Catalyzed Mono-Arylation of Benzylurea
This protocol describes the first step in the synthesis of an unsymmetrical diaryl urea, which can be adapted for the synthesis of an N-aryl-N'-(4-methylphenylsulfonyl)urea.
Materials:
-
Benzylurea
-
Aryl halide (e.g., 4-n-butylchlorobenzene)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Josiphos ligand (e.g., (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol %) and the Josiphos ligand (0.036 mmol, 3.6 mol %).
-
Add benzylurea (1.2 mmol, 1.2 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the tube with nitrogen or argon (repeat three times).
-
Add anhydrous toluene (2 mL) and the aryl halide (1.0 mmol, 1.0 equiv).
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for the time indicated by TLC or LC-MS analysis (typically 12-24 hours).
-
After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection and Second N-Arylation
The product from Protocol 1 can be deprotected and subsequently arylated with a different aryl halide to yield the final unsymmetrical diaryl urea.
Deprotection (Hydrogenolysis):
-
Dissolve the mono-arylated benzylurea from Protocol 1 in methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol %).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected mono-aryl urea.
Second N-Arylation:
-
Follow the procedure outlined in Protocol 1, using the deprotected mono-aryl urea as the starting material and a different aryl halide.
Quantitative Data
The following table summarizes representative yields for the palladium-catalyzed mono-arylation of benzylurea with various aryl halides, adapted from the literature.[3] This data provides an indication of the expected efficiency of the first N-arylation step.
| Entry | Aryl Halide | Product | Yield (%)[3] |
| 1 | 4-n-Butylchlorobenzene | 1-Benzyl-3-(4-n-butylphenyl)urea | 95 |
| 2 | 4-Chlorotoluene | 1-Benzyl-3-(p-tolyl)urea | 94 |
| 3 | 4-Chloroanisole | 1-Benzyl-3-(4-methoxyphenyl)urea | 92 |
| 4 | 2-Chlorotoluene | 1-Benzyl-3-(o-tolyl)urea | 85 |
| 5 | 3-Bromopyridine | 1-Benzyl-3-(pyridin-3-yl)urea | 88 |
| 6 | 4-Bromobenzonitrile | 1-Benzyl-3-(4-cyanophenyl)urea | 91 |
Visualizations
Logical Workflow for the Synthesis of Unsymmetrical Diaryl Ureas
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
Application Notes and Protocols for Monitoring Sulfonylurea Herbicide Residues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical monitoring of sulfonylurea herbicide residues in various environmental and food matrices. The methodologies outlined herein are based on established and validated scientific literature, offering robust and reliable approaches for the detection and quantification of these widely used herbicides.
Introduction
Sulfonylureas are a class of herbicides extensively used in agriculture for broadleaf weed control in various crops.[1][2] Due to their high efficacy at low application rates, concerns regarding their potential environmental fate and presence as residues in food and water have necessitated the development of sensitive and specific analytical methods for their monitoring. This document details two primary analytical approaches: Chromatography-Mass Spectrometry (LC-MS/MS) and Immunoassays (ELISA), providing comprehensive protocols for sample preparation and analysis.
Analytical Techniques
A variety of analytical methods are employed for the determination of sulfonylurea herbicide residues.[3] High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely accepted and highly sensitive technique for the simultaneous analysis of multiple sulfonylurea compounds.[1][2] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation approach for chromatographic analysis, particularly in food matrices.[1][2][4][5][6][7][8][9] Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid and cost-effective screening alternative.[10][11][12][13]
Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity for the quantification of sulfonylurea herbicide residues. The following protocols detail the sample preparation using the QuEChERS method and the instrumental analysis.
Sample Preparation: QuEChERS Protocol
The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from various food and environmental matrices.
1.1.1. General QuEChERS Protocol for Solid Samples (e.g., Cereals, Vegetables)
-
Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples like cereals, add an appropriate amount of water to ensure a total water content of about 80-85%.
-
Extraction: Add 15 mL of acetonitrile (containing 1% acetic acid for pH-dependent analytes) to the centrifuge tube. Cap and shake vigorously for 1 minute. The use of a mechanical shaker, such as a Geno/Grinder, can improve extraction efficiency.[7]
-
Salting Out: Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium acetate (or sodium chloride). Immediately cap and shake vigorously for 1 minute. The addition of salts induces phase separation.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a specific amount of d-SPE sorbent. The choice of sorbent depends on the matrix:
-
General Purpose: 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA).
-
High Chlorophyll Content (e.g., Spinach): Add 50 mg of Graphitized Carbon Black (GCB). Note that GCB may adsorb planar pesticides, so its use should be evaluated carefully.
-
High Fat Content: Use C18 as a sorbent.[2]
-
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 2 minutes.
-
Analysis: The supernatant is ready for LC-MS/MS analysis. It may be diluted with the initial mobile phase if necessary.
1.1.2. Experimental Workflow for QuEChERS
LC-MS/MS Instrumental Analysis
1.2.1. Chromatographic Conditions
-
Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 1.6 µm).[4]
-
Mobile Phase:
-
A: Water with 0.1% formic acid or 5 mM ammonium formate.
-
B: Methanol or acetonitrile with 0.1% formic acid or 5 mM ammonium formate.
-
-
Gradient Elution: A typical gradient starts with a high percentage of aqueous phase (e.g., 95% A) and ramps up to a high percentage of organic phase (e.g., 95% B) to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 25-40 °C.
-
Injection Volume: 2-10 µL.
1.2.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for sulfonylureas.
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for each analyte.
-
Key Parameters:
-
Ion Spray Voltage: ~5000-5500 V.
-
Source Temperature: 400-550 °C.
-
Declustering Potential (DP) and Collision Energy (CE): These parameters must be optimized for each sulfonylurea compound to achieve maximum sensitivity. Representative values are provided in the table below.[3]
-
Quantitative Data for LC-MS/MS Analysis
The following table summarizes the performance data for the analysis of selected sulfonylurea herbicides in various matrices using LC-MS/MS.
| Herbicide | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Chlorsulfuron | Cereals | 0.5 | 1.5 | 70-120 | [14] |
| Strawberries | 1 | 4 | 70-84 | [15] | |
| Metsulfuron-methyl | Cereals | 0.5 | 1.5 | 70-120 | [14] |
| Strawberries | 2 | 5 | 70-84 | [15] | |
| Nicosulfuron | Cereals | 0.5 | 1.5 | 70-120 | [14] |
| Water (µg/L) | 0.074 | 0.244 | 81.2-104.9 | [3] | |
| Rimsulfuron | Cereals | 0.5 | 1.5 | 70-120 | [14] |
| Strawberries | 1 | 4 | 70-84 | [15] | |
| Thifensulfuron-methyl | Cereals | 0.5 | 1.5 | 70-120 | [14] |
| Water (µg/L) | 0.074 | 0.244 | 81.2-104.9 | [3] |
Table 1: Performance Data for LC-MS/MS Analysis of Sulfonylurea Herbicides.
Section 2: Immunoassay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput screening method for the detection of sulfonylurea herbicides. The competitive ELISA format is commonly used for small molecules like herbicides.
Principle of Competitive ELISA
In a competitive ELISA, the target analyte in the sample competes with a labeled antigen (enzyme conjugate) for a limited number of antibody binding sites, which are immobilized on a microtiter plate. The amount of labeled antigen that binds to the antibody is inversely proportional to the concentration of the analyte in the sample.
Competitive ELISA Protocol
-
Coating: Coat the wells of a 96-well microtiter plate with a capture antibody specific to the target sulfonylurea. Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any non-specific binding sites. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add a mixture of the sample (or standard) and a known amount of enzyme-labeled sulfonylurea conjugate to the wells. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the bound conjugate will convert the substrate into a colored product.
-
Stopping the Reaction: Add a stop solution (e.g., 2M H₂SO₄) to stop the enzymatic reaction.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The concentration of the sulfonylurea in the sample is determined by comparing its absorbance to a standard curve generated from known concentrations of the herbicide.
Experimental Workflow for Competitive ELISA
Quantitative Data for ELISA
The performance of ELISA is typically characterized by the IC50 value (the concentration of analyte that causes 50% inhibition of the signal) and the limit of detection (LOD).
| Herbicide | Assay Type | IC50 (ng/mL) | LOD (ng/mL) | Cross-Reactivity | Reference |
| Nicosulfuron | Indirect Competitive ELISA | 8.42 | ~1 | Low with other sulfonylureas | [10] |
| Metsulfuron-methyl | Indirect Competitive ELISA | - | - | Sulfometuron (43%), Cinosulfuron (16%) | [16] |
| Chlorsulfuron | Competitive ELISA | - | 0.03 (µg/L) | - | [17] |
Table 2: Performance Data for Sulfonylurea Herbicide Immunoassays.
Conclusion
The analytical techniques and protocols detailed in this document provide robust and reliable methods for the monitoring of sulfonylurea herbicide residues. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, selectivity, sample throughput, and available instrumentation. For confirmatory and quantitative analysis of a wide range of sulfonylureas, LC-MS/MS combined with QuEChERS sample preparation is the method of choice. For rapid screening of a large number of samples for the presence of specific sulfonylureas, ELISA provides a valuable and cost-effective tool. Proper validation of the chosen method in the specific matrix of interest is crucial to ensure accurate and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 5. Adsorption and degradation of chlorsulfuron and metsulfuron‐methyl in soils from different depths [ouci.dntb.gov.ua]
- 6. ijesd.org [ijesd.org]
- 7. seishin-syoji.co.jp [seishin-syoji.co.jp]
- 8. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 9. Determination of sulfonylurea pesticide residues in edible seeds used as nutraceuticals by QuEChERS in combination with ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. researchgate.net [researchgate.net]
- 14. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. benchchem.com [benchchem.com]
- 17. medium.com [medium.com]
Application Notes and Protocols: p-Toluenesulfonylurea as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing p-toluenesulfonylurea as a strategic starting material in the synthesis of various nitrogen-containing heterocyclic compounds. The methodologies outlined herein are designed to be robust and adaptable for drug discovery and development applications.
Introduction
p-Toluenesulfonylurea is a readily available and versatile chemical intermediate. While it is widely recognized as a key component in the synthesis of sulfonylurea-based antidiabetic drugs, its potential as a building block for a broader range of heterocyclic scaffolds remains an area of active exploration. The presence of both a nucleophilic urea moiety and an electron-withdrawing tosyl group imparts unique reactivity, making it an attractive substrate for cyclocondensation and multicomponent reactions. This document details protocols for the synthesis of N-tosylated pyrimidines and outlines potential pathways for the synthesis of other valuable heterocyclic systems.
I. Synthesis of N-Tosyl-3,4-dihydropyrimidin-2(1H)-ones via a Biginelli-Type Reaction
The Biginelli reaction is a classic multicomponent reaction that efficiently produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.[1] By substituting urea with p-toluenesulfonylurea, N-tosylated dihydropyrimidinones can be synthesized. These compounds are of interest in medicinal chemistry due to the established biological activity of both the dihydropyrimidine core and the sulfonamide group.
Reaction Scheme:
Caption: Synthetic workflow for the Biginelli-type reaction.
Experimental Protocol:
General Procedure for the Synthesis of N-Tosyl-3,4-dihydropyrimidin-2(1H)-ones:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluenesulfonylurea (1.0 eq), the desired aldehyde (1.0 eq), and the β-ketoester (1.0 eq).
-
Add ethanol (20 mL) as the solvent.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure until a solid begins to form, then cool in an ice bath to maximize precipitation.
-
Wash the collected solid with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure N-tosyl-3,4-dihydropyrimidin-2(1H)-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation:
| Entry | Aldehyde (R¹) | β-Ketoester (R²) | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 5-(Ethoxycarbonyl)-4-phenyl-1-tosyl-3,4-dihydropyrimidin-2(1H)-one | 85 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 4-(4-Chlorophenyl)-5-(ethoxycarbonyl)-1-tosyl-3,4-dihydropyrimidin-2(1H)-one | 88 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 5-(Ethoxycarbonyl)-4-(4-methoxyphenyl)-1-tosyl-3,4-dihydropyrimidin-2(1H)-one | 92 |
| 4 | Benzaldehyde | Methyl acetoacetate | 5-(Methoxycarbonyl)-4-phenyl-1-tosyl-3,4-dihydropyrimidin-2(1H)-one | 82 |
II. Synthesis of 1,3,5-Triazine Derivatives
The construction of a 1,3,5-triazine ring can be envisioned through the cyclotrimerization of nitriles or the reaction of amidines with various reagents. While direct protocols starting from p-toluenesulfonylurea are not extensively documented, a plausible synthetic route involves the in-situ formation of a guanidine derivative from p-toluenesulfonylurea, which can then undergo cyclization.
Proposed Synthetic Pathway:
Caption: Proposed pathway for 1,3,5-triazine synthesis.
Experimental Protocol (Hypothetical):
Synthesis of 2-Amino-4-substituted-6-(tosylamino)-1,3,5-triazines:
-
In a dry round-bottom flask under a nitrogen atmosphere, combine p-toluenesulfonylurea (1.0 eq) and dicyandiamide (1.1 eq).
-
Add a high-boiling point solvent such as dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (1.5 eq).
-
Heat the mixture to 120-140 °C for 2-3 hours to facilitate the formation of the N-tosylguanidine intermediate.
-
To the reaction mixture, add the desired nitrile (1.0 eq).
-
Continue heating at reflux for an additional 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration and wash with water.
-
Purify the crude product by column chromatography on silica gel to yield the target 1,3,5-triazine derivative.
Data Presentation (Expected Products):
| Entry | Nitrile (R-CN) | Expected Product |
| 1 | Benzonitrile | 2-Amino-4-phenyl-6-(tosylamino)-1,3,5-triazine |
| 2 | Acetonitrile | 2-Amino-4-methyl-6-(tosylamino)-1,3,5-triazine |
| 3 | 4-Chlorobenzonitrile | 2-Amino-4-(4-chlorophenyl)-6-(tosylamino)-1,3,5-triazine |
III. Synthesis of N-Tosyl-Thiazole Derivatives
Thiazoles are another important class of heterocyclic compounds with a wide range of biological activities. A common method for their synthesis is the Hantzsch thiazole synthesis, which involves the reaction of a thiourea with an α-haloketone. By analogy, p-toluenesulfonylthiourea (which can be prepared from p-toluenesulfonyl isothiocyanate) could be used. Alternatively, a multi-step synthesis starting from p-toluenesulfonylurea could be envisioned, although this is less direct. A more direct, albeit less documented, approach could involve the reaction of p-toluenesulfonylurea with a reagent that provides the sulfur and the remaining carbon atoms of the thiazole ring.
Due to the limited direct literature precedence for this transformation starting from p-toluenesulfonylurea, a detailed, validated protocol is not provided here. However, researchers are encouraged to explore reaction conditions involving p-toluenesulfonylurea and α-thiocyanato ketones or similar synthons.
Conclusion
p-Toluenesulfonylurea presents itself as a promising, yet underutilized, building block for the synthesis of N-tosylated heterocyclic compounds. The protocols provided herein for the synthesis of N-tosyl-3,4-dihydropyrimidin-2(1H)-ones offer a reliable and efficient entry into this class of molecules. The proposed pathways for other heterocyclic systems, such as 1,3,5-triazines, provide a foundation for further methodological development. The exploration of p-toluenesulfonylurea in multicomponent and cyclocondensation reactions is a fertile ground for the discovery of novel molecular scaffolds for drug development and other applications.
Disclaimer: The experimental protocols provided are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The hypothetical protocol is based on established chemical principles and may require optimization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methylphenylsulfonylurea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methylphenylsulfonylurea for improved yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors, including incomplete reactions, side product formation, or loss of product during workup and purification. Here are some common issues and their solutions:
-
Incomplete Reaction:
-
Reagent Quality: Ensure the purity of your starting materials, particularly the p-toluenesulfonyl chloride or p-toluenesulfonyl isocyanate, as impurities can interfere with the reaction.
-
Reaction Time & Temperature: The reaction may require longer incubation times or precise temperature control to proceed to completion. For the reaction of p-toluenesulfonyl isocyanate with ammonia, maintaining a low temperature (-5 to 5 °C) is crucial during the initial phase.[1] For the method starting from 4-toluenesulfonamide and urea, ensure the heating stages (80-100 °C followed by 100-120 °C) are maintained for the specified durations.[2]
-
Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reagent may be necessary to drive the reaction to completion, but a large excess can also lead to side products. For the synthesis from 4-toluenesulfonamide, the recommended molar ratio of 4-toluenesulfonamide:inorganic base:urea is 1:1.02-1.5:1-1.9.[2]
-
-
Side Product Formation:
-
Moisture: The presence of water can lead to the hydrolysis of p-toluenesulfonyl isocyanate or p-toluenesulfonyl chloride, reducing the amount of reactant available for the desired reaction. Ensure all glassware is dry and use anhydrous solvents where appropriate.
-
Temperature Control: Exceeding the optimal reaction temperature can promote the formation of undesired byproducts.
-
-
Product Loss During Workup:
-
Precipitation/Filtration: Ensure complete precipitation of the product before filtration. Cooling the reaction mixture can improve recovery. Wash the collected solid with an appropriate solvent to remove impurities without dissolving a significant amount of the product.
-
Purification: Recrystallization is a common purification method.[1] However, some product will be lost in the mother liquor. To minimize this, use a minimal amount of a suitable hot solvent and cool the solution slowly to maximize crystal formation.
-
Q2: I am observing significant amounts of impurities in my final product. What are they and how can I remove them?
Common impurities can include unreacted starting materials or side products from hydrolysis or over-reaction.
-
Identification: Use analytical techniques such as HPLC, TLC, or NMR to identify the impurities.
-
Removal:
-
Washing: Washing the crude product with water to a neutral pH is effective in removing acidic or basic impurities.[1]
-
Recrystallization: This is a powerful technique for purification. A solvent system of acetonitrile/water (1:1 by volume) has been shown to be effective, yielding a product with 99.9% purity.[1]
-
Solvent Selection: The choice of solvent for recrystallization is critical. The desired compound should be sparingly soluble at room temperature and highly soluble at elevated temperatures, while the impurities should be either very soluble or insoluble at all temperatures.
-
Q3: What are the critical safety precautions I should take during the synthesis?
-
Reagent Handling: p-Toluenesulfonyl isocyanate is a moisture-sensitive and potentially toxic reagent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ammonia Gas: When using ammonia gas, ensure the reaction is conducted in a fume hood and that any excess gas is properly neutralized (e.g., by bubbling through a dilute acid solution).[1]
-
Pressure: The reaction involving ammonia gas is conducted under pressure (approximately 0.6 MPa).[1] Ensure your reaction vessel is rated for the intended pressure and use a pressure-equalizing dropping funnel or a similar setup for controlled gas addition.
-
General Precautions: As with any chemical synthesis, be aware of the hazards of all chemicals used and follow standard laboratory safety procedures.
Data Presentation
Table 1: Reported Yield and Purity for this compound Synthesis
| Starting Materials | Reaction Conditions | Reported Yield | Reported Purity | Reference |
| p-Toluenesulfonyl isocyanate, Ammonia | Toluene, -5 to 5 °C, then 25-30 °C, 4h | 96.3% | 99.9% (after recrystallization) | [1] |
| 4-Toluenesulfonamide, Inorganic Base, Urea | Organic solvent, 80-120 °C, 3.5-7h | Up to 93% | > 99.7% | [2] |
Experimental Protocols
Protocol 1: Synthesis from p-Toluenesulfonyl Isocyanate and Ammonia [1]
-
Reaction Setup: In a 3000L stainless steel reactor, purge the air with nitrogen to create an inert atmosphere.
-
Charging Reactants: Add p-toluenesulfonyl isocyanate (197 kg, 1000 mol) and toluene (1000 L).
-
Reaction: Stir the mixture and cool to -5 to 5 °C. Slowly introduce ammonia gas (136 kg, 8000 mol) at approximately 0.6 MPa. A white solid will precipitate during the 4-hour incubation period.
-
Workup: Slowly vent the excess ammonia (absorb with 1% hydrochloric acid solution). Replace the atmosphere with nitrogen. Stop the cooling and allow the temperature to rise to 25-30 °C, maintaining it for 4 hours.
-
Isolation: Filter the solid and wash with water until the pH is approximately 7 to obtain the crude p-toluenesulfonylurea.
-
Purification: Add the crude product to a 3000L reactor with 2000L of acetonitrile/water (1:1 by volume). Heat to 80 ± 5 °C and reflux for 1 hour. Cool the solution slowly (10 °C/h) to below 20 °C. Centrifuge to collect the crystals.
-
Drying: Dry the product to obtain white crystals of p-toluenesulfonylurea (209 kg, 96.3% yield) with a purity of 99.9% as determined by HPLC.
Protocol 2: Synthesis from 4-Toluenesulfonamide, Inorganic Base, and Urea (General Method) [2]
-
Initial Reaction: In an organic solvent, react 4-toluenesulfonamide with an inorganic base (molar ratio 1:1.02-1.5) by heating to 80-100 °C for 0.5-1 hour, followed by heating to 100-120 °C for 1 hour to form p-toluenesulfonyl sodium.
-
Second Reaction: Cool the mixture to 30-70 °C and add urea (molar ratio of 4-toluenesulfonamide to urea is 1:1-1.9). Heat the mixture to 100-120 °C for 3-6 hours.
-
Workup: Cool the reaction to 30-70 °C and add water to dissolve the product. Allow the layers to separate and remove the aqueous layer.
-
Acidification: Acidify the aqueous layer to precipitate the crude p-toluenesulfonylurea.
-
Purification: Collect the crude product by filtration and purify further, for example, by recrystallization.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Purification of Crude p-Toluenesulfonylurea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude p-Toluenesulfonylurea.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common impurities found in crude p-Toluenesulfonylurea?
A1: Crude p-Toluenesulfonylurea can contain several impurities, primarily stemming from unreacted starting materials and side reactions during synthesis. Common impurities include:
-
p-Toluenesulfonamide (PTSA): Unreacted starting material.[1][2]
-
o-Toluenesulfonamide (OTSA): An isomer of the starting material.[1][2]
-
p-Toluenesulfonic acid (PSTA): Can be present from the synthesis or degradation.[1][2]
-
Urea: Unreacted starting material.
-
Byproducts: Formed during the synthesis, which can include various sulfonamide and urea derivatives.
Q2: My purified p-Toluenesulfonylurea has a low melting point. What does this indicate?
A2: A low or broad melting point range for your purified product typically indicates the presence of residual impurities. Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point. It is recommended to perform further purification steps or to analyze the purity of your sample using a technique like High-Performance Liquid Chromatography (HPLC).
Q3: During recrystallization, my product "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts and comes out of the solution as a liquid rather than crystallizing. This often happens if the boiling point of the solvent is higher than the melting point of the solute.[3] Here are a few troubleshooting steps:
-
Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, and then add a small amount of additional solvent. This can lower the saturation temperature and may allow for crystallization to occur at a temperature below the melting point of your compound.[4][5]
-
Cool the solution slowly: Rapid cooling can promote oiling out.[5] Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.[6]
-
Use a different solvent: The chosen solvent may not be appropriate. A solvent with a lower boiling point might be necessary.
Q4: No crystals are forming after cooling the recrystallization solution. What is the problem?
A4: A lack of crystal formation can be due to a few reasons:
-
Too much solvent was used: This is the most common reason.[3] If the solution is not saturated, crystals will not form. To fix this, you can evaporate some of the solvent to increase the concentration of the product and then try to cool it again.[4]
-
The solution is supersaturated: Sometimes, a solution can become supersaturated and crystallization will not initiate. Try to induce crystallization by scratching the flask with a glass rod or by adding a "seed crystal" of the pure compound.[6]
-
The cooling time is insufficient: Allow the solution to stand undisturbed for a longer period.
Q5: How can I remove colored impurities from my crude product?
A5: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step of recrystallization. The colored impurities adsorb onto the surface of the activated charcoal, which is then removed by hot filtration. Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.[5]
Data Presentation
The following table summarizes the quantitative data from different purification methods for p-Toluenesulfonylurea.
| Purification Method | Solvent System | Temperature | Initial Purity (HPLC) | Final Purity (HPLC) | Yield | Reference |
| Washing/Recrystallization | Water | 40°C | 88.9% | 99.4% | 84% | [7] |
| Recrystallization | Ethanol | Reflux (78°C) | Not Specified | 99.8% | 89.3% | [7] |
| Washing | Methanol | 20°C | Not Specified | 99.3% | 88.1% | [7] |
| Recrystallization | Acetonitrile/Water (1:1) | Reflux (80 ± 5°C) | Not Specified | 99.9% | 96.3% | [8] |
Experimental Protocols
Protocol 1: Purification by Washing with Hot Water [7]
-
Place the crude p-Toluenesulfonylurea (initial purity of 88.9%) in a suitable flask.
-
Add pure water (e.g., 300 mL for a given batch size).
-
Heat the suspension to 40°C and stir for 2 hours.
-
Filter the mixture via suction filtration.
-
Wash the filter cake with a small amount of hot (40°C) pure water.
-
Dry the purified product in an oven at 95°C.
-
Repeat the washing procedure if higher purity is desired.
Protocol 2: Recrystallization from Ethanol [7]
-
Place the crude p-Toluenesulfonylurea in a round-bottom flask.
-
Add ethanol (e.g., 300 mL for a given batch size).
-
Heat the mixture to reflux (approximately 78°C) with stirring until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by suction filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified product in an oven at 100°C.
Protocol 3: Recrystallization from Acetonitrile/Water [8]
-
Place the crude p-Toluenesulfonylurea in a reactor.
-
Add a 1:1 (by volume) solution of acetonitrile and water (e.g., 2000L for 209kg of crude product).
-
Heat the mixture to 80 ± 5°C and reflux for 1 hour.
-
Cool the solution at a controlled rate (e.g., 10°C per hour) to below 20°C.
-
Centrifuge or filter to collect the crystals.
-
Dry the purified product.
Visualizations
Caption: General workflow for the purification of p-Toluenesulfonylurea by recrystallization.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Analytical Method for Determination of p-toluenesulfonylurea and its Impurities in Gliclazide Drug Substances by using HPLC | Journal of Pharmacological Research and Developments (e-ISSN: 2582-0117) [matjournals.co.in]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. CN102557997A - Preparation method of p-toluenesulfonylurea - Google Patents [patents.google.com]
- 8. 4-Methylphenylsulfonylurea synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 4-Methylphenylsulfonylurea - Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability and degradation issues of 4-Methylphenylsulfonylurea.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
A1: this compound (also known as p-Toluenesulfonylurea) is a white to off-white crystalline solid.[1][2] It is sparingly soluble in water but shows slight solubility in DMSO and methanol.[1][3] It is essential to store it in a cool, dry place in a tightly sealed container to minimize degradation.[1][4]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The primary factors leading to the degradation of this compound are hydrolysis (especially in acidic and alkaline conditions), exposure to high temperatures, and photolysis (degradation upon exposure to light).[5] Like other sulfonylureas, the sulfonylurea bridge is the most labile part of the molecule.
Q3: What is the main degradation pathway for sulfonylureas like this compound?
A3: The principal degradation pathway for sulfonylureas involves the cleavage of the sulfonylurea bridge. This hydrolysis reaction results in the formation of the corresponding sulfonamide (p-toluenesulfonamide) and urea.
Q4: How should this compound be handled and stored to ensure its stability?
A4: To maintain stability, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[1][4] When handling, it is crucial to avoid generating dust and to use adequate ventilation.[4] For long-term storage of solutions, freezing at -20°C is recommended to minimize degradation.[6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent assay results or loss of potency over a short period. | Degradation of the compound due to improper storage of stock solutions. | Prepare fresh stock solutions for each experiment. If solutions need to be stored, aliquot and freeze them at -20°C or lower.[6] Avoid repeated freeze-thaw cycles. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of this compound during sample preparation or analysis. | Ensure the mobile phase and diluents are at a neutral or slightly acidic pH. Avoid high temperatures during sample preparation. The primary degradation products are p-toluenesulfonamide and urea. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility of this compound. | The aqueous solubility is low (777.9 mg/L at 37°C).[2] Consider using a co-solvent such as DMSO or methanol for initial dissolution before diluting with aqueous buffer. Ensure the final concentration does not exceed its solubility limit in the final medium. |
| Accelerated degradation in formulated products. | Incompatibility with excipients. | Conduct forced degradation studies with individual excipients to identify any incompatibilities. Common excipients like oxidizing agents should be avoided.[4] |
| Variability in results between different batches of the compound. | Differences in purity or crystalline form. | Always characterize new batches of the compound using appropriate analytical techniques (e.g., HPLC for purity, DSC for thermal properties) before use. |
Data Presentation
The following tables provide representative data on the stability of sulfonylureas under different stress conditions. This data can be used as a general guide for designing experiments with this compound.
Table 1: Representative Hydrolytic Stability of a Sulfonylurea Compound
| pH | Temperature (°C) | Half-life (t½) in days | Primary Degradants |
| 3.0 | 25 | 15 | p-Toluenesulfonamide, Urea |
| 5.0 | 25 | 120 | p-Toluenesulfonamide, Urea |
| 7.0 | 25 | > 365 | Minimal degradation |
| 9.0 | 25 | 90 | p-Toluenesulfonamide, Urea |
| 7.0 | 50 | 60 | p-Toluenesulfonamide, Urea |
Note: This data is illustrative and the actual degradation rates for this compound may vary.
Table 2: Representative Photostability of a Sulfonylurea Compound (Solid State)
| Light Source | Intensity | Duration | Degradation (%) |
| UV Light | 200 Wh/m² | 24 hours | 5-10% |
| Visible Light | 1.2 million lux hours | 100 hours | 2-5% |
Note: This data is illustrative and the actual photodegradation for this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation (Solution): Incubate the stock solution at 60°C for 48 hours.
-
Thermal Degradation (Solid): Keep the solid compound in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the solution to UV (254 nm) and visible light (cool white fluorescent lamp) for a specified duration (e.g., 24 hours).
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Characterize the degradation products using LC-MS or other suitable techniques.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium formate, pH 3.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 230 nm).
-
Column Temperature: 30°C.
-
-
Method Validation:
-
Specificity: Analyze stressed samples to demonstrate that the peaks of the degradation products are well-resolved from the parent compound peak.
-
Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature) on the results.
-
Mandatory Visualizations
Degradation Pathway
Caption: Primary degradation pathway of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies.
Troubleshooting Logic
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. This compound CAS#: 1694-06-0 [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 1694-06-0 [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Advanced and multifaceted stability profiling of the first-line antidiabetic drugs metformin, gliclazide and glipizide under various controlled stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Solubility of Tosylurea in Aqueous Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with poorly soluble tosylurea compounds in aqueous bioassays.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during experimental work with tosylurea derivatives.
Category 1: Compound Precipitation
Question 1: My tosylurea compound precipitates when I add my DMSO stock solution to the aqueous assay buffer or cell culture medium. What is happening and how can I fix it?
Answer: This is a common phenomenon known as "solvent shock" or "precipitation upon dilution."[1] Tosylurea compounds are often highly soluble in 100% DMSO but have very low solubility in aqueous solutions. When the DMSO stock is rapidly diluted into an aqueous medium, the compound is exposed to a solvent environment where it is not soluble, causing it to crash out of solution.[2] This leads to an unknown and inconsistent concentration of the compound in your assay, resulting in unreliable and irreproducible data.[3]
Troubleshooting Steps:
-
Reduce the Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay, as higher concentrations can be toxic to cells.[1]
-
Optimize Stock Concentration: Preparing an overly concentrated stock solution in DMSO can exacerbate precipitation upon dilution.[1] Try lowering the stock concentration.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume, perform one or more intermediate dilutions in the assay buffer.[4]
-
Slow Addition and Mixing: Add the stock solution dropwise to the assay buffer while gently vortexing or swirling to ensure rapid and even dispersion.[1]
-
Pre-warming the Medium: Pre-warming the aqueous medium to 37°C can sometimes aid in solubility.[5]
Question 2: I'm observing inconsistent results and a lack of a clear dose-response in my cell-based assay. Could this be a solubility issue?
Answer: Yes, inconsistent results and a flat or erratic dose-response curve are classic signs of compound precipitation, especially at higher concentrations.[2] If the compound is not fully dissolved, the actual concentration exposed to the cells will be lower and more variable than the nominal concentration.[3]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting inconsistent assay results.
Category 2: Solubility Enhancement Techniques
Question 3: What are the primary methods to increase the solubility of my tosylurea compound in an aqueous buffer?
Answer: Several effective methods can be employed to enhance the aqueous solubility of tosylurea compounds for bioassays. The most common are the use of co-solvents, pH adjustment, and complexation with cyclodextrins.
| Technique | Principle | Common Agents | Considerations |
| Co-solvents | Increasing the solubility of a hydrophobic compound by adding a water-miscible organic solvent to the aqueous solution.[][7] | Ethanol, Propylene Glycol, Polyethylene Glycol (PEG) | The final concentration of the co-solvent must be compatible with the assay and not cause cellular toxicity.[8] |
| pH Adjustment | For ionizable compounds, altering the pH of the solution can increase the proportion of the more soluble ionized form.[7][9] Tosylureas are weakly acidic and their solubility generally increases with higher pH.[10] | Buffers (e.g., phosphate, Tris), NaOH, HCl | The final pH must be within a range that does not affect the biological system (e.g., cell viability, enzyme activity).[7] |
| Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate hydrophobic molecules, like tosylureas, forming an "inclusion complex" that is more water-soluble.[11][12] | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | The cyclodextrin itself should not interfere with the assay. The binding affinity of the compound for the cyclodextrin is a key factor.[11] |
Question 4: How do I choose the best solubility enhancement technique for my experiment?
Answer: The choice of method depends on the specific tosylurea compound, the requirements of the bioassay, and the cell type being used. It is often necessary to empirically test several approaches.
Caption: Key strategies for enhancing tosylurea solubility.
Quantitative Solubility Data
The following tables provide solubility data for common tosylurea derivatives in various solvents. This information can guide the preparation of stock solutions and initial testing of solubilization methods.
Table 1: Solubility of Tosylurea Derivatives in Common Organic Solvents
| Compound | DMSO (mg/mL) | Ethanol (mg/mL) | Acetone (mg/mL) | Dichloromethane (mg/mL) |
| Gliclazide | ~20[13] | Slightly soluble[13] | --- | --- |
| Glipizide | ~20[14] | 4.98 (mole fraction x 104)[15] | --- | >100[16] |
| Chlorpropamide | --- | Soluble[17] | Slightly soluble[17] | Slightly soluble[17] |
| Tolbutamide | ~30[18] | Soluble[1] | --- | --- |
Table 2: Aqueous Solubility of Tosylurea Derivatives at Different pH Values
| Compound | Water (mg/mL) | 0.1 N HCl (mg/mL) | Phosphate Buffer pH 6.8 (mg/mL) | Phosphate Buffer pH 7.5 (mg/mL) |
| Gliclazide | Insoluble[19] | --- | --- | --- |
| Glipizide | 0.002[16] | 1.41[16] | 6.35[16] | 4.98[16] |
| Chlorpropamide | 0.15 (at pH 3)[17] | --- | 2.22 (at pH 6)[17] | Practically insoluble (at pH 7.3)[20] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to solubilizing tosylurea compounds.
Protocol 1: Preparation of a Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution of a tosylurea compound in an organic solvent.
Materials:
-
Tosylurea compound
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO) or other suitable organic solvent
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of the tosylurea compound needed to achieve the desired stock solution concentration and volume.
-
Weigh the compound: Accurately weigh the calculated mass of the compound using an analytical balance.
-
Transfer to a sterile vial: Carefully transfer the weighed compound into a sterile microcentrifuge tube or amber vial.
-
Add the solvent: Add the calculated volume of DMSO to the vial.
-
Dissolve the compound: Vortex the vial until the compound is completely dissolved. If necessary, sonicate the vial for 5-10 minutes or gently warm it in a 37°C water bath to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] Protect from light if the compound is known to be light-sensitive.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol helps determine the maximum concentration of a tosylurea compound that remains soluble in your specific assay buffer over time.
Materials:
-
Tosylurea stock solution (e.g., 10 mM in DMSO)
-
Aqueous assay buffer or cell culture medium
-
96-well clear bottom plate
-
Multichannel pipette
-
Plate reader or microscope
Procedure:
-
Prepare a serial dilution of the stock solution: In a separate 96-well plate or in tubes, perform a serial dilution of your high-concentration stock solution in 100% DMSO.
-
Add buffer to the assay plate: Add your aqueous assay buffer to the wells of a new 96-well plate.
-
Transfer the diluted compound to the assay plate: Transfer a small, equal volume from each concentration of your DMSO serial dilution into the corresponding wells of the assay plate containing the buffer. Ensure the final DMSO concentration is consistent across all wells and is at a level compatible with your assay (e.g., 0.5%).
-
Incubate: Incubate the plate under your experimental conditions (e.g., 37°C) for a duration that matches your assay's endpoint.
-
Observe for precipitation: At various time points (e.g., 0, 1, 4, and 24 hours), visually inspect the wells for any signs of precipitation (cloudiness, crystals, or sediment). This can be done by eye, under a microscope, or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader.
-
Determine the maximum soluble concentration: The highest concentration that remains clear throughout the incubation period is the kinetic solubility of your compound under these conditions.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines a method for preparing a tosylurea solution using HP-β-CD.
Materials:
-
Tosylurea compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare the HP-β-CD solution: Dissolve the desired amount of HP-β-CD in the aqueous buffer. The concentration of HP-β-CD may need to be optimized.
-
Add the tosylurea compound: Add an excess amount of the tosylurea compound to the HP-β-CD solution.
-
Equilibrate: Stir the mixture at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Separate the undissolved compound: Centrifuge or filter the solution to remove any undissolved tosylurea.
-
Determine the concentration: Measure the concentration of the dissolved tosylurea in the supernatant or filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). This will give you the solubility of the tosylurea in that specific concentration of HP-β-CD solution.
Signaling Pathway
Tosylurea compounds, also known as sulfonylureas, primarily exert their effects by modulating the activity of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, which is a key step in the insulin secretion pathway.
K-ATP Channel-Mediated Insulin Secretion Pathway
Caption: The signaling pathway of tosylurea-induced insulin secretion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. benchchem.com [benchchem.com]
- 9. wjbphs.com [wjbphs.com]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. alzet.com [alzet.com]
- 12. Solubilization of drugs using beta-cyclodextrin: Experimental data and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Solubility Measurement and Various Solubility Parameters of Glipizide in Different Neat Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijnrd.org [ijnrd.org]
- 17. researchgate.net [researchgate.net]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. oaji.net [oaji.net]
- 20. Chlorpropamide | C10H13ClN2O3S | CID 2727 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying and minimizing side reactions in (4-methylphenyl)sulfonylurea synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-methylphenyl)sulfonylurea. The information is designed to help identify and minimize common side reactions, thereby improving yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of (4-methylphenyl)sulfonylurea, categorized by the synthetic route.
Route 1: From p-Toluenesulfonyl Isocyanate and Ammonia
Q1: My yield of (4-methylphenyl)sulfonylurea is significantly lower than expected. What are the potential causes?
A1: Low yields in this synthesis are often attributed to side reactions involving the highly reactive p-toluenesulfonyl isocyanate intermediate. The most common issues include:
-
Moisture Contamination: p-Toluenesulfonyl isocyanate reacts readily with water to hydrolyze back to p-toluenesulfonamide, consuming the starting material and reducing the yield of the desired product.[1]
-
Improper Stoichiometry: An incorrect molar ratio of p-toluenesulfonyl isocyanate to ammonia can lead to incomplete conversion.
-
Suboptimal Reaction Temperature: While the reaction is typically performed at low temperatures (-5 to 5 °C) to control its exothermic nature, deviations can affect the reaction rate and promote side reactions.[2]
-
Loss During Work-up: The product may be lost during filtration, washing, or purification steps if not performed carefully.
Q2: I have identified p-toluenesulfonamide as a major impurity in my final product. How can I prevent its formation?
A2: The presence of p-toluenesulfonamide is a clear indicator of hydrolysis of the p-toluenesulfonyl isocyanate. To minimize this side reaction, rigorous exclusion of moisture is critical.
-
Use Anhydrous Conditions: Employ oven-dried glassware and use anhydrous solvents. Toluene is a common solvent for this reaction.[2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[2]
-
Dry Reagents: Ensure that both the p-toluenesulfonyl isocyanate and the ammonia source are dry.
Q3: Are there other potential side products I should be aware of with this route?
A3: Yes, besides hydrolysis, p-toluenesulfonyl isocyanate can undergo self-condensation reactions, especially if the reaction temperature is not well-controlled or in the presence of catalysts.
-
Dimerization and Trimerization: Isocyanates can dimerize to form uretdiones or trimerize to form isocyanurates.[3] These side products can complicate purification and reduce the yield of the desired sulfonylurea. Maintaining a low reaction temperature helps to suppress these reactions.
Route 2: From p-Toluenesulfonamide and Urea
Q1: The purity of my (4-methylphenyl)sulfonylurea is low, and I observe several byproducts. What are they and how can I avoid them?
A1: In the synthesis from p-toluenesulfonamide and urea, which is often carried out at high temperatures (130-145 °C), the primary source of impurities is the thermal decomposition of urea.[4]
-
Biuret and Triuret Formation: At elevated temperatures, urea can condense with itself to form biuret and triuret, with the elimination of ammonia.[5][6] These compounds can be difficult to separate from the desired product. To minimize their formation, it is crucial to carefully control the reaction temperature and time.
-
Unreacted p-Toluenesulfonamide: Incomplete reaction will result in the starting material remaining as an impurity.
Q2: How can I optimize the reaction conditions to maximize yield and purity in the p-toluenesulfonamide and urea route?
A2: Optimization involves a careful balance of reaction temperature, time, and stoichiometry.
-
Temperature Control: While high temperatures are necessary to drive the reaction, excessive heat can lead to increased byproduct formation. A temperature range of 130-135 °C is often cited as optimal.[4]
-
Reaction Time: The reaction should be monitored to determine the optimal time for completion. Prolonged reaction times at high temperatures will favor the formation of urea self-condensation products.
-
Stoichiometry: The molar ratio of p-toluenesulfonamide to urea and base (e.g., NaOH) is a critical parameter. Molar ratios of approximately 1:1.5-1.7 for urea and 1:1-1.3 for NaOH relative to p-toluenesulfonamide have been reported to give good results.[7]
Data Presentation
Table 1: Effect of Reaction Temperature on Purity in the Synthesis from p-Toluenesulfonamide and Urea
| Reaction Temperature (°C) | Reaction Time (minutes) | Purity of (4-methylphenyl)sulfonylurea (%) | Reference |
| 140-145 | 95 | 98.9 | [4] |
| 130-135 | 100 | 99.9 | [4] |
Table 2: Influence of Reaction Parameters on Yield in a Flow Synthesis of a Sulfonylurea
| Entry | Residence Time (s) | Temperature (°C) | Conversion (%) |
| 1 | 15 | 0 | 78 |
| 2 | 15 | Room Temp. | 79 |
| 3 | 30 | Room Temp. | 100 |
| 4 | 15 | 100 | Decomposition |
Note: This data is for a related sulfonylurea synthesis and illustrates the impact of reaction parameters.
Experimental Protocols
Protocol 1: Synthesis of (4-methylphenyl)sulfonylurea from p-Toluenesulfonyl Isocyanate and Ammonia
Materials:
-
p-Toluenesulfonyl isocyanate
-
Anhydrous toluene
-
Anhydrous ammonia gas
-
Nitrogen or Argon gas
-
1% Hydrochloric acid solution
-
Acetonitrile
-
Water
Procedure:
-
Reaction Setup: In a nitrogen-purged reactor, add p-toluenesulfonyl isocyanate (1 equivalent) and anhydrous toluene.
-
Cooling: Stir the mixture and cool the reactor to a temperature between -5 and 5 °C.
-
Ammonia Addition: Slowly introduce anhydrous ammonia gas into the reaction mixture. A white precipitate of (4-methylphenyl)sulfonylurea will form.
-
Reaction: Maintain the reaction at -5 to 5 °C for 4 hours with continuous stirring.
-
Warming and Degassing: Stop the cooling and allow the reaction mixture to slowly warm to 25-30 °C. Hold at this temperature for 4 hours. Vent any excess ammonia through a trap containing 1% hydrochloric acid.
-
Isolation: Filter the white precipitate and wash it with water until the pH of the filtrate is approximately 7.
-
Purification: Recrystallize the crude product from an acetonitrile/water mixture (1:1 by volume) by heating to reflux, followed by slow cooling to obtain pure (4-methylphenyl)sulfonylurea.[2]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Synthesis of (4-methylphenyl)sulfonylurea from p-Toluenesulfonamide and Urea
Materials:
-
p-Toluenesulfonamide
-
Urea
-
Sodium hydroxide (NaOH)
-
Dilute sulfuric acid (30-40%)
-
Water
Procedure:
-
Mixing Reactants: In a suitable reaction vessel, combine p-toluenesulfonamide, urea, and sodium hydroxide.
-
Heating and Reaction: Heat the mixture to above 130 °C with stirring. The materials will partially melt. Maintain the temperature between 130-135 °C for approximately 100 minutes. The reaction mixture will become thick.
-
Removal of Ammonia: Stop stirring and apply a vacuum for 1-2 minutes to remove the ammonia gas generated during the reaction.
-
Dissolution and Neutralization: Cool the reaction mixture and add water to dissolve the product. Slowly add dilute sulfuric acid dropwise to adjust the pH to 4. A precipitate will form.
-
Isolation and Washing: Filter the precipitate and wash the filter cake with water until the pH of the washings is between 5 and 6.
-
Drying: Dry the product in an oven at 100 °C to obtain (4-methylphenyl)sulfonylurea.[4]
Visualizations
References
- 1. vandemark.com [vandemark.com]
- 2. 4-Methylphenylsulfonylurea synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Preparation method of toluenesulfonylurea - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Biuret - Wikipedia [en.wikipedia.org]
- 7. CN102964280B - Preparation method of toluenesulfonylurea - Google Patents [patents.google.com]
Optimizing reaction conditions for creating p-Toluenesulfonylurea analogs
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing reaction conditions for creating p-Toluenesulfonylurea analogs. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for synthesizing p-Toluenesulfonylurea analogs?
A1: The most common laboratory synthesis involves the reaction of a substituted p-toluenesulfonamide with an isocyanate or urea in the presence of a base. A widely used method is a "one-pot" synthesis where the p-toluenesulfonamide is first deprotonated with a base, followed by reaction with urea.[1]
Q2: What are the typical starting materials for this synthesis?
A2: The primary starting materials are a substituted p-toluenesulfonamide and urea. An inorganic base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is also required.[1][2] Organic solvents like toluene may be used, although solvent-free methods have also been described.[3][4]
Q3: What are the critical reaction parameters to control?
A3: Key parameters to monitor and control include reaction temperature, reaction time, and the molar ratio of reactants. The temperature for the initial reaction of p-toluenesulfonamide with a base is typically between 80-120°C, and the subsequent reaction with urea is often carried out at 100-145°C.[1][3][4] The molar ratio of p-toluenesulfonamide to base to urea is crucial for achieving high yields.[1]
Q4: How is the product typically isolated and purified?
A4: The crude product is usually obtained by acidifying the reaction mixture to a pH of about 4-7, which causes the p-toluenesulfonylurea analog to precipitate.[1][2][3] The precipitate is then collected by filtration. Purification can be achieved by washing the crude product with water or an alcohol like methanol or ethanol, followed by drying.[1][3] Recrystallization from a suitable solvent system, such as acetonitrile/water, can be used for further purification.[5]
Q5: What analytical techniques are used to assess the purity of the final product?
A5: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of p-toluenesulfonylurea analogs and for identifying any related impurities.[1][6] Melting point analysis can also be used as an indicator of purity.[5]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Incorrect stoichiometry. - Degradation of starting materials or product at high temperatures. | - Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Optimize the molar ratios of p-toluenesulfonamide, base, and urea.[1] - Carefully control the reaction temperature within the recommended range.[1][3] |
| Formation of a Black Tar-like Substance | - Use of impure starting materials, particularly undistilled toluene which may contain thiophenes.[7] - Excessive heating leading to decomposition. | - Use purified reagents. If using toluene as a solvent, ensure it is thiophene-free.[7] - Maintain a stable and appropriate reaction temperature. |
| Difficulty in Product Precipitation | - Incorrect pH after acidification. - Product is too soluble in the reaction mixture. | - Carefully adjust the pH to the optimal range for precipitation (typically pH 4-7).[1][2][3] - If the product is soluble, try cooling the solution or adding an anti-solvent. |
| Product Contaminated with Starting Materials | - Incomplete reaction. - Inefficient purification. | - Increase reaction time or temperature to drive the reaction to completion. - Perform thorough washing of the crude product.[1][3] Consider recrystallization for higher purity.[5] |
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Purity
| Embodiment | Reaction Temperature (°C) | Reaction Time (minutes) | Yield (g) | Purity (%) |
| 1 | 130-135 | ~100 | 67.1 | 99.9 |
| 2 | 135-140 | ~120 | 66.9 | 99.0 |
| 3 | 140-145 | ~95 | 66.5 | 98.9 |
| Data adapted from a representative synthesis of p-toluenesulfonylurea.[3] |
Table 2: Molar Ratios of Reactants
| Reactant | Molar Ratio | Reference |
| p-Toluenesulfonamide | 1 | [1] |
| Inorganic Base | 1.02 - 1.5 | [1] |
| Urea | 1 - 1.9 | [1] |
| Optimal molar ratios may vary depending on the specific analog being synthesized. |
Experimental Protocols
Detailed Methodology for the Synthesis of p-Toluenesulfonylurea
This protocol is based on a "one-pot" solvent-free synthesis.
-
Reaction Setup : In a three-necked flask equipped with a mechanical stirrer and a heating mantle, add p-toluenesulfonamide, sodium hydroxide, and urea. For a representative reaction, you can use a molar ratio of approximately 1:1.1:1.6 (p-toluenesulfonamide:NaOH:urea).[2][4]
-
Heating and Reaction : Heat the mixture to above 130°C. The materials will begin to melt. Initiate stirring once the mixture is partially melted. Maintain the reaction temperature between 130-135°C. The reaction mixture will become thicker as the reaction progresses.[3][4] The reaction is typically complete in about 100 minutes.[3] During the reaction, ammonia gas will be generated.[3]
-
Work-up : After the reaction is complete, remove the heat source. Add water to the reaction vessel to dissolve the product.[3]
-
Acidification and Precipitation : While stirring, slowly add a dilute acid (e.g., 30% sulfuric acid) to the aqueous solution to adjust the pH to approximately 4.[2][3] The p-toluenesulfonylurea will precipitate out of the solution.
-
Isolation and Purification : Collect the precipitate by filtration. Wash the filter cake with water until the pH of the filtrate is between 5 and 6.[3]
-
Drying : Dry the purified product in an oven at around 100°C to obtain the final p-toluenesulfonylurea.[3]
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis of p-toluenesulfonylurea analogs.
Caption: A decision tree to troubleshoot common issues in sulfonylurea analog synthesis.
Caption: The mechanism of action of sulfonylureas leading to insulin secretion.
References
- 1. CN102557997A - Preparation method of p-toluenesulfonylurea - Google Patents [patents.google.com]
- 2. CN102964280A - Preparation method of toluenesulfonylurea - Google Patents [patents.google.com]
- 3. Preparation method of toluenesulfonylurea - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102964280B - Preparation method of toluenesulfonylurea - Google Patents [patents.google.com]
- 5. 4-Methylphenylsulfonylurea synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Unexpected problems with p-TsOH synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-Methylphenylsulfonylurea Analysis
Welcome to our dedicated technical support center for resolving High-Performance Liquid Chromatography (HPLC) challenges in the analysis of 4-Methylphenylsulfonylurea. This resource is designed for researchers, scientists, and drug development professionals to address common issues, particularly peak tailing, encountered during experimentation. Here, you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and how is it identified?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, featuring a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should exhibit a symmetrical, Gaussian shape. Peak tailing is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates tailing, though for some assays, an As factor up to 1.5 may be acceptable.[1][2] This peak distortion can adversely affect the accuracy of peak integration, diminish the resolution between adjacent peaks, and result in poor reproducibility.
Q2: What are the common causes of peak tailing when analyzing this compound?
A2: The primary reason for peak tailing is the existence of multiple retention mechanisms for the analyte.[1][2] For an acidic compound like this compound, this often involves secondary interactions with the stationary phase. Key causes include:
-
Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based columns can interact with the analyte, causing tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa (approximately 5.07 for this compound), the compound can exist in both ionized and un-ionized forms, leading to broadened and tailing peaks.[3][4][5]
-
Column Issues: Degradation of the column, formation of voids in the packing material, or a partially blocked inlet frit can all contribute to poor peak shape.[6]
-
Extra-Column Effects: Issues external to the column, such as excessively long or wide-diameter tubing, can lead to peak broadening and tailing.[1]
-
Sample Overload: Injecting too concentrated a sample can saturate the column, resulting in peak distortion.[6]
Q3: How does the mobile phase pH impact the peak shape of this compound?
A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound. To achieve sharp, symmetrical peaks, it is recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For this compound (predicted pKa ≈ 5.07), a mobile phase pH of ≤ 3.07 is advisable.[3][4][5] This ensures the compound is in a single, un-ionized form, minimizing secondary interactions with the stationary phase.
Q4: Can the choice of HPLC column affect peak tailing for this compound?
A4: Absolutely. For acidic compounds, using a high-purity, end-capped silica column is recommended to minimize silanol interactions. Modern columns, often labeled as "Type B" or having low silanol activity, are designed to reduce these secondary interactions and improve peak symmetry.
Q5: How can I prevent sample overload?
A5: To prevent column overload, it is advisable to dilute the sample or reduce the injection volume. A good starting point is to ensure the injection volume is no more than 5% of the column's total volume.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues during the analysis of this compound.
Initial Assessment
Before making any changes to your method, it is important to confirm the issue and gather baseline data.
Experimental Protocol: Reference Analysis
A typical starting method for this compound analysis is detailed below. This protocol can be used as a reference for troubleshooting.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 35 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Solvent | Mobile Phase |
Procedure:
-
Prepare the mobile phase and ensure it is properly degassed.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of this compound.
-
Record the chromatogram and calculate the tailing factor of the analyte peak.
Troubleshooting Workflow
If you are experiencing peak tailing with the reference method, follow the logical troubleshooting workflow outlined below.
Troubleshooting Workflow for HPLC Peak Tailing
Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.
Detailed Troubleshooting Steps
Step 1: Evaluate the HPLC Column
-
Rationale: The column is a primary suspect for peak shape issues. Column degradation or contamination can lead to significant tailing.
-
Actions:
-
Flush the column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reverse-phase columns) to remove any strongly retained contaminants.
-
Test with a standard: Inject a well-behaved standard compound to assess the column's performance. If the standard also shows tailing, the column is likely the issue.
-
Replace the column: If flushing does not resolve the issue, replace the column with a new one of the same type.
-
Step 2: Optimize the Mobile Phase
-
Rationale: The mobile phase pH is crucial for controlling the ionization state of this compound.
-
Actions:
-
Verify pH: Use a calibrated pH meter to confirm the pH of the aqueous portion of your mobile phase.
-
Adjust pH: If the pH is not optimal, prepare a new mobile phase with a pH of ≤ 3.07.[3][4][5]
-
Buffer Concentration: Ensure the buffer concentration is adequate (typically 10-50 mM) to maintain a stable pH.[1]
-
Experimental Protocol: Mobile Phase pH Optimization
| Mobile Phase Composition (Acetonitrile : Buffer) | Buffer pH | Expected Outcome |
| 50:50 | 3.5 | Potential for some tailing |
| 50:50 | 3.0 | Improved peak shape |
| 50:50 | 2.5 | Optimal peak symmetry |
Procedure:
-
Prepare three different mobile phases with the buffer pH adjusted to 3.5, 3.0, and 2.5.
-
Equilibrate the column with the first mobile phase (pH 3.5) and inject the this compound standard. Record the tailing factor.
-
Repeat step 2 for the mobile phases with pH 3.0 and 2.5, ensuring the column is fully equilibrated before each injection.
-
Compare the tailing factors to determine the optimal mobile phase pH.
Step 3: Inspect the HPLC System
-
Rationale: Extra-column volume from tubing and connections can contribute to peak broadening and tailing.
-
Actions:
-
Minimize tubing length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.12-0.17 mm) to connect the injector, column, and detector.[1]
-
Check fittings: Ensure all fittings are properly tightened to avoid dead volume.
-
Step 4: Evaluate Sample Preparation
-
Rationale: The concentration of the sample and the solvent used to dissolve it can impact peak shape.
-
Actions:
-
Sample concentration: If you suspect sample overload, dilute your sample and reinject.
-
Injection solvent: Whenever possible, dissolve your sample in the mobile phase. If a stronger solvent is required for solubility, use the smallest possible injection volume.[1]
-
Signaling Pathway and Logical Relationship Diagrams
Logical Relationship of Factors Causing Peak Tailing
Caption: Key contributing factors to HPLC peak tailing.
References
Methods for removing impurities from commercial grade p-Toluenesulfonylurea
This technical support center provides guidance for researchers, scientists, and drug development professionals on methods for removing impurities from commercial-grade p-Toluenesulfonylurea (PTSU).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of p-Toluenesulfonylurea.
Q1: My recrystallization attempt resulted in an oil forming instead of crystals. What went wrong?
A1: Oiling out during recrystallization can be caused by several factors:
-
Cooling too rapidly: If the solution is cooled too quickly, the compound may crash out of the solution as a supercooled liquid (oil) instead of forming a crystal lattice. Try allowing the solution to cool slowly to room temperature before placing it in an ice bath.
-
Inappropriate solvent: The chosen solvent may not be ideal. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures[1]. If the melting point of your solid is below the boiling point of the solvent, it may melt in the solution and not crystallize properly.
-
Presence of impurities: High levels of impurities can disrupt the crystallization process. Consider pre-purification with a basic wash to remove acidic impurities before recrystallization.
Q2: After purification, HPLC analysis still shows the presence of starting materials like p-toluenesulfonamide (PTSA). How can I remove it?
A2: The presence of residual p-toluenesulfonamide, a common starting material, indicates that a single purification step may be insufficient.
-
Multiple Recrystallizations: Perform a second recrystallization. Ensure you are using an appropriate solvent system where the solubility difference between PTSU and PTSA is significant.
-
Chromatography: For very persistent impurities, column chromatography is a more effective separation technique. High-performance liquid chromatography (HPLC) can be adapted for preparative scale purification[2][3][4].
Q3: The yield from my recrystallization is very low. How can I improve it?
A3: Low yield is a common problem in recrystallization. Here are some optimization strategies:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will keep more of your product dissolved even after cooling, thus reducing the yield[1].
-
Cooling: Ensure the solution is cooled sufficiently to maximize crystal precipitation. An ice bath is typically used after the solution has cooled to room temperature.
-
Avoid Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), you will lose product. Ensure your funnel and receiving flask are pre-heated to prevent this.
Q4: My final product has a wide melting point range. What does this indicate?
A4: A wide or depressed melting point range is a classic indicator of impurities. Pure crystalline solids typically have a sharp melting point range (1-2°C). A broad range suggests that your sample is still impure and requires further purification steps[1][5]. Compare your observed melting point to the literature value for pure p-Toluenesulfonylurea (approx. 189.5-191.2°C) to gauge purity[6].
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial-grade p-Toluenesulfonylurea?
A1: Common impurities often originate from the synthesis process and can include unreacted starting materials and side-products. Key impurities to be aware of are:
-
o-Toluenesulfonamide (OTSA): An isomer of a common starting material.
-
p-Toluenesulfonamide (PTSA): A primary starting material in many synthetic routes[7][8].
-
p-Toluenesulfonic acid (PTS): Can be formed from hydrolysis or as a synthesis byproduct[2][3][9].
Q2: What is the most common method for purifying crude p-Toluenesulfonylurea?
A2: Recrystallization is the most frequently cited and practical method for purifying crude p-Toluenesulfonylurea on a lab scale. It is effective at removing small amounts of impurities. Common solvents include water, ethanol, methanol, or a mixture of acetonitrile and water[6][7].
Q3: How can acidic impurities like p-toluenesulfonic acid be removed?
A3: Acidic impurities can be effectively removed by performing a liquid-liquid extraction with a mild aqueous base, such as a sodium bicarbonate or sodium hydroxide solution[9][10]. The acidic impurity is converted to its salt, which is soluble in the aqueous layer and can be separated from the organic layer containing your product. The crude product is often dissolved in a water-immiscible organic solvent for this procedure.
Q4: Can chromatography be used for purification?
A4: Yes, chromatography is a powerful technique for purification. High-performance liquid chromatography (HPLC) is often used to analyze the purity of p-Toluenesulfonylurea and can be scaled up for preparative purification to achieve very high purity[2][3]. This method is particularly useful for separating impurities with similar solubility profiles to the main compound, where recrystallization may be less effective.
Data Presentation
Table 1: Summary of Recrystallization Methods for p-Toluenesulfonylurea
| Purification Method | Solvent System | Temperature | Purity Achieved |
| Recrystallization | Water | 80-90°C | High Purity |
| Recrystallization | Ethanol | 78°C (Reflux) | High Purity |
| Recrystallization | Acetonitrile / Water (1:1 v/v) | 80 ± 5°C (Reflux) | 99.9% (by HPLC)[6] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from an Aqueous/Organic Mixture
This protocol is adapted from a documented method for purifying p-Toluenesulfonylurea[6].
-
Dissolution: Place the crude p-Toluenesulfonylurea in an Erlenmeyer flask. Add a 1:1 (by volume) mixture of acetonitrile and water.
-
Heating: Gently heat the mixture to approximately 80°C while stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin during this step.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent. The final product should be a white crystalline solid.
Protocol 2: Removal of Acidic Impurities by Basic Wash
This protocol is a general method for removing acidic byproducts like p-toluenesulfonic acid[9][11].
-
Dissolution: Dissolve the crude p-Toluenesulfonylurea in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate solution.
-
Mixing: Stopper the funnel and shake vigorously, venting frequently to release any pressure generated.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the deprotonated acidic impurities.
-
Washing: Wash the organic layer with water to remove any residual base.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure to yield the partially purified product, which can then be further purified by recrystallization.
Visualizations
Caption: General workflow for the purification and analysis of p-Toluenesulfonylurea.
Caption: Step-by-step experimental workflow for purification by recrystallization.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Analytical Method for Determination of p-toluenesulfonylurea and its Impurities in Gliclazide Drug Substances by using HPLC | Journal of Pharmacological Research and Developments (e-ISSN: 2582-0117) [matjournals.co.in]
- 4. A screening test for detecting sulfonylureas in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-Methylphenylsulfonylurea synthesis - chemicalbook [chemicalbook.com]
- 7. CN102557997A - Preparation method of p-toluenesulfonylurea - Google Patents [patents.google.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. benchchem.com [benchchem.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Preparation method of toluenesulfonylurea - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Real-Time Monitoring of Tosylurea Reactions with Thin-Layer Chromatography (TLC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Thin-Layer Chromatography (TLC) in the real-time monitoring of tosylurea synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is TLC a suitable method for monitoring tosylurea reactions?
A1: TLC is a rapid, cost-effective, and highly versatile separation technique ideal for real-time reaction monitoring. It allows for the quick qualitative analysis of reaction progress by separating the product (tosylurea) from the starting materials (e.g., p-toluenesulfonamide and an amine or isocyanate) and any side products, providing a visual confirmation of the reaction's progression towards completion.[1][2][3]
Q2: What is the basic principle of TLC for this application?
A2: The principle lies in the differential partitioning of the reaction components between a stationary phase (typically silica gel on a TLC plate) and a mobile phase (a solvent system).[4] As the mobile phase moves up the plate, it carries the components of the reaction mixture at different rates depending on their polarity and affinity for the stationary phase. Generally, more polar compounds travel shorter distances up the plate. By comparing the spots of the reaction mixture to the spots of the starting materials, one can observe the disappearance of reactants and the appearance of the product.[1]
Q3: How do I select an appropriate solvent system (mobile phase) for my tosylurea reaction?
A3: The goal is to achieve good separation between the starting materials and the tosylurea product. A good starting point for many tosylurea syntheses is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.[5] A common initial ratio to try is 1:1, which can then be adjusted. For instance, in the synthesis of the sulfonylurea drug Gliclazide, a mobile phase of ethyl acetate: n-hexane (1:2) has been successfully used.[5] If your compounds are very polar, you might need to use a more polar solvent system, such as dichloromethane and methanol.
Q4: How can I visualize the spots on the TLC plate if they are not colored?
A4: Most organic compounds, including tosylureas and their precursors, are colorless. Therefore, visualization techniques are necessary. The most common non-destructive method is using a UV lamp (254 nm), as compounds with aromatic rings (present in tosylureas) will appear as dark spots on a fluorescent background.[6][7] Destructive methods involve using chemical stains. For tosylureas, general stains like p-anisaldehyde or potassium permanganate can be effective.[6][8][9] For example, in the synthesis of glycosylated sulfonylureas, a thymol/sulfuric acid reagent has been used for detection.[10]
Q5: How do I interpret the results on my TLC plate to determine if the reaction is complete?
A5: A typical TLC for reaction monitoring will have three lanes: one for the starting material(s), one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture. The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible in the reaction mixture lane, and a new spot, corresponding to the product, has appeared and its intensity is no longer increasing over time.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Elongated Spots | 1. Sample is too concentrated (overloaded).2. The compound is highly polar and interacting strongly with the silica gel.3. The sample was not fully dried on the plate before development. | 1. Dilute the sample before spotting it on the TLC plate.2. For acidic compounds, add a small amount of acetic acid to the mobile phase. For basic compounds (like amines), add a small amount of triethylamine.3. Ensure the spot is completely dry before placing the plate in the developing chamber. |
| Spots are Not Visible | 1. The sample is too dilute.2. The compound is not UV-active and the visualization method is inappropriate.3. The solvent level in the chamber was above the spotting line. | 1. Spot the sample multiple times in the same location, allowing it to dry between applications.2. Use a chemical stain for visualization (e.g., p-anisaldehyde, potassium permanganate).3. Ensure the solvent level is below the baseline where the samples are spotted. |
| Spots are at the Baseline (Low Rf) | 1. The mobile phase is not polar enough to move the compounds up the plate. | 1. Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture). |
| Spots are at the Solvent Front (High Rf) | 1. The mobile phase is too polar. | 1. Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the amount of hexane in a hexane/ethyl acetate mixture). |
| Unexpected Spots Appear | 1. Presence of side products in the reaction.2. Contamination of the sample or TLC plate. | 1. Analyze the reaction conditions for potential side reactions (e.g., presence of water can lead to the formation of 1,3-dialkyl ureas from isocyanates).2. Handle TLC plates carefully by the edges and use clean spotting capillaries. |
| Reactant and Product have Similar Rf Values | 1. The chosen mobile phase does not provide adequate separation. | 1. Experiment with different solvent systems of varying polarities.2. Try a two-dimensional TLC if you suspect the compounds are very similar. |
Experimental Protocols
Protocol 1: General Procedure for Real-Time Monitoring of a Tosylurea Reaction
This protocol outlines the steps for monitoring a typical reaction between a p-toluenesulfonamide and an isocyanate to form a tosylurea.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., Ethyl acetate:n-Hexane, 1:2 v/v)
-
Reaction mixture
-
Standard solution of starting materials (p-toluenesulfonamide and isocyanate)
-
UV lamp (254 nm)
-
Visualization stain (e.g., p-anisaldehyde solution)
-
Heat gun or hot plate
Procedure:
-
Prepare the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors and close the lid. Allow it to equilibrate for at least 15-20 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for spotting: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
-
Spot the Plate:
-
Using a clean capillary tube, spot the standard solution of the starting materials on the "SM" and "Co" lanes.
-
Using another clean capillary tube, take an aliquot of the reaction mixture at a specific time point (e.g., t = 0, 30 min, 1 hr, etc.) and spot it on the "Rxn" and "Co" lanes (spotting on top of the starting material spot in the "Co" lane).
-
Ensure the spots are small and concentrated. Allow the solvent to evaporate completely from the spots.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline. Close the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.[7]
-
For further visualization, dip the plate into a staining solution (e.g., p-anisaldehyde), wipe off the excess, and gently heat with a heat gun until colored spots appear.[4][7]
-
-
Analyze the Results: Compare the spots in the "Rxn" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.
Workflow for Monitoring a Tosylurea Reaction using TLC
Protocol 2: Preparation of p-Anisaldehyde Staining Solution
This is a versatile stain for visualizing a wide range of organic compounds.
Materials:
-
Ethanol (95%)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
p-Anisaldehyde
-
Glacial Acetic Acid
Procedure:
-
To 250 mL of 95% ethanol, add 2.5 mL of concentrated sulfuric acid, 15 mL of p-anisaldehyde, and 15 mL of glacial acetic acid.[8][9][11]
-
Mix the solution thoroughly.
-
Store the solution in a sealed container in a cool, dark place. The solution should be a pale yellow color. If it turns dark pink or brown, it should be discarded and a fresh solution prepared.[8][11]
Logical Relationship for Troubleshooting Spot Visibility
Data Presentation
The progress of a reaction can be semi-quantitatively assessed by observing the change in spot intensity over time. For more accurate quantitative analysis, TLC-densitometry can be employed. This technique measures the intensity of the spots, which can be correlated to the concentration of the respective components.
Table 1: Example Data from TLC Monitoring of a Tosylurea Synthesis
The following table illustrates hypothetical data from monitoring the reaction of p-toluenesulfonamide with an isocyanate. Rf values are representative and will vary depending on the specific reactants and solvent system used.
| Time (min) | Rf of p-Toluenesulfonamide | Rf of Tosylurea Product | % Conversion (Estimated from Spot Intensity) |
| 0 | 0.45 | - | 0% |
| 30 | 0.45 | 0.65 | ~25% |
| 60 | 0.45 | 0.65 | ~60% |
| 90 | 0.45 (faint) | 0.65 | ~90% |
| 120 | - | 0.65 | >95% (Reaction Complete) |
Note: The tosylurea product is generally less polar than the starting p-toluenesulfonamide, and therefore, it is expected to have a higher Rf value. The amine or isocyanate starting material will also have its own characteristic Rf value. A successful reaction monitoring TLC will show the disappearance of the limiting reactant's spot and the appearance and intensification of the product's spot over time.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. TLC stains [reachdevices.com]
- 7. youtube.com [youtube.com]
- 8. Chromatography [chem.rochester.edu]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Magic Formulas [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to 4-Methylphenylsulfonylurea and Benzenesulfonylurea in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of sulfonylurea-class drugs, the selection of the starting arylsulfonylurea precursor is a critical decision that can influence reaction efficiency, yield, and impurity profiles. This guide provides an objective comparison of two commonly utilized starting materials: 4-methylphenylsulfonylurea and benzenesulfonylurea. The comparison is drawn from the synthesis of two prominent second-generation sulfonylurea drugs: Gliclazide, which utilizes a 4-methylphenylsulfonyl moiety, and Glibenclamide (Glyburide), which is synthesized from a benzenesulfonylurea derivative.
Performance Comparison: An Indirect Analysis
Quantitative Data Summary
The following tables summarize typical yields for the synthesis of Gliclazide and Glibenclamide, highlighting the performance of their respective arylsulfonylurea-related starting materials in the key coupling step.
Table 1: Synthesis of Gliclazide using p-Toluenesulfonamide
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Yield | Purity | Reference |
| p-Toluenesulfonamide | N-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-carbamoyl chloride | Toluene | Reflux, 3 hours | 86% | >99% (after recrystallization) | [3][4] |
| p-Toluenesulfonamide | 3-Amino-3-azabicyclo[3.3.0]octane & Carbonyldiimidazole | Deep Eutectic Solvent (Choline chloride-urea) | Room Temperature, 1 hour | 92% | High (no chromatography needed) | [5][6] |
Table 2: Synthesis of Glibenclamide from a Benzenesulfonamide Derivative
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Yield | Purity | Reference |
| 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide | Cyclohexyl isocyanate | Not specified | Not specified | Not specified | Not specified | [7] |
| Sulfonamide derivative | Ethyl chloroformate, then ammonia | Organic solvent | Not specified | High | High | [8] |
Note: The synthesis of Glibenclamide often involves the preparation of a more complex benzenesulfonamide intermediate prior to the final coupling step, making a direct yield comparison for this step challenging based on available literature.
Experimental Protocols
Synthesis of Gliclazide from p-Toluenesulfonamide
This protocol describes a common method for the synthesis of Gliclazide.[3][4]
Step 1: Preparation of N-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-carbamoyl chloride This intermediate is typically synthesized from N-amino-3-azabicyclo[3.3.0]octane and phosgene in a suitable solvent like dichloromethane, often under pressure and with a catalyst such as DMF.[3]
Step 2: Condensation to form Gliclazide
-
To a reaction vessel, add p-toluenesulfonamide and N-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-carbamoyl chloride in a 1:1 molar ratio.
-
Add toluene as the solvent.
-
Heat the mixture to reflux and maintain for approximately 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the toluene under reduced pressure.
-
Add water to the residue and stir at room temperature to induce crystallization.
-
Collect the solid product by filtration.
-
Purify the crude Gliclazide by recrystallization from a suitable solvent such as ethyl acetate.
-
Dry the purified product under vacuum.
Synthesis of a Benzenesulfonamide Intermediate for Glibenclamide
This protocol outlines the synthesis of a key intermediate for Glibenclamide.[9]
Step 1: Acylation of Phenethylamine
-
React phenethylamine with acetic anhydride to produce N-(2-phenylethyl)acetamide.
Step 2: Chlorosulfonation
-
React the N-(2-phenylethyl)acetamide from the previous step with chlorosulfonic acid. This introduces the sulfonyl chloride group onto the phenyl ring, yielding 4-(2-acetamidoethyl)benzenesulfonyl chloride.
Step 3: Amination
-
Treat the 4-(2-acetamidoethyl)benzenesulfonyl chloride with aqueous ammonia. This reaction converts the sulfonyl chloride to the corresponding sulfonamide, 4-(2-acetamidoethyl)benzenesulfonamide. This intermediate is then further modified and coupled with cyclohexyl isocyanate in subsequent steps to yield Glibenclamide.
Mandatory Visualizations
Sulfonylurea Drug Synthesis Workflow
Caption: General synthetic pathway for sulfonylurea drugs.
Signaling Pathway of Sulfonylurea Drugs
Sulfonylurea drugs primarily act on the ATP-sensitive potassium (KATP) channels in the pancreatic β-cells to stimulate insulin secretion.
Caption: Signaling cascade initiated by sulfonylurea drugs.
References
- 1. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Gliclazide synthesis - chemicalbook [chemicalbook.com]
- 5. Novel and Simple Process for the Synthesis and Characterization of Gliclazide in the Presence of Sustainable Natural Deep Eutectic Solvents [jsynthchem.com]
- 6. jsynthchem.com [jsynthchem.com]
- 7. preserve.lehigh.edu [preserve.lehigh.edu]
- 8. CN106278960A - A kind of synthesis technique of glibenclamide - Google Patents [patents.google.com]
- 9. CN105503667A - Synthesis process of glibenclamide intermediate 4-Acetamidobenzenesulfonamide - Google Patents [patents.google.com]
A Comparative Analysis of HPLC and GC for p-Toluenesulfonylurea Quantification
For Researchers, Scientists, and Drug Development Professionals: A Guide to Method Selection
The accurate quantification of p-Toluenesulfonylurea, a significant compound in pharmaceutical synthesis and a potential impurity, is critical for quality control and safety assessment. The two primary chromatographic techniques for such analyses are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides a comparative analysis of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
While extensive validated methods exist for the analysis of p-Toluenesulfonylurea using HPLC, direct, validated GC methods for this specific analyte are less common in publicly available literature. Therefore, this comparison draws on established HPLC protocols for p-Toluenesulfonylurea and infers a potential GC methodology based on the analysis of structurally similar compounds, such as p-toluenesulfonates and p-toluenesulfonamide.
Quantitative Performance: A Side-by-Side Comparison
The choice between HPLC and GC often hinges on key performance metrics such as sensitivity, linearity, and accuracy. The following table summarizes the typical performance characteristics of each method for the analysis of p-Toluenesulfonylurea and related compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) (Inferred for p-Toluenesulfonylurea) |
| Limit of Detection (LOD) | As low as 0.15 ppm[1] | 0.4 - 0.8 µg/L (for related p-toluenesulfonates)[2] |
| Limit of Quantification (LOQ) | As low as 0.5 ppm[1] | 1.3 - 2.7 µg/L (for related p-toluenesulfonates)[2] |
| Linearity (R²) | > 0.99[3][4] | > 0.995 (for related p-toluenesulfonates)[2] |
| Accuracy (% Recovery) | 86.56% - 105.21%[3][4] | 94% - 95% (for related p-toluenesulfonate esters)[5] |
| Precision (% RSD) | < 10%[3][4] | Data not available for p-Toluenesulfonylurea |
| Analysis Time | 10 - 60 minutes[6][7] | Typically faster than HPLC, in the range of minutes[6][7] |
| Derivatization Required? | No | Likely yes, to improve volatility and thermal stability |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for both HPLC and a potential GC method for p-Toluenesulfonylurea quantification.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a validated method for the determination of p-Toluenesulfonylurea in a drug substance.[3][4]
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: Inertsil ODS-3V (250 x 4.6mm), 5µm particle size.[1][8][9]
-
Mobile Phase: A gradient mixture of a buffered aqueous solution (e.g., 0.1% phosphoric acid in water) and a polar organic solvent (e.g., acetonitrile).[1]
-
Flow Rate: 2.0 mL/min.[1]
-
Column Temperature: 27°C.[1]
-
Detection: UV detection at 225 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Sample Preparation: The sample is dissolved in a suitable diluent, such as a mixture of acetonitrile and water.
Gas Chromatography (GC) Protocol (Inferred)
This hypothetical protocol is based on methods for structurally similar compounds like p-toluenesulfonates and requires a derivatization step to enhance the volatility of p-Toluenesulfonylurea.
-
Instrumentation: A GC system coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is recommended for high sensitivity and selectivity.[2][10]
-
Derivatization: A crucial step for non-volatile compounds like p-Toluenesulfonylurea. A common approach involves reaction with a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) to form a more volatile derivative.[11]
-
Column: A capillary column suitable for the separation of derivatized compounds, such as an Rtx-200 (30 m x 0.25 mm I.D., df=0.25 µm).[12]
-
Carrier Gas: Helium, hydrogen, or nitrogen.[6]
-
Temperature Program: An optimized temperature gradient is necessary. For example, starting at 70°C, holding for 2 minutes, then ramping up to 320°C.[12]
-
Injector Temperature: 280°C.[12]
-
Detector Temperature: Dependent on the detector used (e.g., 300°C for FID).
-
Sample Preparation: The sample is extracted with a suitable solvent, followed by a derivatization step. The resulting solution is then injected into the GC.[11]
Workflow Diagrams
The following diagrams illustrate the general experimental workflows for HPLC and GC analysis of p-Toluenesulfonylurea.
Discussion and Recommendations
HPLC: The Robust and Direct Approach
For the quantification of p-Toluenesulfonylurea, HPLC stands out as a well-established and robust method.[13] Its primary advantage lies in its ability to analyze non-volatile and thermally labile compounds directly, without the need for derivatization.[6][13] This simplifies sample preparation, reduces potential sources of error, and improves overall method ruggedness. The availability of validated HPLC methods with excellent sensitivity, linearity, and accuracy makes it the preferred choice for routine quality control and release testing in the pharmaceutical industry.[3][4]
GC: A Viable but More Complex Alternative
Gas Chromatography can be a powerful technique, often offering higher separation efficiency and faster analysis times compared to HPLC.[6][7] However, its application to non-volatile compounds like p-Toluenesulfonylurea is contingent on a successful derivatization step. This additional step introduces complexity and potential variability into the analytical workflow. While GC-MS can provide excellent sensitivity and structural information, the method development and validation for a derivatization-based GC assay can be more time-consuming.[2]
Based on the available data, HPLC is the recommended technique for the routine quantification of p-Toluenesulfonylurea . It offers a direct, robust, and well-validated approach. GC, while a powerful analytical tool, presents additional challenges due to the need for derivatization for this specific analyte. The choice of GC would be more appropriate for specialized research applications where very high sensitivity is required and the investment in developing a derivatization-based method is justified. Researchers should carefully consider the specific requirements of their analysis, including sample matrix, required sensitivity, and available resources, when selecting the most suitable chromatographic technique.
References
- 1. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC-MSMS | "Cure" or "Cause"? Rapid detection of p-toluenesulfonate compounds in pharmaceuticals - EXPEC TECHNOLOGY [en.expec-tech.com]
- 3. Development of Analytical Method for Determination of p-toluenesulfonylurea and its Impurities in Gliclazide Drug Substances by using HPLC | Journal of Pharmacological Research and Developments (e-ISSN: 2582-0117) [matjournals.co.in]
- 4. researchgate.net [researchgate.net]
- 5. Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. jocpr.com [jocpr.com]
- 9. jocpr.com [jocpr.com]
- 10. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 11. Development and validation of a gas chromatography/mass spectrometry procedure for confirmation of para-toluenesulfonamide in edible fish fillet tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. drawellanalytical.com [drawellanalytical.com]
A Comparative Efficacy Analysis of (4-methylphenyl)sulfonylurea-Derived Herbicides
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of prominent herbicides derived from the (4-methylphenyl)sulfonylurea chemical class. This analysis is supported by experimental data to provide a clear understanding of their relative performance in weed management.
The sulfonylurea class of herbicides, characterized by their high efficacy at low application rates, revolutionized weed control. A significant subset of these herbicides is derived from (4-methylphenyl)sulfonylurea. These compounds act by inhibiting the enzyme acetolactate synthase (ALS), a critical component in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][2] This inhibition leads to a cessation of cell division and, ultimately, plant death. This guide focuses on a comparative efficacy analysis of two prominent herbicides in this class: chlorsulfuron and metsulfuron-methyl.
Quantitative Efficacy Comparison
The efficacy of herbicides is commonly quantified using metrics such as the 50% effective dose (ED50) or the 50% growth reduction (GR50). These values represent the herbicide concentration required to inhibit a plant process or reduce plant growth by half, respectively. A lower ED50 or GR50 value indicates higher herbicidal activity.
The following table summarizes the comparative efficacy of chlorsulfuron and metsulfuron-methyl on susceptible (S) and resistant (R) biotypes of Kochia scoparia, a problematic broadleaf weed.
| Herbicide | Weed Species | Biotype | GR50 (g ai/ha) | Resistance Ratio (R/S) |
| Chlorsulfuron | Kochia scoparia | Susceptible (S) | 0.2 | >180 |
| Resistant (R) | >36 | |||
| Metsulfuron-methyl | Kochia scoparia | Susceptible (S) | 0.1 | 30 |
| Resistant (R) | 3.0 |
Data sourced from a study on a chlorsulfuron-resistant biotype of Kochia scoparia.[3]
Experimental Protocols
The data presented in this guide is derived from whole-plant bioassays. These experiments are fundamental in determining herbicide efficacy and resistance levels. A detailed methodology for such an assay is outlined below.
Whole-Plant Dose-Response Bioassay Protocol
This protocol is designed to determine the dose-response of a weed population to a given herbicide and to calculate the GR50 value.
1. Plant Material and Growth Conditions:
- Weed seeds from both suspected resistant and known susceptible populations are used.
- Seeds are germinated in petri dishes or small pots containing a suitable growth medium.
- Seedlings are transplanted at a uniform growth stage (e.g., two to four true leaves) into larger pots filled with a standardized soil mix.
- Plants are grown in a controlled environment (greenhouse or growth chamber) with standardized temperature, humidity, and photoperiod to ensure uniform growth.
2. Herbicide Application:
- Herbicides are applied at a range of doses, typically including the recommended field rate, as well as several dilutions and multiples of this rate. A non-treated control is always included.
- Herbicides are applied using a precision bench sprayer to ensure uniform coverage. The sprayer is calibrated to deliver a specific volume of spray solution per unit area.
- For foliar-applied herbicides, a non-ionic surfactant is often added to the spray solution to improve absorption.
3. Data Collection and Analysis:
- After a set period, typically 14 to 21 days post-application, the above-ground biomass of each plant is harvested.
- The fresh or dry weight of the biomass is recorded.
- The growth reduction for each herbicide dose is calculated as a percentage of the mean growth of the non-treated control plants.
- A dose-response curve is generated by plotting the percentage of growth reduction against the herbicide dose.
- The GR50 value is then calculated from the dose-response curve using appropriate statistical software. The resistance ratio is calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.[3]
Mode of Action: Acetolactate Synthase (ALS) Inhibition
Sulfonylurea herbicides exert their phytotoxic effects by targeting and inhibiting the acetolactate synthase (ALS) enzyme. The following diagram illustrates this signaling pathway.
Caption: Inhibition of Acetolactate Synthase (ALS) by sulfonylurea herbicides.
Experimental Workflow
The process of evaluating the efficacy of these herbicides follows a structured experimental workflow, from initial preparation to final data analysis.
Caption: Workflow for whole-plant herbicide efficacy bioassay.
References
A Comparative Analysis of the Biological Activities of Tosylurea Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of tosylurea analogs, with a focus on their potential as anticancer and antidiabetic agents. The information presented is supported by experimental data from various studies and includes detailed protocols for key biological assays.
Anticancer Activity of Tosylurea Analogs
Tosylurea derivatives have emerged as a promising class of compounds in cancer research, primarily due to their ability to inhibit protein kinases involved in crucial cancer-related signaling pathways.[1] The biological activity of these compounds is significantly influenced by the substitution patterns on the aryl rings.[2]
Comparative In Vitro Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activities (IC50) of selected diaryl urea derivatives, which share structural similarities with tosylurea analogs, against various cancer cell lines. This data illustrates how structural modifications can impact cytotoxic potency.
| Compound ID | Linker | Proximal Ring Substitution | Distal Ring Substitution | HT-29 IC50 (µM) | A549 IC50 (µM) | Reference |
| Analog 1 | Amide | Chlorine | Methyl (Tolyl) | 15.2 | 18.5 | [1] |
| Analog 2 | Ester | Chlorine | Methyl (Tolyl) | 35.8 | 42.1 | [1] |
| N-(2,4-Dichloro)benzoyl-N'-phenylthiourea | Thiourea | 2,4-Dichloro | Unsubstituted | 0.31 ± 0.05 (MCF-7) | - | [3] |
| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | Urea | 4-Bromo | 1,3-dioxoisoindolin-2-yl | 83.48 (%GI) | 75.46 (%GI, EKVX) | [4] |
Note: Data is compiled from multiple sources to illustrate the range of activities and may not represent a direct head-to-head comparison under identical conditions.
Key Signaling Pathways in Anticancer Activity
Tosylurea analogs often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Two of the most significant pathways are the Raf/MEK/ERK pathway and the VEGFR-2 signaling pathway.[2]
The Raf/MEK/ERK Signaling Pathway
The Raf/MEK/ERK cascade is a critical signaling pathway that is frequently hyperactivated in various cancers, driving tumor cell proliferation and survival.[1] Tosylurea analogs can act as inhibitors of key kinases within this pathway, such as B-Raf.[5]
Figure 1: Simplified Raf/MEK/ERK signaling cascade and the inhibitory action of Tosylurea analogs.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[2] Inhibition of VEGFR-2 signaling can effectively cut off the blood supply to tumors.
Figure 2: Simplified VEGFR-2 signaling pathway and its inhibition by Tosylurea analogs.
Antidiabetic Activity of Tosylurea Analogs
Sulfonylureas, a class of compounds closely related to tosylureas, are well-established antidiabetic agents. Their primary mechanism of action involves the regulation of insulin secretion from pancreatic β-cells by interacting with the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (KATP) channel.[6]
Mechanism of Action in Pancreatic β-Cells
Tosylurea analogs are expected to follow a similar mechanism to sulfonylureas. By binding to SUR1, they induce the closure of the KATP channel, leading to membrane depolarization. This, in turn, opens voltage-gated calcium channels, causing an influx of calcium ions that triggers the exocytosis of insulin-containing granules.[7]
Figure 3: Mechanism of Tosylurea analogs in stimulating insulin secretion from pancreatic β-cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of tosylurea analogs are provided below.
Experimental Workflow for Anticancer Drug Screening
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfonylurea receptor - Wikipedia [en.wikipedia.org]
- 7. Glucose Deprivation Regulates KATP Channel Trafficking via AMP-Activated Protein Kinase in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a Novel Analytical Method for 4-Methylphenylsulfonylurea Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a newly developed analytical method for the detection and quantification of 4-Methylphenylsulfonylurea. The performance of this "Advanced High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method" is critically evaluated against a "Conventional HPLC-UV Method" and a "High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method." The experimental data presented herein is intended to assist researchers and quality control analysts in selecting the most appropriate method for their specific analytical needs.
Comparative Analysis of Analytical Methods
The performance of the three analytical methods was evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] These parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Comparison of Linearity and Range
| Parameter | Advanced HPLC-UV Method | Conventional HPLC-UV Method | High-Performance LC-MS/MS Method |
| Linearity Range (µg/mL) | 0.1 - 100 | 1 - 200 | 0.002 - 50 |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | > 0.999 |
| Number of Data Points | 8 | 6 | 9 |
Table 2: Comparison of Accuracy and Precision
| Parameter | Advanced HPLC-UV Method | Conventional HPLC-UV Method | High-Performance LC-MS/MS Method |
| Accuracy (Recovery %) | 98.5 - 101.2% | 95.7 - 103.5% | 99.1 - 100.8%[2] |
| Precision (RSD %) | < 1.0% | < 2.0% | < 0.8% |
| Intermediate Precision (RSD %) | < 1.5% | < 3.0% | < 1.2% |
Table 3: Comparison of Sensitivity
| Parameter | Advanced HPLC-UV Method | Conventional HPLC-UV Method | High-Performance LC-MS/MS Method |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.5 | 0.0006 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 1.0 | 0.002[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are essential for reproducing the validation results and for the implementation of these methods in a laboratory setting.
Sample Preparation
A stock solution of this compound (1000 µg/mL) was prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.01 µg/mL to 200 µg/mL. For accuracy studies, a placebo matrix was spiked with known concentrations of this compound.
Chromatographic Conditions
Advanced HPLC-UV Method:
-
Column: C18 column (150 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Conventional HPLC-UV Method:
-
Column: C18 column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (70:30, v/v)
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
High-Performance LC-MS/MS Method:
-
Column: UPLC C18 column (100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transition: Specific parent and daughter ions for this compound were monitored.
Validation Parameter Assessment
-
Linearity: Assessed by analyzing a series of at least six concentrations across the specified range. The correlation coefficient (r²) of the calibration curve was determined.
-
Accuracy: Determined by the recovery of known amounts of this compound spiked into a placebo matrix. The percentage recovery was calculated.
-
Precision: Evaluated at three different concentrations (low, medium, and high) by performing six replicate injections for each concentration. The relative standard deviation (RSD) was calculated. Intermediate precision was assessed by a different analyst on a different day.
-
LOD and LOQ: Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Visualized Workflows and Relationships
To further elucidate the processes and logic described, the following diagrams are provided.
Caption: General workflow for analytical method validation.
Caption: Core parameters for method performance comparison.
Conclusion
The newly developed Advanced HPLC-UV Method demonstrates significant improvements in sensitivity and precision over the Conventional HPLC-UV Method . While the High-Performance LC-MS/MS Method offers unparalleled sensitivity, the Advanced HPLC-UV Method provides a robust, cost-effective, and highly accurate alternative suitable for routine quality control and research applications where the extreme sensitivity of mass spectrometry is not a prerequisite. The choice of method should be guided by the specific requirements of the analysis, including the expected concentration of the analyte, the complexity of the sample matrix, and the available instrumentation.
References
Navigating Specificity: A Comparative Guide to Antibody Cross-Reactivity in Sulfonylurea Immunoassay Development
For researchers, scientists, and drug development professionals, the accurate detection and quantification of sulfonylurea compounds are critical. Immunoassays, prized for their sensitivity and high-throughput capabilities, are a cornerstone of this analysis. However, the structural similarity among sulfonylurea analogs presents a significant challenge: antibody cross-reactivity. This guide provides an objective comparison of antibody performance in sulfonylurea immunoassays, supported by experimental data, to inform the selection of reagents and the development of robust and specific detection methods.
The utility of an immunoassay is fundamentally dependent on the specificity of the antibody employed. Cross-reactivity with structurally related, non-target sulfonylureas can lead to inaccurate quantification and false-positive results, compromising data integrity. Understanding the degree of cross-reactivity is, therefore, a critical performance parameter for any sulfonylurea immunoassay.
Comparative Analysis of Antibody Cross-Reactivity
The following table summarizes quantitative cross-reactivity data from various studies. The data is presented as the percentage of cross-reactivity, which is typically calculated as:
(IC50 of the target analyte / IC50 of the cross-reacting compound) x 100.
This allows for a direct comparison of antibody specificity across different sulfonylurea compounds.
| Target Analyte | Immunoassay Type | Antibody Specificity | Cross-Reacting Compound | Cross-Reactivity (%) |
| Glibenclamide | Radioimmunoassay (RIA) | Polyclonal | Glipizide | 132%[1] |
| Gliquidone | 60%[1] | |||
| Glimepiride | 12.3%[1] | |||
| Tolazamide | 2.6%[1] | |||
| Tolbutamide | 0.8%[1] | |||
| Gliclazide | 0.5%[1] | |||
| Chlorpropamide | 0.1%[1] | |||
| Glibornuride | Nil[1] | |||
| Sulphamethoxazole | Nil[1] | |||
| Glimepiride | Indirect Competitive ELISA (ic-ELISA) | Monoclonal (H1-Ab) | Glibenclamide (Glyburide) | 100% (by definition) |
| Glipizide | High (not quantified) | |||
| Gliquidone | High (not quantified) | |||
| Acetohexamide | High (not quantified) | |||
| Other hypoglycemic drugs | No obvious CR | |||
| Tolbutamide | Indirect Competitive ELISA (ic-ELISA) | Monoclonal (H2-Ab) | Glibenclamide (Glyburide) | Moderate (not quantified) |
| Glipizide | Moderate (not quantified) | |||
| Gliquidone | Moderate (not quantified) | |||
| Acetohexamide | Moderate (not quantified) | |||
| Other hypoglycemic drugs | No obvious CR | |||
| Metsulfuron-methyl (Herbicide) | Indirect Competitive ELISA | Polyclonal | Sulfometuron | 43%[2] |
| Cinosulfuron | 16%[2] | |||
| Triasulfuron | 10%[2] | |||
| Amidosulfuron | 0%[3] |
Key Observations:
-
High Cross-Reactivity Among Second-Generation Sulfonylureas: The radioimmunoassay developed for glibenclamide demonstrates significant cross-reactivity with other second-generation sulfonylureas like glipizide and gliquidone.[1] This highlights the challenge in developing highly specific assays for this class of drugs due to their structural similarities.
-
Broad-Specificity Antibodies: Some antibodies, like H1-Ab and H2-Ab, are intentionally developed to have broad specificity, enabling the detection of a range of sulfonylureas.[4] This can be advantageous for initial screening purposes to detect the presence of any sulfonylurea drug.[4]
-
Variable Specificity in Herbicide Detection: Immunoassays for sulfonylurea herbicides also exhibit variable cross-reactivity. For instance, an assay for metsulfuron-methyl shows considerable cross-reactivity with other sulfonylurea herbicides, which is an important consideration for environmental sample analysis.[2]
-
Potential for High Specificity: The negligible cross-reactivity of the metsulfuron-methyl immunoassay with amidosulfuron demonstrates that with careful hapten design and antibody selection, highly specific immunoassays for individual sulfonylureas can be achieved.[3]
Experimental Workflow and Methodologies
The development and validation of a sulfonylurea immunoassay, including the assessment of cross-reactivity, follows a structured workflow. The diagram below illustrates the general steps involved in a competitive immunoassay, a common format for small molecule detection.
Principle of Competitive Immunoassay for Cross-Reactivity Assessment
In a competitive immunoassay, the target sulfonylurea in the sample competes with a labeled (e.g., enzyme-conjugated) or coated sulfonylurea for a limited number of specific antibody binding sites. A higher concentration of the target analyte in the sample results in a lower signal, creating an inverse relationship that is used for quantification.
To assess cross-reactivity, various sulfonylurea analogs and other potentially interfering compounds are tested in the same assay format. The concentration of each compound that causes a 50% inhibition of the maximum signal (IC50) is determined. The cross-reactivity is then calculated relative to the IC50 of the primary target analyte.
References
- 1. Screening for sulphonylureas in the investigation of hypoglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Complementary Strategy Enhancing Broad-Specificity for Multiplexed Immunoassay of Adulterant Sulfonylureas in Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Methylphenylsulfonylurea Derivatives: A Guide to Their Anticancer, Antimicrobial, and Antidiabetic Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural activity relationships (SAR) of 4-Methylphenylsulfonylurea derivatives, focusing on their anticancer, antimicrobial, and antidiabetic properties. The information presented is supported by experimental data from various studies, offering valuable insights for the rational design of novel therapeutic agents.
Structure-Activity Relationship (SAR) Insights
The this compound scaffold has proven to be a versatile pharmacophore, with substitutions on the terminal urea nitrogen and the aromatic ring significantly influencing its biological activity.
Anticancer Activity: The urea moiety is a critical component for the anticancer effects of these derivatives.[1] The anticancer mechanism is believed to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of signaling pathways such as the PI3K/Akt pathway.[2][3][4]
Antimicrobial Activity: Novel sulfonylurea derivatives have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] The mechanism of antimicrobial action is thought to be different from that of traditional sulfonamides and may involve novel cellular targets.[5]
Antidiabetic Activity: The hypoglycemic effect of sulfonylureas is well-established and primarily involves the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to insulin secretion.[6][7] Key structural features for potent antidiabetic activity include a para-substituent on the phenyl ring and an appropriate alkyl group on the terminal urea nitrogen.
Quantitative Data Comparison
The following tables summarize the in vitro activities of various this compound derivatives against different cancer cell lines and bacterial strains.
Table 1: Anticancer Activity of this compound Derivatives (IC50 µM)
| Compound | R Group | HuCCA-1 | A549 | MOLT-3 | T47D | MDA-MB-231 | HepG2 | Reference |
| 1 | 4-Chlorophenyl | 34.51 | 39.14 | 16.52 | - | - | - | [8] |
| 2 | 2,3,5,6-Tetramethylphenyl | - | - | - | 30.92 | - | - | [8] |
| 3 | 2-Naphthalenyl | - | - | - | - | 31.14 | - | [8] |
| 4 | 4-Trifluoromethylphenyl | - | - | - | - | - | 16.38 | [8] |
Note: Data for a comprehensive series of this compound derivatives with systematic variations is limited in the reviewed literature. The presented data is for structurally related sulfonamide and thiourea derivatives, highlighting the potential for anticancer activity within this class of compounds.
Table 2: Antimicrobial Activity of Novel Sulfonylurea Derivatives (MIC µg/mL)
| Compound | R Group | MRSA (Clinical Isolate) | S. aureus (ATCC 6538) | VRE-309 | B. subtilis (ATCC 6633) | Reference |
| 9i | (Structure not specified) | 0.78-1.56 | 0.78-1.56 | 1.56 | 0.78-1.56 | [5] |
| 9q | (Structure not specified) | 0.78-1.56 | 0.78-1.56 | 1.56 | 0.78-1.56 | [5] |
Note: The specific structures for compounds 9i and 9q were detailed in the source publication. This table demonstrates the potent antibacterial activity of these novel sulfonylurea derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of this compound Derivatives (General Procedure)
A common method for the synthesis of this compound involves the reaction of 4-methylbenzenesulfonyl chloride with urea in the presence of a base.[9] Alternatively, substituted amines can be reacted with 4-methylphenylsulfonyl isocyanate.[10]
Reaction Steps:
-
Dissolve 4-methylbenzenesulfonyl chloride in a suitable solvent (e.g., toluene).
-
Add urea to the solution.
-
Slowly add a base (e.g., an aqueous solution of sodium hydroxide) while maintaining a controlled temperature.
-
Stir the reaction mixture for a specified period.
-
After the reaction is complete, the product is typically isolated by filtration, washed, and purified by recrystallization.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol (Broth Microdilution Method):
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms
The biological activities of this compound derivatives are mediated through their interaction with various cellular signaling pathways.
Antidiabetic Mechanism of Action
The primary mechanism for the antidiabetic effect of sulfonylureas is the blockade of KATP channels in pancreatic β-cells, which triggers a cascade of events leading to insulin exocytosis.
Caption: Antidiabetic signaling pathway of this compound derivatives.
Putative Anticancer Signaling Pathway
The anticancer activity of sulfonylurea derivatives is less well-defined but is thought to involve the induction of oxidative stress and interference with key survival pathways.
Caption: Putative anticancer signaling pathway of this compound derivatives.
Experimental Workflow for In Vitro Screening
The general workflow for the initial in vitro evaluation of this compound derivatives for their anticancer and antimicrobial activities is outlined below.
Caption: General experimental workflow for SAR studies.
References
- 1. Anti-diabetics and antimicrobials: Harmony of mutual interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Sulfonylureas on Tumor Growth: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonylurea Drugs: Mechanism of Antidiabetic Action and Therapeutic Usefulness | Semantic Scholar [semanticscholar.org]
- 8. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Performance Evaluation of Catalysts in p-Toluenesulfonylurea Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of p-Toluenesulfonylurea, a key intermediate in the production of sulfonylurea-class antidiabetic drugs, has been approached through various catalytic methods to enhance efficiency, yield, and purity. This guide provides a comparative analysis of different catalytic strategies, supported by experimental data from published patents, to aid in the selection of optimal synthesis routes.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems employed in the synthesis of p-Toluenesulfonylurea. The primary synthetic route involves the reaction of p-toluenesulfonamide with urea.
| Catalyst/Base | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Inorganic Base | Organic Solvent | 80 - 120 | 3.5 - 7 | up to 93 | > 99.7 | [1][2] |
| Sodium Hydroxide | None (Melting Method) | 130 - 145 | ~1.5 - 2 | Not specified | 98.9 - 99.9 | [3][4] |
| Sodium Hydroxide | Dichloroethane | Not specified | Not specified | > 90 | > 98 | [5] |
| Ammonium Sulfite / Sodium Hydroxide | Water | Not specified | Not specified | > 95 | Not specified | [6] |
Note: The data presented is derived from different patents and the experimental conditions may vary, affecting direct comparability.
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of p-Toluenesulfonylurea.
Method 1: Synthesis using an Inorganic Base in an Organic Solvent[1][2]
This method utilizes a "one kettle way" two-step reaction.
-
Step 1: Formation of p-toluenesulfonyl sodium:
-
p-Toluenesulfonamide and an inorganic base (molar ratio 1:1.02-1.5) are added to an organic solvent.
-
The mixture is heated to 80-100°C for 0.5-1 hour, and then the temperature is increased to 100-120°C for 1 hour.
-
-
Step 2: Reaction with Urea:
-
The reaction mixture is cooled to 30-70°C, and urea is added (p-toluenesulfonamide to urea molar ratio 1:1-1.9).
-
The temperature is then raised to 100-120°C, and the reaction is maintained for 3-6 hours.
-
-
Work-up and Purification:
-
The mixture is cooled to 30-70°C, and water is added to dissolve the product.
-
The aqueous layer is separated and then acidified.
-
The resulting crude p-Toluenesulfonylurea is obtained by centrifugation and further purified.
-
Method 2: Solvent-Free Synthesis using Sodium Hydroxide (Melting Method)[3][4]
This procedure is a dry method that avoids the use of a reaction solvent.
-
Reaction:
-
p-Toluenesulfonamide, sodium hydroxide (NaOH), and urea are mixed in a reaction vessel (e.g., a three-necked bottle). The molar ratio of p-toluenesulfonamide:NaOH:urea is approximately 1:1-1.3:1.4-1.7.[4]
-
The mixture is heated in an oil bath to a temperature of 130-145°C.[3][4]
-
The reaction is maintained with stirring for about 95-120 minutes, during which the mixture becomes a thick liquid.[3]
-
-
Work-up and Purification:
-
Ammonia gas generated during the reaction is removed under vacuum.[3]
-
After cooling, water is added to dissolve the product.[3][4]
-
The solution is acidified (e.g., with dilute sulfuric acid) to a pH of approximately 4-4.5 to precipitate the product.[3]
-
The solid is filtered, washed with water until the pH is 5-6, and then dried to obtain p-Toluenesulfonylurea.[3]
-
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and purification of p-Toluenesulfonylurea based on the described methods.
Caption: Generalized workflow for p-Toluenesulfonylurea synthesis.
While various inorganic bases have been effectively used, the selection of a specific catalyst and method will depend on the desired scale of production, cost considerations, and available equipment. The solvent-free approach offers advantages in terms of reduced environmental impact and potentially lower production costs. Further research into novel catalytic systems could lead to even more efficient and sustainable synthetic routes.
References
- 1. CN102557997A - Preparation method of p-toluenesulfonylurea - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. Preparation method of toluenesulfonylurea - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102964280B - Preparation method of toluenesulfonylurea - Google Patents [patents.google.com]
- 5. CN102219718A - New synthesis method for p-tolunesulfonyl carbamide - Google Patents [patents.google.com]
- 6. Production process of p-toluenesulfonamide urea - Eureka | Patsnap [eureka.patsnap.com]
In Vitro vs. In Vivo Metabolism of Sulfonylureas: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo metabolism studies for sulfonylurea-based drugs, an important class of oral hypoglycemic agents used in the management of type 2 diabetes. Understanding the metabolic fate of these drugs is crucial for optimizing their efficacy and safety. This document outlines the methodologies, presents comparative data, and visualizes the experimental workflows and metabolic pathways to aid researchers in designing and interpreting metabolism studies.
Introduction to Sulfonylurea Metabolism
Sulfonylureas are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP2C9 being the major isozyme involved.[1][2][3] Genetic variations in CYP2C9 can significantly impact the metabolism and clearance of these drugs, leading to inter-individual differences in therapeutic response and risk of adverse effects such as hypoglycemia.[1][3] The metabolic process typically involves oxidation of the alkyl or alicyclic groups on the sulfonylurea molecule, leading to the formation of more polar, inactive, or less active metabolites that are subsequently excreted.
In Vitro Metabolism Studies
In vitro metabolism studies are essential early in the drug development process to elucidate metabolic pathways, identify the enzymes involved, and predict potential drug-drug interactions.[4] These studies are typically conducted using subcellular fractions of the liver, such as microsomes, or whole-cell systems like hepatocytes.[4]
Key In Vitro Models:
-
Liver Microsomes : These are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[4] They are a cost-effective and high-throughput tool for studying Phase I metabolic reactions.[4]
-
Hepatocytes : These are whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of drug metabolism.
-
Recombinant CYP Enzymes : These are individual human CYP enzymes expressed in a cellular system, allowing for the precise identification of the enzymes responsible for metabolizing a drug.
Experimental Protocol: In Vitro Metabolism of Glimepiride using Human Liver Microsomes
This protocol is a representative example for assessing the metabolic stability of a sulfonylurea drug.
-
Preparation of Incubation Mixture :
-
Incubation :
-
The mixture is incubated at 37°C for a specified period (e.g., 0, 5, 15, 30, and 60 minutes).[7]
-
-
Reaction Termination and Sample Processing :
-
The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the microsomal proteins.[7]
-
Samples are then centrifuged to pellet the protein, and the supernatant containing the drug and its metabolites is collected for analysis.
-
-
Analytical Method :
-
The concentrations of the parent drug and its metabolites are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis :
-
The rate of disappearance of the parent drug is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
In Vivo Metabolism Studies
In vivo studies are critical for understanding the overall pharmacokinetics of a drug in a living organism, including its absorption, distribution, metabolism, and excretion (ADME).[8] These studies provide data on systemic drug exposure, clearance rates, and the identification of metabolites formed in the body.
Key In Vivo Models:
-
Rodents (Rats, Mice) : Commonly used in early-stage preclinical studies to assess basic pharmacokinetic parameters and metabolic profiles.[9][10][11][12][13]
-
Non-Rodents (Dogs, Monkeys) : Used in later-stage preclinical development to provide data that is often more predictive of human pharmacokinetics.
-
Human Clinical Trials : Essential for determining the pharmacokinetics, efficacy, and safety of a drug in the target patient population.[14]
Experimental Protocol: In Vivo Pharmacokinetic Study of an Oral Sulfonylurea in Rats
This protocol provides a general framework for conducting an in vivo pharmacokinetic study.
-
Animal Model :
-
Male Sprague-Dawley or Wistar rats are commonly used.[9] The animals are fasted overnight before drug administration.
-
-
Drug Administration :
-
The sulfonylurea drug is administered orally via gavage at a specific dose.[15]
-
-
Blood Sampling :
-
Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) after dosing.
-
-
Plasma Preparation and Analysis :
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of the parent drug and its major metabolites in the plasma is determined using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis :
-
The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Quantitative Data Comparison
The following tables summarize key metabolic and pharmacokinetic parameters for representative sulfonylurea drugs, comparing data obtained from in vitro and in vivo studies.
Table 1: In Vitro Metabolism Data for Second-Generation Sulfonylureas
| Drug | In Vitro System | Key Finding | Reference |
| Glimepiride | Human Liver Microsomes | Metabolized by CYP2C9 to a hydroxylated active metabolite (M1).[16] | [16] |
| Glimepiride | Human Liver Microsomes | IC50 of 88 µM for inhibition of canagliflozin M7 metabolite formation.[17] | [17] |
| Gliclazide | Human Liver Microsomes | IC50 of >500 µM for inhibition of canagliflozin M7 metabolite formation.[17] | [17] |
| Glyburide | Human Liver Microsomes | Metabolized by CYP3A4 (54%), CYP2C9 (30%), and CYP2C19 (8%).[18] | [18] |
Table 2: In Vivo Pharmacokinetic Parameters of Second-Generation Sulfonylureas in Humans
| Drug | Dose | Cmax (ng/mL) | Tmax (hr) | t½ (hr) | AUC (ng·h/mL) | Reference |
| Glimepiride | 1 mg | 168.2 (dose-normalized) | 1.75 | 8.2 | 681.5 (dose-normalized) | [19] |
| Glimepiride | 2 mg | 149.9 (dose-normalized) | 2.0 | 8.5 | 635.8 (dose-normalized) | [19] |
| Glimepiride | 2 mg (once-daily) | Higher than twice-daily | 2.0 | - | Not different from twice-daily | [20] |
| Glipizide | - | - | More rapid than glibenclamide | Shorter than glibenclamide | - | [21] |
| Glibenclamide | - | - | Slower than glipizide | Longer than glipizide | - | [21] |
Visualizations
Experimental Workflows
Metabolic Pathway of Glimepiride
References
- 1. Loss-of-function CYP2C9 variants improve therapeutic response to sulfonylureas in type 2 diabetes: a Go-DARTS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pharmacogenetic pilot study of CYP2C9 common genetic variant and sulfonylureas therapeutic response in type 2 diabetes mellitus patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonylurea pharmacogenomics in Type 2 diabetes: the influence of drug target and diabetes risk polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - FR [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. The Use of Animal Models in the Study of Diabetes Mellitus | In Vivo [iv.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. ijnrd.org [ijnrd.org]
- 13. The use of animal models in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-vitro and in-vivo performance of locally manufactured glimepiride tablet generics compared to the innovator (Amaryl®) tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jptcp.com [jptcp.com]
- 17. Inhibitory effects of sulfonylureas and non-steroidal anti-inflammatory drugs on in vitro metabolism of canagliflozin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacoepidemiologic and in vitro evaluation of potential drug–drug interactions of sulfonylureas with fibrates and statins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic comparison of a new glimepiride 1-mg + metformin 500-mg combination tablet formulation and a glimepiride 2-mg + metformin 500-mg combination tablet formulation: a single-dose, randomized, open-label, two-period, two-way crossover study in healthy, fasting Korean male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and pharmacodynamics of glimepiride in type 2 diabetic patients: compared effects of once- versus twice-daily dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Clinical pharmacokinetics of sulfonylureas: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative cost-analysis of different synthetic routes to Tosylurea
For Researchers, Scientists, and Drug Development Professionals
The efficient and economical synthesis of key intermediates is a cornerstone of successful drug development and chemical research. Tosylurea, a vital building block in the synthesis of various pharmaceuticals, can be produced through several synthetic pathways. This guide provides a detailed comparative cost-analysis of two primary routes to Tosylurea, offering insights into their respective economic and procedural advantages.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From p-Toluenesulfonamide and Urea | Route 2: From p-Toluenesulfonyl Isocyanate |
| Starting Materials | p-Toluenesulfonamide, Urea, Sodium Hydroxide | p-Toluenesulfonyl Isocyanate, Ammonia |
| Key Reaction | One-pot melting reaction | Nucleophilic addition |
| Overall Yield | ~95%[1] | High (typically >90%) |
| Reaction Time | ~1.5 - 2 hours[1] | Generally rapid |
| Purity of Crude Product | High (up to 99.9%)[1] | High |
| Estimated Reagent Cost | Lower | Higher |
| Process Simplicity | Simple, one-step process[1] | Two-step process (synthesis of isocyanate, then reaction) |
| Safety Considerations | High-temperature reaction, generation of ammonia gas[1] | p-Toluenesulfonyl isocyanate is moisture-sensitive and lachrymatory[2] |
Synthetic Route 1: From p-Toluenesulfonamide and Urea (Dry Method)
This route offers a direct and cost-effective approach to Tosylurea through a one-pot reaction of p-toluenesulfonamide and urea in the presence of a base. The "dry method" or "melting method" is particularly attractive due to its simplicity and high yield.
Experimental Protocol
A mixture of p-toluenesulfonamide (70 g), urea (40 g), and sodium hydroxide (20 g) is heated in a reaction vessel with stirring.[1] The temperature is raised to 130-135°C, at which point the materials begin to melt and react. The reaction is maintained at this temperature for approximately 100 minutes, during which the mixture becomes a thick paste.[1] Ammonia gas is generated as a byproduct and can be removed by applying a vacuum. After completion, the reaction mixture is cooled and dissolved in water. The product is then precipitated by acidifying the solution with dilute sulfuric acid to a pH of 4. The resulting solid is filtered, washed with water until the pH is neutral, and dried to afford Tosylurea. This process has been reported to yield up to 67.1g of product with a purity of 99.9%.[1]
Synthetic Route 2: From p-Toluenesulfonyl Isocyanate
This method involves the reaction of p-toluenesulfonyl isocyanate with ammonia. While p-toluenesulfonyl isocyanate is a more expensive starting material, this route is often favored for its clean reaction profile and high yields.
Experimental Protocol
p-Toluenesulfonyl isocyanate is dissolved in an inert anhydrous solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere. The solution is cooled in an ice bath, and anhydrous ammonia gas is bubbled through the solution, or a solution of ammonia in an appropriate solvent is added dropwise with stirring. The reaction is typically rapid and exothermic. The product, Tosylurea, precipitates out of the solution as a white solid. The solid is then collected by filtration, washed with a cold solvent, and dried under vacuum.
Comparative Cost-Analysis
The following table provides an estimated cost comparison based on commercially available reagent prices. Prices are subject to variation based on supplier, purity, and quantity.
| Reagent | Route 1 Cost (per mole of Tosylurea) | Route 2 Cost (per mole of Tosylurea) |
| p-Toluenesulfonamide | ~$20 - $40 | - |
| Urea | ~$0.10 - $0.50 | - |
| Sodium Hydroxide | ~$1 - $5 | - |
| p-Toluenesulfonyl Isocyanate | - | ~$150 - $200 |
| Ammonia | - | ~$5 - $10 |
| Estimated Total Reagent Cost | ~$21 - $45.5 | ~$155 - $210 |
Note: The prices for p-toluenesulfonamide are estimated based on bulk pricing, while smaller quantities can be significantly more expensive. Urea prices are based on bulk fertilizer grade, with chemical grade being more expensive. p-Toluenesulfonyl isocyanate prices are for research-grade quantities.
Visualization of Synthetic Pathways
The following diagrams illustrate the two synthetic routes to Tosylurea.
Caption: Synthetic pathways to Tosylurea.
Workflow for Cost-Analysis
The logical workflow for performing a comparative cost-analysis is depicted below.
Caption: Workflow for comparative cost-analysis.
Conclusion
The choice between these two synthetic routes for Tosylurea will largely depend on the specific needs of the researcher or organization. For large-scale production where cost is a primary driver, the one-pot synthesis from p-toluenesulfonamide and urea presents a compellingly economical option. Its simplicity and high yield further enhance its industrial applicability. However, for smaller-scale laboratory synthesis where reagent availability and reaction cleanliness are of higher importance, the route utilizing p-toluenesulfonyl isocyanate may be preferred, despite its higher initial reagent cost. The rapid reaction time and straightforward product isolation can be advantageous in a research setting. Ultimately, a thorough evaluation of raw material costs, process safety, and desired scale of production should guide the selection of the most appropriate synthetic strategy.
References
Safety Operating Guide
Proper Disposal of 4-Methylphenylsulfonylurea: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical reagents. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Methylphenylsulfonylurea (also known as p-Toluenesulfonylurea), tailored for researchers, scientists, and drug development professionals.
This compound is a sulfonylurea compound that requires careful management to mitigate potential hazards to personnel and the environment. Adherence to these procedures will support a safe laboratory environment and ensure compliance with waste disposal regulations.
Hazard Profile and Safety Overview
Before handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes key safety information.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed.[1] | P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[1] |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | P264: Wash skin thoroughly after handling.[1] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Skin Sensitization (Category 1) | May cause an allergic skin reaction.[1] | P272: Contaminated work clothing must not be allowed out of the workplace.[1] P333 + P313: If skin irritation or rash occurs: Get medical advice/ attention.[1] |
| Germ Cell Mutagenicity (Category 1B) | May cause genetic defects.[1] | P201: Obtain special instructions before use.[1] P202: Do not handle until all safety precautions have been read and understood.[1] |
| Carcinogenicity (Category 2) | Suspected of causing cancer.[1] | P308 + P313: IF exposed or concerned: Get medical advice/ attention.[1] |
| Reproductive Toxicity (Category 2) | Suspected of damaging fertility or the unborn child.[1] | |
| Aquatic Hazard (Chronic, Category 2) | Toxic to aquatic life with long lasting effects.[1] | P273: Avoid release to the environment.[1] |
Experimental Protocol for Disposal
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
-
All waste materials, including pure this compound, contaminated labware (e.g., gloves, weighing paper, pipette tips), and solutions containing this chemical, must be treated as hazardous waste.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong oxidizing agents.[2]
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
3. Waste Collection and Containment:
-
Solid Waste:
-
Collect solid this compound waste and contaminated disposable materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a sealable, non-reactive waste container (e.g., a high-density polyethylene or glass bottle).
-
Ensure the container is properly capped to prevent spills and evaporation.
-
-
Empty Containers:
-
Thoroughly rinse empty containers that held this compound three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous liquid waste.
-
Once cleaned, deface or remove the original label from the container before disposal as non-hazardous waste, or as per your institution's guidelines.
-
4. Labeling of Waste Containers:
-
All hazardous waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and composition of the waste if it is a mixture.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date of waste accumulation.
-
Your name and laboratory contact information.
-
5. Storage of Chemical Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4]
-
The SAA should be located at or near the point of waste generation.[4]
-
Ensure that the storage area is well-ventilated, and that incompatible waste types are segregated.[3]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[4]
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
Disposal Procedure Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and waste disposal protocols, as well as the manufacturer's Safety Data Sheet (SDS), before handling or disposing of any chemical.[2] Waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste under local, state, and federal regulations.[2]
References
Essential Safety and Operational Guide for Handling 4-Methylphenylsulfonylurea
This guide provides comprehensive safety, handling, and disposal protocols for 4-Methylphenylsulfonylurea (CAS No. 1694-06-0), a compound utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Physicochemical Properties
This compound is a white to off-white crystalline powder. While comprehensive toxicological data is not available, it is presumed to be hazardous and may cause irritation to the eyes, skin, and respiratory tract.[1] It is crucial to handle this compound with care, assuming it has the potential for adverse health effects.
Physicochemical Data of this compound and Related Compounds
| Property | This compound | Glibenclamide (Related Sulfonylurea) |
| CAS Number | 1694-06-0[1] | 10238-21-8 |
| Molecular Formula | C₈H₁₀N₂O₃S[1] | C₂₃H₂₈ClN₃O₅S[2] |
| Molecular Weight | 214.24 g/mol [3] | 494.00 g/mol [2] |
| Appearance | White to off-white crystalline powder[1] | White to off-white crystalline powder[2] |
| Melting Point | 196-198 °C[3] | Not specified |
| Water Solubility | 777.9 mg/L (at 37 °C)[4] | Practically insoluble |
| LD50/LC50 | Not available[1] | Not specified |
Solubility of Related Sulfonylurea Compounds in Common Laboratory Solvents
| Solvent | Glibenclamide Solubility |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble[5] |
| Ethanol | Slightly soluble[5] |
| Methanol | Slightly soluble[5] |
| Acetone | Slightly soluble[5] |
| Water | Practically insoluble[5] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure the appropriate level of PPE is selected. The following are the minimum recommended PPE:
-
Eye and Face Protection : Wear chemical safety goggles with side shields or a full-face shield.[6]
-
Skin Protection :
-
Gloves : Use chemical-resistant gloves (e.g., nitrile rubber).
-
Lab Coat : A lab coat or chemical-resistant apron should be worn.[6]
-
-
Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved respirator should be used.[2] All work with the solid material should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
Operational Plan: Handling and Storage
Workflow for Handling this compound
References
- 1. researchgate.net [researchgate.net]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
